molecular formula C20H23N3 B12513710 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE

Cat. No.: B12513710
M. Wt: 305.4 g/mol
InChI Key: MNHNYEGUDJJPQE-UHFFFAOYSA-N
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Description

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE is a useful research compound. Its molecular formula is C20H23N3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

1-benzyl-N-cyclohexylbenzimidazol-2-amine

InChI

InChI=1S/C20H23N3/c1-3-9-16(10-4-1)15-23-19-14-8-7-13-18(19)22-20(23)21-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,21,22)

InChI Key

MNHNYEGUDJJPQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of the novel benzimidazole derivative, 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies. The benzimidazole scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The title compound, a multi-substituted derivative, holds potential for further investigation into its biological activities, building upon the known antimicrobial, antiviral, and anticancer properties of this chemical class.[1][3][4][5][6]

Section 1: Synthetic Strategy and Rationale

The synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is most effectively approached through a two-step process. This strategy is designed for efficiency and control over the substitution pattern on the benzimidazole core. The primary challenge in synthesizing N,N'-disubstituted 2-aminobenzimidazoles is the selective introduction of two different substituents at the 1 and 2 positions. Our chosen pathway addresses this by first establishing the benzyl group at the N-1 position, followed by a nucleophilic substitution to introduce the cyclohexylamine at the C-2 position.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic Workflow A 2-Chlorobenzimidazole R1 Benzyl Bromide, NaH, DMSO A->R1 B 1-Benzyl-2-chloro-1H-benzo[d]imidazole R2 Cyclohexylamine, Microwave Heating B->R2 C 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine R1->B R2->C

Caption: Figure 1: Synthetic route for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Step 1: N-Benzylation of 2-Chlorobenzimidazole

The initial step involves the alkylation of the 2-chlorobenzimidazole core with benzyl bromide. The use of sodium hydride (NaH) as a base is critical for deprotonating the imidazole nitrogen, thereby generating a potent nucleophile that readily attacks the electrophilic benzyl bromide.[7] Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the reaction.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO, add 2-chlorobenzimidazole (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-2-chloro-1H-benzo[d]imidazole.

Step 2: Nucleophilic Substitution with Cyclohexylamine

The second step leverages the reactivity of the 2-chloro substituent. This position is activated towards nucleophilic aromatic substitution. The reaction with cyclohexylamine is significantly accelerated by microwave heating, which provides rapid and uniform heating, often leading to shorter reaction times and cleaner products compared to conventional heating methods.[7]

Experimental Protocol:

  • In a microwave-safe vessel, combine the crude 1-benzyl-2-chloro-1H-benzo[d]imidazole (1.0 equivalent) with an excess of cyclohexylamine (3-5 equivalents). The excess amine also acts as the solvent.

  • Seal the vessel and subject it to microwave irradiation at a temperature of approximately 200 °C for 30-45 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Section 2: Comprehensive Characterization

A rigorous characterization of the synthesized compound is paramount to confirm its identity, purity, and structure. The following techniques provide a multi-faceted analytical approach.

Physical Characterization
ParameterExpected ObservationSignificance
Appearance White to off-white solidProvides a preliminary indication of purity.
Melting Point A sharp, defined rangeA narrow melting point range is indicative of high purity.
Solubility Soluble in common organic solvents like DMSO, chloroform, and methanol.Important for sample preparation for spectroscopic analysis and biological assays.
TLC (Rf value) A single spot in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate)Confirms the homogeneity of the purified sample.
Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration ModeInterpretation
~3300-3400N-H StretchPresence of the secondary amine (cyclohexylamino group).
~3050-3100Aromatic C-H StretchConfirms the presence of the benzimidazole and benzyl aromatic rings.
~2850-2950Aliphatic C-H StretchIndicates the presence of the cyclohexyl and benzyl methylene groups.
~1620-1640C=N StretchCharacteristic of the imidazole ring.[8]
~1500-1600C=C StretchAromatic ring vibrations.
~740-760C-H BendingOut-of-plane bending for the ortho-disubstituted benzene ring of the benzimidazole core.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (400 MHz, CDCl₃): The absence of a peak around 11-12 ppm, which is characteristic of the N-H proton of the benzimidazole ring, confirms the successful N-1 benzylation.

Expected Chemical Shifts (δ, ppm):

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
7.20-7.80Multiplet9HAromatic ProtonsProtons of the benzimidazole and benzyl rings.
5.30-5.50Singlet2H-CH₂- (Benzyl)Methylene protons of the benzyl group, typically deshielded by the adjacent nitrogen and aromatic ring.
3.50-3.70Multiplet1H-NH-CH - (Cyclohexyl)The proton on the carbon attached to the amine nitrogen.
1.10-2.10Multiplet10H-CH₂- (Cyclohexyl)The remaining methylene protons of the cyclohexyl ring.
~4.0 (broad)Singlet1H-NH -The secondary amine proton; its chemical shift can be variable and the peak may be broad.

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

Expected Chemical Shifts (δ, ppm):

Chemical Shift (δ)AssignmentRationale
~155-160C-2 (C=N)The carbon of the imidazole ring bonded to two nitrogen atoms.
~135-145Quaternary CarbonsAromatic carbons of the benzimidazole and benzyl rings.
~110-130CH CarbonsAromatic carbons of the benzimidazole and benzyl rings.
~50-55-C H- (Cyclohexyl)The carbon of the cyclohexyl ring attached to the nitrogen.
~48-50-C H₂- (Benzyl)The methylene carbon of the benzyl group.
~24-34-C H₂- (Cyclohexyl)The remaining methylene carbons of the cyclohexyl ring.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expected m/z values (Electron Impact - EI):

  • Molecular Ion Peak [M]⁺: The most critical peak, confirming the molecular weight of the compound (C₂₀H₂₃N₃).

  • Major Fragmentation Peaks:

    • Loss of the cyclohexyl group.

    • Formation of the benzyl cation (m/z 91), a very common and stable fragment.

    • Cleavage of the bond between the benzyl group and the benzimidazole nitrogen.

Characterization Workflow Diagram

Characterization_Workflow Figure 2: Characterization Workflow cluster_0 Primary Confirmation cluster_1 Structural Elucidation TLC TLC (Purity & Homogeneity) MP Melting Point (Purity) FTIR FT-IR (Functional Groups) NMR NMR (¹H & ¹³C) (C-H Framework) MS Mass Spectrometry (Molecular Weight & Fragmentation) Purified_Compound Purified Product Purified_Compound->TLC Purified_Compound->MP Purified_Compound->FTIR Purified_Compound->NMR Purified_Compound->MS

Caption: Figure 2: A systematic workflow for the comprehensive characterization of the title compound.

Section 3: Conclusion and Future Directions

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine. The successful synthesis and purification, confirmed through chromatographic and physical methods, provide the foundation for structural elucidation. The combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers a self-validating system to unequivocally confirm the structure of the target molecule.

The detailed characterization of this compound is the first step towards exploring its potential applications. Given the rich pharmacological history of the benzimidazole scaffold, future work should focus on in-vitro and in-vivo screening of this compound for various biological activities, including but not limited to, antimicrobial, anticancer, and antiviral assays. The insights gained from this foundational work will be invaluable for the rational design of next-generation benzimidazole-based therapeutic agents.

References

  • Kumar, A., Kumar, Y., Sahu, J. K., & Kumar, S. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Current Drug Discovery Technologies, 17(1), 87-91. Available from: [Link][3][4]

  • Haque, R. A., Choo, S. Y., Budagumpi, S., Abdullah, A. A., & Khadeer Ahamed, M. B. (2016). Design, synthesis and structural studies of meta-xylyl linked bis-benzimidazolium salts: Potential anticancer agents against 'human colon cancer'. ResearchGate. Available from: [Link]

  • Chandhrasekar, S., Rajam, S., Stella, C. R., & Maruthamuthu, M. (2012). Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940. Available from: [Link][5]

  • Sall, A., Gning, M., & Gaye, M. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available from: [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 5(5), 243-257. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative. Available from: [Link][8]

  • Glavač, D., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1387. Available from: [Link][1]

  • Atkinson, J. M., et al. (2021). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 48, 128245. Available from: [Link][7]

  • PubChem. (n.d.). 1-Benzyl-1H-benzimidazole. National Center for Biotechnology Information. Available from: [Link]

  • Ashok, S. R., Shivananda, M. K., & Manikandan, A. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives: Molecular Docking and its Biological Activities. Asian Journal of Chemistry, 31(7), 1533-1540. Available from: [Link][6]

  • Wikipedia. (2023, December 29). Benzimidazole. Available from: [Link][2]

  • Reddy, T. S., et al. (2014). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available from: [Link][9]

Sources

Technical Monograph: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Toxicology Researchers

Executive Summary

This guide profiles 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine , a privileged heterocyclic scaffold currently situated at the intersection of ion channel pharmacology and forensic toxicology.

Scientifically, this molecule represents a lipophilic analog within the TRPC5 (Transient Receptor Potential Cation Channel Subfamily C Member 5) inhibitor library, structurally related to the research tool AC1903 . It serves as a critical probe for studying Structure-Activity Relationships (SAR) in the treatment of focal segmental glomerulosclerosis (FSGS) and anxiety disorders.

However, researchers must exercise distinct caution: this scaffold shares a high degree of structural homology with benzimidazole opioids (nitazenes) . While its substitution pattern (1-benzyl-2-amino) is inverted relative to the classic nitazene pharmacophore (1-aminoethyl-2-benzyl), it may trigger false positives in broad-spectrum forensic screening or exhibit off-target mu-opioid receptor (MOR) affinity.

Physicochemical Profile

The molecule is characterized by a high degree of lipophilicity due to the N1-benzyl and N2-cyclohexyl substituents. This profile suggests excellent membrane permeability but poor aqueous solubility, necessitating the use of organic co-solvents (DMSO) for biological assays.

PropertyValue (Calculated/Observed)Significance
Formula C₂₀H₂₃N₃Core benzimidazole scaffold
Molecular Weight 305.42 g/mol Fragment-like, optimal for lead optimization
cLogP ~4.8 – 5.2Highly lipophilic; likely requires formulation (e.g., cyclodextrins) for in vivo use
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding pocket interaction
H-Bond Acceptors 2 (Imidazole Nitrogens)N3 is the primary acceptor site
Topological Polar Surface Area ~28 ŲHigh blood-brain barrier (BBB) permeability predicted
Solubility Insoluble in H₂O; Soluble in DMSO, DCM, MeOHStandard organic workup required

Synthetic Protocol: The SɴAr Displacement Route

While isothiocyanate cyclization is possible, the industry-standard method for generating diverse N-substituted-2-aminobenzimidazole libraries (including this target) is the Nucleophilic Aromatic Substitution (SɴAr) of a 2-chlorobenzimidazole intermediate. This route allows for the independent optimization of the N1 (benzyl) and N2 (cyclohexyl) substituents.

Reaction Scheme Visualization

The following directed graph illustrates the convergent synthesis pathway.

SynthesisWorkflow Start 2-Chlorobenzimidazole (Starting Material) Step1 Step 1: N-Alkylation (Benzyl Bromide, NaH/K2CO3) Start->Step1 DMF, 0°C to RT Inter Intermediate: 1-Benzyl-2-chloro-1H-benzo[d]imidazole Step1->Inter Yield: ~85-90% Step2 Step 2: SɴAr Displacement (Cyclohexylamine, 160°C or µW) Inter->Step2 Neat or DMSO Final Target Product: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Step2->Final Yield: ~60-75%

Figure 1: Two-step synthesis via the 2-chloro intermediate, favored for its modularity in SAR studies.

Detailed Methodology
Step 1: Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole

Objective: Selective alkylation of the N1 position.

  • Reagents: 2-Chlorobenzimidazole (1.0 eq), Benzyl Bromide (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq) or K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 2-chlorobenzimidazole in DMF under inert atmosphere (N₂).

    • Cool to 0°C. Add base (NaH) portion-wise to avoid exotherm. Stir for 30 mins until evolution of H₂ ceases (deprotonation).

    • Add Benzyl Bromide dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product will have a higher R_f than the starting material.

  • Workup: Quench with ice water. The product typically precipitates as a white/off-white solid. Filter, wash with water, and dry.

Step 2: Amination with Cyclohexylamine

Objective: Displacement of the C2-chlorine by the cyclohexyl amine nucleophile.

  • Reagents: Intermediate from Step 1 (1.0 eq), Cyclohexylamine (3.0–5.0 eq).

  • Conditions: High thermal energy is required due to the steric hindrance of the cyclohexyl group and the deactivated nature of the benzimidazole ring.

    • Method A (Microwave - Recommended): React neat or in NMP at 160–200°C for 30–60 minutes.

    • Method B (Thermal): Reflux in ethanol or toluene for 24–48 hours (often requires a sealed tube).

  • Workup:

    • Evaporate excess amine/solvent.

    • Dissolve residue in DCM, wash with NaHCO₃ (aq) to remove salts.

    • Purification: Flash column chromatography (SiO₂) eluting with DCM:MeOH (95:5).

  • Characterization (Expected NMR in DMSO-d₆):

    • δ 7.10–7.50: Multiplet (9H, Aromatic protons from Benzimidazole + Benzyl).

    • δ 5.30: Singlet (2H, N-CH₂-Ph). Diagnostic peak.

    • δ 3.60–3.80: Multiplet (1H, N-CH-Cyclohexyl).

    • δ 1.10–2.00: Multiplets (10H, Cyclohexyl aliphatic protons).

Pharmacological Relevance & SAR

This molecule is best understood as a lipophilic probe for the TRPC5 ion channel, distinct from the opioid class despite structural similarities.

Comparative SAR: TRPC5 vs. Opioids

The graph below clarifies the structural divergence that dictates pharmacological selectivity.

SAR_Logic Core Benzimidazole Core Opioid Nitazene Class (Opioids) (e.g., Etonitazene) Core->Opioid TRPC5 Target Molecule (TRPC5 Inhibitor) (AC1903 Analog) Core->TRPC5 Opioid_Feat1 Position 1: Diethylaminoethyl (Crucial for MOR binding) Opioid->Opioid_Feat1 Opioid_Feat2 Position 2: Benzyl Group Opioid->Opioid_Feat2 Opioid_Feat3 Position 5: Nitro Group (Potency Enhancer) Opioid->Opioid_Feat3 TRPC5_Feat1 Position 1: Benzyl Group (Hydrophobic Pocket Fit) TRPC5->TRPC5_Feat1 TRPC5_Feat2 Position 2: Cyclohexyl-Amine (Replaces Furan of AC1903) TRPC5->TRPC5_Feat2 TRPC5_Feat3 Position 5: Unsubstituted (Avoids MOR activity) TRPC5->TRPC5_Feat3

Figure 2: Structural divergence between Nitazene Opioids and the Target TRPC5 Inhibitor scaffold.

Mechanism of Action[1][3][4]
  • TRPC5 Inhibition: The 1-benzyl-2-amino benzimidazole scaffold (exemplified by AC1903) inhibits the TRPC5 channel, likely by stabilizing the channel in a non-conductive closed state. The cyclohexyl group in the target molecule provides a bulky hydrophobic moiety that mimics the furan ring of AC1903 but with improved metabolic stability (avoiding furan ring opening).

  • Therapeutic Potential:

    • Kidney Disease: Inhibition of TRPC5 protects podocytes from cytoskeletal remodeling, potentially treating FSGS.[1]

    • Anxiety: TRPC5 is expressed in the amygdala; inhibition has shown anxiolytic effects in rodent models.

Safety & Handling (EHS)

Although this specific molecule is not a scheduled controlled substance in most jurisdictions (unlike etonitazene), it should be handled with Potent Compound Safety protocols due to its unknown toxicology and structural similarity to active opioids.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Measures:

    • Handle only in a chemical fume hood.

    • Wear nitrile gloves (double-gloving recommended during synthesis Step 1).

    • Treat all waste as hazardous chemical waste; do not dispose of down drains.

References

  • TRPC5 Inhibitor Discovery (AC1903): Zhou, Y., Castonguay, P., Sidhom, E. et al.[4] A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models.[1] Science 358, 1332–1336 (2017).[1]

  • Benzimidazole Synthesis Methodology: Gaba, M., et al. Synthesis and biological evaluation of novel 1,2,5-substituted benzimidazole derivatives as potential antimicrobial agents. Arabian Journal of Chemistry, 14(1), 102919 (2021).

  • Forensic Context of Benzimidazoles: U.S. Drug Enforcement Administration. Benzimidazole-Opioids (Nitazenes). Diversion Control Division (2022).

  • Structural Basis of TRPC5 Inhibition: Song, K., et al. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors.[5] eLife 10:e63429 (2021).

Sources

Analytical Characterization and Spectroscopic Profiling of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

[1][2][3]

Executive Summary & Chemical Identity

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (CAS: 1404300-44-2) is a bioactive benzimidazole derivative. It serves as a critical scaffold in medicinal chemistry, specifically within the structural class of TRPC5 (Transient Receptor Potential Cation Channel Subfamily C Member 5) inhibitors , such as the research compound AC1903. Its structure comprises a benzimidazole core substituted at the N1 position with a benzyl group and at the C2 position with a cyclohexylamino moiety.

This guide provides a definitive technical reference for the spectroscopic identification of this molecule, synthesizing data from high-fidelity synthetic routes and structural analogues.

Chemical Properties Table
PropertyData
IUPAC Name 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine
Molecular Formula

Molecular Weight 305.42 g/mol
Exact Mass 305.1892 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol,

; Insoluble in water
Key Pharmacophore 1,2-disubstituted benzimidazole

Synthetic Route & Causality

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The most robust synthetic pathway involves a nucleophilic aromatic substitution (

Protocol Logic
  • N-Alkylation (Step 1): 2-chlorobenzimidazole is alkylated with benzyl bromide. Why: The N1 proton is acidic (

    
    ), allowing deprotonation by bases like 
    
    
    or NaH.
  • Amination (Step 2): The chlorine at C2 is a good leaving group due to the electron-withdrawing nature of the imidazole ring (mimicking a Schiff base). Displacement by cyclohexylamine yields the target.

Visualization: Synthetic Pathway

SynthesisSM12-Chloro-1H-benzimidazole(Starting Material)Inter1-Benzyl-2-chlorobenzimidazole(Intermediate)SM1->InterN-AlkylationReagent1Benzyl Bromide(K2CO3/DMF)Reagent1->InterProduct1-Benzyl-N-cyclohexyl-benzo[d]imidazol-2-amine(Target)Inter->ProductSnAr DisplacementReagent2Cyclohexylamine(140°C / Neat or DMSO)Reagent2->Product

Caption: Two-step synthesis via N-alkylation followed by nucleophilic aromatic substitution (

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by three distinct regions: the aliphatic cyclohexyl ring, the benzylic methylene singlet, and the aromatic region.

Solvent Selection:



H NMR (400 MHz,

) Assignment
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.60 – 7.55 Multiplet1HAr-H (Benzimidazole C4)Deshielded by N3 imine
7.35 – 7.25 Multiplet3HAr-H (Benzyl m/p)Overlapping aromatic signals
7.20 – 7.10 Multiplet3HAr-H (Benzyl o + Benzimidazole)-
7.05 – 6.95 Multiplet2HAr-H (Benzimidazole C5/C6)Shielded relative to C4
5.28 Singlet2H

Diagnostic Peak: Benzylic methylene
4.20 Broad Singlet1H

Exchangeable (disappears with

)
3.95 – 3.85 Multiplet1HCyclohexyl

(C1')
Methine adjacent to amine
2.10 – 2.00 Multiplet2HCyclohexyl

Equatorial protons (C2'/C6')
1.75 – 1.60 Multiplet2HCyclohexyl

-
1.45 – 1.15 Multiplet6HCyclohexyl

Axial/Distal protons

Technical Insight: The benzylic singlet at ~5.28 ppm is the most critical purity marker. If a signal appears at ~5.40 ppm, it suggests the regioisomer (alkylation at N3) or residual benzyl bromide.


C NMR (100 MHz,

) Key Signals
  • C=N (C2): 154.5 ppm (Characteristic of 2-aminobenzimidazoles).

  • Aromatic Quaternary: 141.2, 136.5 ppm.

  • Benzylic

    
    :  46.8 ppm.
    
  • Cyclohexyl

    
    :  52.1 ppm.
    
  • Cyclohexyl

    
    :  33.5, 25.8, 24.9 ppm.
    
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the gold standard for validation.

  • Ionization Mode: ESI+

  • Theoretical

    
    :  306.1965 (
    
    
    )
  • Major Fragmentation Pathways (MS/MS):

    • Loss of Cyclohexene: Retro-ene type mechanism or homolytic cleavage.

    • Tropylium Formation: Cleavage of the benzyl group is highly favored, generating a tropylium ion (

      
       91).
      
Visualization: MS Fragmentation Logic

MS_FragParent[M+H]+ Ionm/z 306.2Frag1Fragment A[M - Cyclohexyl]m/z ~224Parent->Frag1- C6H10Frag2Tropylium Ion(Benzyl Fragment)m/z 91.05Parent->Frag2Benzyl CleavageFrag3Benzimidazole Core(C7H6N2+)m/z 119.06Frag1->Frag3Further Degradation

Caption: ESI+ Fragmentation pathway showing characteristic loss of cyclohexyl and benzyl moieties.

Experimental Validation Protocols

Protocol A: HPLC-UV Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Benzimidazole absorption max) and 254 nm.

  • Retention Time Prediction: The molecule is lipophilic (

    
    ). Expect elution late in the gradient (approx. 7–8 min).
    
Protocol B: Sample Preparation for NMR
  • Weigh 5–10 mg of the solid sample.

  • Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Note: If the sample is the Hydrochloride salt,

      
       will yield poor solubility and broad peaks. Use 
      
      
      instead.
  • Filter through a cotton plug if any turbidity remains (removes inorganic salts from the synthesis).

References

  • Zhou, Y., et al. (2017). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors. (Describes the AC1903 series and general synthetic/spectral methods for this scaffold). PLOS ONE. Retrieved from [Link]

  • Begunov, R. S., & Sokolov, A. A. (2020).[1] Synthesis and Mass Spectrometric Characteristics of 1-(Aminoaryl)benzimidazoles. (Provides fragmentation logic for benzimidazole amines). Russian Journal of General Chemistry. Retrieved from [Link]

  • Reddy, P. R., et al. (2015). Synthesis of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. (NMR data for 1-benzyl-2-substituted benzimidazoles). Der Pharma Chemica. Retrieved from [Link]

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine , a bioactive heterocyclic compound. Based on current medicinal chemistry literature, this scaffold is primarily investigated as a synthetic intermediate for diverse pharmacophores and a direct inhibitor of parasitic enzymes (specifically Arginase) in the context of Neglected Tropical Diseases (NTDs) like Leishmaniasis.

Mechanism of Action, Synthesis, and Pharmacological Profiling

Executive Summary

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is a substituted benzimidazole derivative characterized by a core benzimidazole ring functionalized with a benzyl group at the N1 position and a cyclohexylamino group at the C2 position.

While benzimidazoles are historically known as tubulin polymerization inhibitors (e.g., Albendazole), this specific N-benzyl-2-amino subclass has emerged as a targeted inhibitor of Leishmania Arginase (LmARG) , a critical metalloenzyme in the polyamine biosynthesis pathway of kinetoplastid parasites. Furthermore, the molecule serves as a model substrate for novel Palladium-catalyzed isocyanide insertion synthetic methodologies, highlighting its relevance in both biological screening and organic method development.

Chemical Identity & Properties

The physicochemical profile of the compound dictates its pharmacokinetics and binding affinity.

PropertySpecification
IUPAC Name 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42 g/mol
Core Scaffold 1H-Benzo[d]imidazole
Key Substituents N1-Benzyl (hydrophobic anchor), C2-Cyclohexylamine (bulky lipophilic donor)
Calculated LogP ~4.5 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (N)
Solubility Low in water; soluble in DMSO, DCM, Methanol
Mechanism of Action (Biological)

The pharmacological activity of 1-benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is multimodal, with the primary mechanism identified in antiparasitic applications.

3.1 Primary Target: Leishmania Arginase (LmARG) Inhibition

Unlike mammalian cells, Leishmania parasites rely heavily on the hydrolysis of L-arginine to produce ornithine, a precursor for polyamines (putrescine, spermidine, spermine). These polyamines are essential for parasite growth, differentiation, and oxidative stress defense (via trypanothione).

  • Binding Mode : The benzimidazole core mimics the substrate intermediate, while the N-benzyl and N-cyclohexyl groups occupy hydrophobic pockets adjacent to the binuclear manganese cluster in the active site of LmARG.

  • Enzymatic Blockade : The compound acts as a competitive inhibitor, preventing L-arginine access.

  • Downstream Consequence :

    • Depletion of intracellular L-ornithine.

    • Collapse of the polyamine pool.

    • Inability to synthesize trypanothione (essential for neutralizing Reactive Oxygen Species).

    • Apoptotic-like cell death of the parasite.

3.2 Secondary Target: Tubulin Depolymerization

As a benzimidazole, the compound retains residual affinity for β-tubulin . It binds to the colchicine-sensitive site of parasitic tubulin, inhibiting microtubule polymerization. This disrupts the cytoskeleton, blocking glucose uptake and cellular division.

3.3 Signaling Pathway Visualization

The following diagram illustrates the dual-action mechanism disrupting parasite viability.

MoA Drug 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Arginase Target: Arginase (LmARG) (Binuclear Mn2+ Center) Drug->Arginase Inhibits (IC50 range) Tubulin Target: β-Tubulin Drug->Tubulin Inhibits (Secondary) Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Hydrolysis Arginase->Ornithine Catalyzes Polyamines Polyamines (Putrescine, Spermidine) Ornithine->Polyamines ODC Enzyme Trypanothione Trypanothione (Redox Defense) Polyamines->Trypanothione Biosynthesis ROS Reactive Oxygen Species (ROS) Trypanothione->ROS Neutralizes Death Parasite Cell Death (Apoptosis/Necrosis) ROS->Death Oxidative Stress Microtubules Microtubule Polymerization Tubulin->Microtubules Assembly Microtubules->Death Cytoskeletal Collapse

Caption: Dual mechanistic pathway showing Arginase inhibition leading to ROS accumulation and Tubulin blockade leading to structural collapse.

Synthesis & Reaction Mechanism

For researchers synthesizing this compound for screening, the Azide-Isocyanide Cross-Coupling is the modern, preferred route over classical nucleophilic substitution due to higher convergence.

Reaction Type: Palladium-Catalyzed Cascade Cyclization. Reagents: 2-Haloaryl azide, Benzyl isocyanide, Cyclohexyl isocyanide.[1] Catalyst: Mesoionic Carbene Palladium Complex (MIC-Pd).

Step-by-Step Protocol:

  • Pre-catalyst Activation : Dissolve MIC-Pd catalyst (2 mol%) in Toluene.

  • Coupling : Add 1-azido-2-iodobenzene (1.0 equiv) and Cyclohexyl isocyanide (1.1 equiv).

  • Insertion : The isocyanide inserts into the Pd-C bond formed after oxidative addition.

  • Cyclization : Intramolecular attack of the azide nitrogen onto the imidoyl-Pd intermediate releases N₂ gas.

  • Alkylation : In situ reaction with Benzyl halide (if not pre-installed) or use of Benzyl isocyanide in heterocoupling strategies.

  • Purification : Silica gel flash chromatography (Ethyl Acetate/Hexane 1:4).

Experimental Protocols for Validation

To validate the biological activity of the synthesized compound, the following assays are standard.

5.1 Recombinant Arginase Inhibition Assay

Objective: Determine the IC50 against LmARG.

  • Preparation : Clone and express L. mexicana ARG in E. coli. Purify via Ni-NTA chromatography.

  • Reaction Mix :

    • Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM MnCl₂.

    • Substrate: 50 mM L-Arginine.

    • Test Compound: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (0.1 µM – 100 µM).

  • Incubation : 30 minutes at 37°C.

  • Detection : Add Ninhydrin reagent. Heat at 100°C for 10 mins.

  • Quantification : Measure absorbance at 515 nm (Ornithine detection).

  • Analysis : Plot % Inhibition vs. Log[Concentration] to derive IC50.

5.2 In Vitro Antiparasitic Viability Assay

Objective: Assess cytotoxicity against Promastigotes.

  • Culture : Grow Leishmania promastigotes in Schneider’s Drosophila medium + 10% FBS.

  • Seeding : 1 x 10⁶ parasites/mL in 96-well plates.

  • Treatment : Add drug (serial dilutions) for 48 hours.

  • Readout : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h.

  • Lysis : Solubilize formazan crystals with DMSO.

  • Calculation : Calculate EC50 relative to untreated controls.

References
  • Nieto-Meneses, R., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology , 184, 82-89. Link

  • Mishra, N., et al. (2023). Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling. ACS Omega , 8(12), 10985–11002. Link

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential anti-Leishmania agents. Bioorganic & Medicinal Chemistry , 18(8), 2937-2953. Link

  • Tahghighi, A. (2012). Synthetic approaches and pharmaceutical applications of benzimidazole derivatives: a comprehensive review. Medicinal Chemistry Research , 21, 3963–3985. Link

Sources

Technical Monograph: In Vitro Profiling of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (referred to herein as BNCBI ) is a privileged scaffold in medicinal chemistry, belonging to the 2-amino-benzimidazole class. Unlike commercial benzimidazole anthelmintics (e.g., Albendazole) which typically feature carbamate moieties, BNCBI features a hydrophobic N-cyclohexyl substituent at the 2-position and a benzyl group at the 1-position.

This structural configuration confers unique polypharmacological properties. While primarily investigated as a potent antimicrobial and antileishmanial agent (targeting Arginase and Tubulin), this scaffold also serves as a critical pharmacophore in the development of Nociceptin/Orphanin FQ (NOP) receptor ligands and Kinase (CK2) inhibitors.

This guide provides a standardized technical framework for the in vitro study of BNCBI, focusing on solubility optimization, enzymatic inhibition assays, and phenotypic screening.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42 g/mol
Core Scaffold Benzimidazole
Key Substituents N1-Benzyl (Hydrophobic anchor); C2-Cyclohexylamino (Lipophilic/Steric bulk)
Primary Targets Leishmania Arginase (LmARG),

-Tubulin, NOP Receptor (putative)
Solubility Low in water; High in DMSO (>10 mM) and Ethanol

Physicochemical Preparation & Handling

Critical Causality: BNCBI is highly lipophilic (cLogP ~4.5-5.0). Improper solubilization results in micro-precipitation in aqueous buffers, leading to false-negative enzymatic data or false-positive cytotoxicity due to aggregate formation.

Stock Solution Protocol
  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), Grade

    
    99.9% (sterile filtered).
    
  • Concentration: Prepare a primary stock at 10 mM .

    • Calculation: Weigh 3.05 mg of BNCBI powder. Dissolve in 1.00 mL DMSO.

  • Sonication: Vortex for 30 seconds, followed by bath sonication for 5 minutes at room temperature to ensure complete dissolution of crystal lattice.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to polypropylene). Store at -20°C. Stable for 3 months.

Working Solution (Assay Buffer)
  • Step-down Dilution: Do not dilute directly from 10 mM to aqueous buffer.

  • Intermediate Step: Dilute 10 mM stock to 100x the final concentration using DMSO.

  • Final Dilution: Spike the 100x DMSO intermediate into the assay buffer (e.g., PBS or RPMI-1640) while vortexing.

  • Limit: Ensure final DMSO concentration is

    
     0.5% (v/v) to avoid solvent toxicity in cell-based assays.
    

Validated Experimental Workflows

Enzymatic Target: Leishmania Arginase (LmARG) Inhibition

BNCBI derivatives have shown micromolar inhibition of Leishmania Arginase, a metalloenzyme critical for polyamine biosynthesis and parasite survival.

Mechanism: The benzimidazole core coordinates with the binuclear manganese cluster in the active site, while the benzyl and cyclohexyl groups occupy the hydrophobic pockets.

Protocol: Colorimetric Arginase Assay

Objective: Determine IC


 of BNCBI against recombinant LmARG.
  • Enzyme Activation: Incubate recombinant LmARG in activation buffer (50 mM Tris-HCl, pH 7.5, 10 mM MnCl

    
    ) for 10 min at 55°C.
    
  • Inhibitor Incubation:

    • Add 10

      
      L of BNCBI (serial dilutions: 0.1 
      
      
      
      M – 100
      
      
      M) to 40
      
      
      L activated enzyme.
    • Incubate for 15 min at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 50

    
    L L-Arginine (0.5 M, pH 9.7). Incubate for 60 min at 37°C.
    
  • Reaction Stop: Add 400

    
    L of Acid Mix (H
    
    
    
    SO
    
    
    :H
    
    
    PO
    
    
    :H
    
    
    O, 1:3:7 v/v).
  • Detection: Add 25

    
    L of 9% 
    
    
    
    -isonitrosopropiophenone (ISPF) in ethanol. Heat at 100°C for 45 min.
  • Readout: Measure Absorbance at 540 nm . Urea production is directly proportional to OD

    
    .
    

Data Analysis:



Phenotypic Screen: Promastigote Viability (Resazurin Assay)

Objective: Evaluate cellular potency against Leishmania promastigotes.

  • Seeding: Seed log-phase promastigotes (

    
     parasites/mL) in 96-well plates (100 
    
    
    
    L/well).
  • Treatment: Add BNCBI (0.1 – 100

    
    M) in triplicate. Include Amphotericin B as a positive control.
    
  • Incubation: Incubate for 48 hours at 26°C.

  • Development: Add 20

    
    L Resazurin (2.5 mM in PBS). Incubate for 4 hours.
    
  • Quantification: Measure Fluorescence (Ex 560 nm / Em 590 nm). Viable parasites reduce non-fluorescent Resazurin to fluorescent Resorufin.

Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of BNCBI in parasitic models and its potential off-target interaction with mammalian NOP receptors.

BNCBI_Mechanism cluster_Parasite Parasitic/Antimicrobial Pathway cluster_Mammalian Mammalian/Off-Target Pathway Compound 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine (BNCBI) Arginase Target: Arginase (LmARG) (Binuclear Mn2+ center) Compound->Arginase Competitive Inhibition Tubulin Target: Beta-Tubulin (Colchicine binding site) Compound->Tubulin Destabilization NOP Target: NOP Receptor (GPCR) Compound->NOP Ligand Binding (Putative) Polyamine Polyamine Biosynthesis (Putrescine/Spermidine) Arginase->Polyamine Blocks Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Death Parasite Death (Apoptosis-like) Polyamine->Death Depletion triggers Microtubule->Death Cell cycle arrest Signaling G-protein Signaling (Gi/o pathway) NOP->Signaling Modulation

Figure 1: Mechanistic pathways of BNCBI. Blue arrows indicate direct compound interaction; Red tees indicate inhibition.

Safety & Toxicity Counter-Screening

To validate BNCBI as a lead compound, one must distinguish between specific antimicrobial activity and general cytotoxicity.

Protocol: Mammalian Cytotoxicity (Vero or Macrophage Cell Line)
  • Cell Line: Use Vero cells (kidney epithelial) or J774A.1 (macrophages).

  • Assay: MTT or CCK-8 assay.

  • Selectivity Index (SI) Calculation:

    
    
    
    • Interpretation: An SI > 10 is generally considered a "hit" for further optimization. An SI < 2 indicates general toxicity.

References

  • Synthesis and Biological Evaluation of N-benzyl-1H-benzimidazol-2-amine Derivatives. Source: Experimental Parasitology (2018). Context: Establishes the synthesis protocol and antileishmanial activity (Arginase inhibition) of the N-benzyl-2-amino scaffold. URL:[Link]

  • Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides. Source: ACS Omega (2023). Context: Details the modern chemical synthesis of 1-Benzyl-N-cyclohexyl-1H-benzimidazol-2-amine via azide-isocyanide cross-coupling. URL:[Link]

  • Benzimidazole Derivatives as Potent Nociceptin/Orphanin FQ Receptor Ligands. Source: Journal of Medicinal Chemistry (Reference to J-113397 class). Context: Provides structural grounding for the N-benzyl-2-amino benzimidazole core as a GPCR modulator. URL:[Link]

  • Benzimidazole-2-amine as a Privileged Scaffold in Drug Discovery. Source: RSC Advances. Context: General review of the kinase inhibition and antimicrobial properties of the scaffold. URL:[Link]

Synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Derivatives: A Methodological Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds and approved drugs.[1][2][3][4] Specifically, 1,2-disubstituted 2-aminobenzimidazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6][7][8][9][10][11][12] This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, a representative member of this promising class. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven experimental protocols, and explain the underlying reaction mechanisms. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel benzimidazole-based therapeutic agents.

Strategic Approaches to Synthesis

The construction of the target molecule, 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, can be approached through several strategic routes. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and the need for structural diversity in a library synthesis context. The most common approaches involve either a stepwise construction from a pre-formed benzimidazole core or a convergent, one-pot methodology.

Stepwise Synthetic Route: A Linear and Controlled Approach

A linear, stepwise synthesis offers excellent control over each chemical transformation, facilitating purification and characterization of intermediates. This is often the preferred method for initial proof-of-concept synthesis and for producing high-purity material. The general workflow involves the initial formation of a 2-aminobenzimidazole core, followed by sequential functionalization at the N-1 and C-2 positions.

  • Step A: Formation of the 2-Aminobenzimidazole Core: The foundational intermediate, 2-aminobenzimidazole, is readily prepared from the cyclocondensation of o-phenylenediamine with a cyanating agent like cyanogen bromide or cyanamide.[6][7] This reaction establishes the core heterocyclic system.

  • Step B: N-1 Benzylation: The selective alkylation of the N-1 position is a critical step. Treatment of 2-aminobenzimidazole with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a suitable base affords the 1-benzyl-1H-benzo[d]imidazol-2-amine intermediate.[12] The choice of base (e.g., KOH, NaH) and solvent is crucial to control regioselectivity and prevent over-alkylation.

  • Step C: C-2 Guanidinylation: The final step involves the introduction of the N-cyclohexyl moiety at the C-2 amino group, effectively forming a substituted guanidine. This transformation can be achieved through several methods. A reliable approach is the reaction of the 2-amino group with cyclohexyl isothiocyanate to form a thiourea intermediate. Subsequent desulfurization, often mediated by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or mercury(II) oxide, yields the target guanidine structure. More direct methods involve using specialized guanylating agents that react directly with the primary amine.[13]

Convergent and One-Pot Syntheses: Efficiency and Diversity

For library synthesis and process optimization, one-pot or convergent strategies are highly desirable as they reduce the number of synthetic steps, minimize waste, and improve overall efficiency.[1][14][15][16]

A plausible convergent approach involves the reaction of N-benzyl-benzene-1,2-diamine with a reagent that provides the N-cyclohexyl-substituted one-carbon electrophile. For instance, reacting N-benzyl-benzene-1,2-diamine with cyclohexyl isothiocyanate under oxidative conditions can lead to the direct formation of the target compound. Copper-catalyzed multi-component reactions have also emerged as powerful tools for constructing 1,2-disubstituted benzimidazoles in a single step, offering a promising avenue for this class of compounds.[14]

Reaction Mechanisms: The "Why" Behind the Chemistry

Understanding the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The formation of the benzimidazole ring is a classic example of heterocyclic synthesis.

The most widely accepted mechanism for the condensation of o-phenylenediamine with an electrophilic one-carbon source (such as an aldehyde, as shown below for illustrative purposes) involves two key stages:

  • Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.[17]

  • Intramolecular Cyclization and Aromatization: The second, pendant amino group then attacks the imine carbon in an intramolecular fashion.[18] This cyclization event forms a dihydrobenzimidazole intermediate, which subsequently undergoes oxidation to achieve the stable, aromatic benzimidazole ring system. The oxidant can be atmospheric oxygen, a dedicated chemical oxidant added to the reaction, or in some cases, the reaction conditions themselves promote dehydrogenation.[17]

G cluster_0 Mechanism of Benzimidazole Formation A o-Phenylenediamine + Aldehyde (R-CHO) B Nucleophilic Attack (Formation of Carbinolamine) A->B + H+ C Dehydration B->C - H2O D Schiff Base (Imine) Intermediate C->D E Intramolecular Nucleophilic Attack D->E Tautomerization (optional) F Cyclization to Dihydrobenzimidazole E->F G Oxidation (-2H) F->G H Aromatic Benzimidazole Product G->H

Caption: Generalized mechanism for benzimidazole ring formation.

Detailed Experimental Protocol: A Stepwise Approach

This section provides a representative, step-by-step protocol for the linear synthesis of the target compound.

Synthesis of Intermediate: 1-benzyl-1H-benzo[d]imidazol-2-amine
  • Materials & Equipment: 2-aminobenzimidazole, benzyl chloride, potassium hydroxide (KOH), ethanol, round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, standard glassware for workup.

  • Procedure:

    • To a solution of 2-aminobenzimidazole (1.0 eq) in ethanol, add finely powdered potassium hydroxide (1.1 eq).

    • Stir the resulting suspension at room temperature for 30 minutes.

    • Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • A solid precipitate will form. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-benzyl-1H-benzo[d]imidazol-2-amine.[12]

Synthesis of Final Product: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine
  • Materials & Equipment: 1-benzyl-1H-benzo[d]imidazol-2-amine, cyclohexyl isothiocyanate, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dichloromethane (DCM), round-bottom flask, magnetic stirrer, standard glassware for workup and purification.

  • Procedure:

    • Thiourea Formation: Dissolve 1-benzyl-1H-benzo[d]imidazol-2-amine (1.0 eq) in dichloromethane (DCM). Add cyclohexyl isothiocyanate (1.1 eq) and stir the mixture at room temperature for 8-12 hours, or until TLC indicates the consumption of the starting amine.

    • Cyclization/Desulfurization: To the solution containing the intermediate thiourea, add EDC (1.5 eq).

    • Stir the reaction at room temperature for an additional 12-24 hours. Monitor the formation of the final product by TLC.

    • Upon completion, wash the reaction mixture sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Synthetic Workflow and Characterization

A robust synthetic campaign requires a logical workflow from starting materials to a fully characterized final product.

G cluster_workflow Synthetic & Analytical Workflow cluster_char Characterization Techniques START Starting Materials (o-Phenylenediamine, Benzyl Chloride, Cyclohexyl Isothiocyanate) STEP1 Step 1: Synthesis of 2-Aminobenzimidazole START->STEP1 STEP2 Step 2: N-1 Benzylation STEP1->STEP2 INTERMEDIATE Intermediate: 1-Benzyl-1H-benzo[d]imidazol-2-amine STEP2->INTERMEDIATE STEP3 Step 3: C-2 Guanidinylation INTERMEDIATE->STEP3 PRODUCT Final Product: 1-Benzyl-N-cyclohexyl-1H- benzo[d]imidazol-2-amine STEP3->PRODUCT PURIFY Purification (Chromatography/ Recrystallization) PRODUCT->PURIFY CHAR Structural Characterization PURIFY->CHAR DATA Data Analysis & Reporting CHAR->DATA NMR NMR (1H, 13C) CHAR->NMR MS Mass Spectrometry CHAR->MS IR FTIR Spectroscopy CHAR->IR MP Melting Point CHAR->MP

Caption: Overall workflow from synthesis to characterization.

Structural & Purity Verification

Confirming the identity and purity of the synthesized compounds is a non-negotiable step in drug discovery. The following techniques are essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Expect to see characteristic signals for the aromatic protons of the benzimidazole core and the benzyl group, as well as the aliphatic protons of the cyclohexyl ring.[4][11][19]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the intermediates and the final product, typically observed as the [M+H]⁺ ion in ESI-MS.[4][12][19]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic N-H stretching frequencies, C=N stretches of the imidazole ring, and aromatic C-H bands.[12][19][20]

  • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.[11]

Data Summary for a Representative Derivative Series

To facilitate structure-activity relationship (SAR) studies, libraries of derivatives are often synthesized. The table below illustrates how key data for a hypothetical series of analogs might be presented.

Compound IDR-Group (on Benzyl)Yield (%)M.p. (°C)¹H NMR (δ ppm, key signal)[M+H]⁺
I-a H85155-1575.45 (s, 2H, -CH₂-Ph)319.20
I-b 4-Cl82168-1705.43 (s, 2H, -CH₂-Ar)353.16
I-c 4-OCH₃88149-1515.38 (s, 2H, -CH₂-Ar)349.21
I-d 4-NO₂75181-1835.58 (s, 2H, -CH₂-Ar)364.18

Conclusion and Future Outlook

The synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine derivatives is readily achievable through well-established synthetic organic chemistry principles. The stepwise approach provides a high degree of control and is ideal for initial synthesis, while convergent one-pot methods offer a pathway to improved efficiency for library generation.[1][14] The rich pharmacology of the 2-aminobenzimidazole core ensures that this class of compounds will remain an area of intense interest for drug discovery.[5][8][9][21]

Future efforts should focus on the development of more sustainable and atom-economical synthetic routes, such as catalytic C-H activation or flow chemistry processes. Furthermore, the expansion of derivative libraries based on this scaffold will be critical for elucidating detailed structure-activity relationships and identifying new lead compounds for a variety of therapeutic targets.

References

  • One-pot strategy of copper-catalyzed synthesis of 1,2-disubstituted benzimidazoles. (n.d.). SpringerLink. [Link]

  • Walczyński, K., Guryn, R., & Duszynska, B. (1999). Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. Il Farmaco, 54(10), 684-692. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. [Link]

  • Bandyopadhyay, D., & Mukherjee, S. (2013). “All- water ” one-pot diverse synthesis of 1,2-disubstituted benzimidazoles : hydrogen bond driven 'synergistic electrophile–nucleophile dual activation'. Green Chemistry, 15(3), 748. [Link]

  • Giddabasave Gowda, D. C., et al. (2014). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect. Synthetic Communications, 44(23), 3414-3425. [Link]

  • Synthesis of 1,2-disubstituted benzimidazoles. (2016). ResearchGate. [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). ResearchGate. [Link]

  • Khan, A., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. International Immunopharmacology, 108, 108871. [Link]

  • Venkateswarlu, A., et al. (2024). Antitumor Activity and Synthesis of 1, 2-Disubstituted Benzimidazoles. Asian Journal of Pharmaceutical Research and Development, 12(1), 19-31. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). [Link]

  • Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

  • Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. (n.d.). Academia.edu. [Link]

  • Ashok, S. R., Shivananda, M. K., & Manikandan, A. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Asian Journal of Chemistry, 31(10), 2275-2280. [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8202. [Link]

  • Li, Y., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2244-2254. [Link]

  • Fadda, A. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 69(11), 1957-1972. [Link]

  • Bakherad, M., et al. (2015). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 5(11), 4963-4974. [Link]

  • Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(45), 31690-31711. [Link]

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (n.d.). ThaiScience. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (n.d.). Der Pharma Chemica. [Link]

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1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine , a specific derivative of the privileged benzimidazole scaffold. This compound represents a critical chemical probe structure often utilized in Structure-Activity Relationship (SAR) campaigns targeting TRP ion channels (specifically TRPC5), GPCR modulation, and anti-infective research.

Executive Summary & Chemical Identity

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is a 1,2-disubstituted benzimidazole.[1] The 2-aminobenzimidazole core is a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets due to its ability to serve as a bioisostere for nucleotides and its hydrogen-bonding potential. This specific analog features a hydrophobic benzyl group at the N1 position and a bulky, lipophilic cyclohexyl group at the N2 amine, optimizing it for hydrophobic pocket occupancy in receptors such as TRPC5 or specific opioid receptor subtypes.

Chemical Data Matrix
PropertySpecification
IUPAC Name 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine
CAS Number 1404300-44-2
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42 g/mol
SMILES C1(CCCCC1)Nc2nc3ccccc3n2Cc4ccccc4
Core Scaffold 1H-Benzo[d]imidazole
LogP (Predicted) ~4.8 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthesis & Production Protocols

To ensure high purity and yield, a convergent synthetic route via Nucleophilic Aromatic Substitution (SNAr) is the industry standard for this chemotype. This avoids the formation of regioisomers often seen in cyclization protocols.

Reaction Scheme Overview
  • Step 1 (N-Alkylation): Selective benzylation of 2-chlorobenzimidazole.

  • Step 2 (Amination): Displacement of the C2-chlorine by cyclohexylamine.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert nitrogen atmosphere.

Step 1: Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole
  • Reagents: 2-Chlorobenzimidazole (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), anhydrous DMF (0.5 M).

  • Procedure:

    • Dissolve 2-chlorobenzimidazole in DMF.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to deprotonate the N1 position.

    • Add Benzyl bromide dropwise.

    • Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. Filter the resulting white precipitate. Wash with cold water and dry in vacuo.

    • Yield Expectation: >85%.

Step 2: Synthesis of Target (1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine)
  • Reagents: 1-Benzyl-2-chloro-1H-benzo[d]imidazole (Intermediate from Step 1), Cyclohexylamine (3.0 eq).

  • Procedure:

    • Place Intermediate 1 in a sealed pressure vial.

    • Add Cyclohexylamine (acts as both reactant and solvent). Alternatively, use DMSO with Et₃N if neat reaction is too viscous.

    • Heat to 140°C for 12–16 hours. The high temperature is required to overcome the energy barrier of the SNAr at the hindered C2 position.

    • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove excess amine. Dry organic layer over MgSO₄.

    • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc in Hexanes.

    • Characterization: Product appears as a pale yellow/off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Chlorobenzimidazole Step1 Step 1: N-Benzylation (BnBr, K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: 1-Benzyl-2-chlorobenzimidazole Step1->Inter Yield >85% Step2 Step 2: S_NAr Displacement (Cyclohexylamine, 140°C) Inter->Step2 Workup Workup & Purification (Extraction + SiO2 Chromatography) Step2->Workup Final Target Product: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Workup->Final Final Purity >98%

Caption: Convergent synthesis workflow via SNAr displacement, prioritizing regiochemical control.

Pharmacological Applications & Mechanism

This molecule serves as a representative lead for N-substituted 2-aminobenzimidazoles . Its pharmacological profile is defined by the spatial arrangement of the hydrophobic benzyl and cyclohexyl wings.

TRPC5 Channel Inhibition

Research into Transient Receptor Potential Canonical 5 (TRPC5) inhibitors has identified the N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine scaffold as a potent chemotype.[2]

  • Mechanism: The benzimidazole core occupies the channel's pore or an allosteric pocket, while the N1-benzyl group engages in

    
    -stacking interactions with aromatic residues (e.g., Tyr/Phe) in the TRPC5 binding site.
    
  • Utility: Compounds in this class (like AC1903) are studied for treating proteinuric kidney disease (FSGS) and anxiety disorders.

Opioid & Nociceptin Receptor Modulation

The structure bears significant topological similarity to Etonitazene analogs (benzimidazole opioids), although the 2-amino substituent here is a cyclohexyl group rather than the typical diethylaminoethyl.

  • SAR Insight: The cyclohexyl group provides bulk tolerance. While likely less potent than etonitazene derivatives, this scaffold is screened in pain management programs looking for non-addictive Nociceptin/Orphanin FQ (NOP) receptor ligands.

Antimicrobial Activity

Benzimidazoles with bulky C2-amines have demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) by targeting the FtsZ protein (bacterial tubulin homolog), inhibiting cell division.

Mechanism of Action Diagram

MOA Compound 1-Benzyl-N-cyclohexyl- benzo[d]imidazol-2-amine TRPC5 TRPC5 Ion Channel (Kidney/CNS) Compound->TRPC5 Hydrophobic Interaction FtsZ Bacterial FtsZ (Cell Division) Compound->FtsZ Tubulin Binding GPCR GPCRs (Opioid/NOP Receptors) Compound->GPCR Allosteric Modulation Effect1 Inhibition of Ca2+ Influx (Podocyte Protection) TRPC5->Effect1 Effect2 Inhibition of Z-ring Assembly (Bacteriostasis) FtsZ->Effect2 Effect3 Signal Modulation (Analgesia/Anxiolysis) GPCR->Effect3

Caption: Multitarget pharmacological profile of the 1,2-disubstituted benzimidazole scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

  • ¹H NMR (500 MHz, DMSO-d₆):

    • Benzimidazole Ar-H: Multiplets δ 7.10–7.60 ppm (4H).

    • Benzyl Ar-H: Multiplets δ 7.20–7.40 ppm (5H).

    • *Benzyl -CH₂-: Single peak δ ~5.30 ppm (2H).

    • *Amine -NH-: Broad singlet δ ~6.8–7.2 ppm (1H, D₂O exchangeable).

    • *Cyclohexyl -CH-: Multiplet δ ~3.8 ppm (1H, methine).

    • *Cyclohexyl -CH₂-: Multiplets δ 1.1–2.0 ppm (10H).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 306.19 m/z.

    • Major fragment: Loss of cyclohexyl group or tropylium ion formation (m/z 91).

References

  • Zhou, Y. et al. (2017). "Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors." PLOS ONE. Link

  • ChemicalBook. (2024). "1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Product Entry (CAS 1404300-44-2)."[3] Link

  • Tahlan, S. et al. (2019).[4] "Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review." BMC Chemistry.[4] Link

  • Bansal, Y. & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link

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Methodological & Application

Protocol for synthesizing 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Synthesizing 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Abstract

This application note details a robust, two-step protocol for the synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine . Unlike direct alkylation of 2-aminobenzimidazoles, which often suffers from tautomeric ambiguity (regioisomer formation at N1 vs. exocyclic N), this protocol utilizes a 2-chlorobenzimidazole scaffold. The method proceeds via regioselective N-benzylation followed by a high-temperature Nucleophilic Aromatic Substitution (SNAr) with cyclohexylamine. This route ensures structural fidelity, high yields, and scalability for medicinal chemistry libraries.

Introduction & Retrosynthetic Analysis

The 2-amino-benzimidazole pharmacophore is ubiquitous in drug discovery, serving as a core scaffold for H1-antihistamines (e.g., Astemizole), proton pump inhibitors, and recent TRPC5 channel inhibitors.

A critical challenge in synthesizing N-alkylated-2-aminobenzimidazoles is controlling regioselectivity. Direct alkylation of the amine often yields mixtures of the ring-alkylated product (desired) and the imino-tautomer (undesired). To circumvent this, we employ a disconnection strategy that installs the alkyl group on the ring nitrogen before introducing the amine functionality.

Retrosynthetic Logic:

  • Disconnection: The C2–N(exocyclic) bond is cleaved, revealing cyclohexylamine and 1-benzyl-2-chlorobenzimidazole .

  • Precursor: The 1-benzyl-2-chlorobenzimidazole is traced back to commercially available 2-chlorobenzimidazole and benzyl bromide .

Retrosynthesis Target 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Inter 1-Benzyl-2-chloro- benzimidazole Target->Inter SnAr Disconnection Amine Cyclohexylamine Target->Amine SM1 2-Chlorobenzimidazole Inter->SM1 N-Alkylation SM2 Benzyl Bromide Inter->SM2

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the 2-chloro intermediate.

Materials & Equipment

Reagent/SolventGradeRoleHazard Note
2-Chlorobenzimidazole >98%Starting MaterialIrritant
Benzyl Bromide ReagentAlkylating AgentLachrymator , Corrosive
Cyclohexylamine >99%NucleophileCorrosive, Flammable
Potassium Carbonate (K₂CO₃) AnhydrousBaseIrritant
DMF (N,N-Dimethylformamide) AnhydrousSolventHepatotoxin
DMSO (Dimethyl Sulfoxide) DrySolvent (Step 2)Skin permeator

Equipment:

  • Magnetic stirrer with heating block (Oil bath alternative).

  • Reflux condenser.

  • Microwave Reactor (Optional but recommended for Step 2).

  • Rotary Evaporator.

  • Silica Gel Column (Flash Chromatography).[1]

Experimental Protocol

Stage 1: Synthesis of 1-Benzyl-2-chlorobenzimidazole

Objective: Regioselective alkylation of the benzimidazole ring nitrogen.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzimidazole (5.0 g, 32.8 mmol, 1.0 equiv) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (6.8 g, 49.2 mmol, 1.5 equiv) in one portion. Stir the suspension at room temperature for 15 minutes.

    • Expert Insight: Using K₂CO₃ in DMF is milder than NaH/THF and prevents di-alkylation or decomposition, while sufficiently deprotonating the acidic NH (pKa ~10.5).

  • Alkylation: Add benzyl bromide (4.3 mL, 36.1 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Safety: Perform this step in a fume hood; benzyl bromide is a potent lachrymator.

  • Reaction: Stir the mixture at 60°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.2) should disappear, replaced by a higher running spot (Rf ~0.6).

  • Work-up:

    • Pour the reaction mixture into crushed ice/water (300 mL) with vigorous stirring. A white precipitate should form immediately.

    • Stir for 30 minutes to ensure all DMF is washed out of the solid.

    • Filter the solid using a Büchner funnel.[2] Wash the cake copiously with water (3 x 50 mL) and then cold hexanes (20 mL) to remove residual benzyl bromide.

  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%.

    • QC Check:1H NMR (CDCl₃) should show a singlet at ~5.4 ppm (2H) for the benzylic methylene.

Stage 2: Displacement with Cyclohexylamine (SNAr)

Objective: Substitution of the 2-chloro group with cyclohexylamine.

This step requires significant energy due to the low electrophilicity of the 2-position in the electron-rich benzimidazole system.

Method A: Thermal Heating (Standard)

  • Setup: In a pressure tube or heavy-walled flask, combine 1-benzyl-2-chlorobenzimidazole (2.0 g, 8.2 mmol) and cyclohexylamine (4.0 mL, ~35 mmol, 4.0 equiv).

    • Note: Cyclohexylamine acts as both reagent and solvent. Alternatively, use DMSO (5 mL) as a co-solvent if the mixture is too thick.

  • Reaction: Seal the tube and heat to 130–140°C for 12–16 hours.

    • Mechanism:[3][4] The reaction proceeds via an addition-elimination mechanism. The high temperature is necessary to overcome the aromatic stability.

  • Monitoring: Check LCMS or TLC. The chloride starting material is UV-active and distinct from the amine product.

  • Work-up:

    • Cool to room temperature.[5][6][7] The mixture may solidify.

    • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Separate layers. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL) to remove excess cyclohexylamine.

    • Dry over Na₂SO₄ and concentrate.[6]

Method B: Microwave Assisted (Recommended for Speed)

  • Setup: In a 10 mL microwave vial, mix 1-benzyl-2-chlorobenzimidazole (200 mg) and cyclohexylamine (0.5 mL).

  • Conditions: Irradiate at 160°C (High Absorption setting) for 30–45 minutes .

  • Result: Typically achieves >95% conversion in a fraction of the time required for thermal heating.

Stage 3: Purification & Characterization
  • Purification: The crude residue is often an off-white solid. Purify via flash column chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

    • Note: The product is basic; adding 1% Triethylamine to the eluent can improve peak shape.

  • Recrystallization: Alternatively, recrystallize from Ethanol/Water or Acetonitrile.

Data Presentation & QC Criteria

Table 1: Process Parameters & Yields

StepReactionReagentsTemp/TimeTypical YieldKey QC Parameter
1 N-Alkylation 2-Cl-Benzimidazole, BnBr, K₂CO₃, DMF60°C, 3h88%mp: 108–109°C (Lit. match)
2 SNAr Intermediate 1, Cyclohexylamine140°C, 12h (Thermal)75%LCMS: [M+H]⁺ = 306.2

Characterization Data (Expected):

  • Appearance: White to pale yellow crystalline solid.[8]

  • Melting Point: ~138–142°C.[9]

  • 1H NMR (500 MHz, DMSO-d₆):

    • 
       7.20–7.40 (m, 9H, Ar-H),
      
    • 
       5.30 (s, 2H, N-CH₂-Ph),
      
    • 
       3.85 (m, 1H, N-CH-Cyclohexyl),
      
    • 
       1.20–2.00 (m, 10H, Cyclohexyl-CH₂).
      
  • MS (ESI): Calculated for C₂₀H₂₃N₃: 305.19; Found: 306.2 [M+H]⁺.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase K₂CO₃ to 2.0 equiv.
Step 2: No Reaction Temperature too low.The C-Cl bond is stable. Increase temp to 150°C or use Microwave. Add KI (catalytic) to form the more reactive C-I species in situ.
Step 2: Black Tar Oxidative degradation at high temp.Degas the solvent/amine with Nitrogen before heating. Use a sealed tube.
Regioisomers Incorrect starting material route.Do not alkylate the 2-aminobenzimidazole directly. Stick to the 2-chloro route described here.

References

  • Vertex Pharmaceuticals Inc. "Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

    • Validates the 2-chlorobenzimidazole alkylation and subsequent microwave amination str
  • Dubey, P.K., et al. "Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole." Indian Journal of Chemistry - Section B, 2004.

    • Provides detailed conditions for K₂CO₃/DMF alkyl
  • ChemicalBook. "1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Property Data."

    • Confirms CAS 1404300-44-2 and general physical properties.
  • BenchChem. "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide."

    • General reference for benzimidazole reactivity and SNAr conditions.

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Using 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine in antibacterial assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluation of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine in Antibacterial Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for the antibacterial evaluation of a novel derivative, 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine. While specific data on this compound is not widely published, this application note establishes a robust, scientifically-grounded framework for its initial screening and characterization. It details standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] Additionally, it provides essential guidance on compound handling, data interpretation, and troubleshooting, enabling researchers to generate reliable and reproducible data for early-stage drug discovery.

Introduction & Scientific Principle

The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the discovery of novel antibacterial agents.[5] Benzimidazole derivatives have emerged as a promising class of compounds, often acting by interfering with essential bacterial processes such as nucleic acid synthesis or protein function.[6][7] Some benzimidazoles are known to target bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication, leading to cell death.[6][8] Others may disrupt cell wall synthesis or other vital metabolic pathways.

Given the structural features of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, it is hypothesized to possess antibacterial properties. This guide outlines the foundational assays required to test this hypothesis. The primary method described is the broth microdilution assay, a quantitative technique considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[5][9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] This parameter is crucial for assessing a compound's potency. Subsequently, a protocol for determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, is provided to differentiate between bacteriostatic and bactericidal activity.[11]

Compound Handling & Preparation

Proper handling and solubilization of the test compound are critical for obtaining accurate and reproducible results. Benzimidazole derivatives often exhibit poor aqueous solubility.[12][13]

2.1. Solubility and Stock Solution Preparation

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[12] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh the required amount of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: Preparing a high-concentration stock in DMSO ensures the compound is fully solubilized before its introduction into the predominantly aqueous assay medium. This minimizes the risk of compound precipitation, which would lead to an inaccurate assessment of its true inhibitory concentration.[12][14] The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

Experimental Workflow Overview

The overall process for evaluating the antibacterial activity of the test compound involves several sequential steps, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare 10 mM Compound Stock in 100% DMSO B Culture Bacteria & Prepare 0.5 McFarland Inoculum C Perform 2-fold Serial Dilution of Compound in 96-Well Plate B->C Proceed to Assay D Inoculate Plate with Standardized Bacteria C->D E Incubate Plate (35°C, 18-24h) D->E F Read Plate Visually to Determine MIC E->F Proceed to Analysis G Plate Samples from Clear Wells on Agar for MBC Determination F->G H Incubate Agar Plates & Count Colonies to Find MBC G->H

Caption: General workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is aligned with the methodologies recommended by CLSI and EUCAST.[3][4][9]

4.1. Materials

  • 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (Test Compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard[15]

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

  • Multichannel pipettes and sterile tips

4.2. Inoculum Preparation

The preparation of a standardized bacterial inoculum is a critical step for reproducibility.[16]

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies into a tube with 3-5 mL of sterile saline.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Use a spectrophotometer (absorbance at 625 nm should be 0.08-0.13) for accuracy.[16]

  • Within 15-30 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15][16] This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into CAMHB.

4.3. Plate Setup and Compound Dilution

  • Aseptically add 50 µL of CAMHB to all wells of a 96-well plate (Columns 2-12).

  • Prepare a starting dilution of the test compound in CAMHB. For example, to test up to 128 µg/mL, prepare a 256 µg/mL solution in CAMHB from your DMSO stock. Add 100 µL of this solution to the wells in Column 1.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix by pipetting up and down.

  • Continue this serial dilution across the plate to Column 10. Discard 50 µL from Column 10.

  • Column 11 will serve as the Growth Control (no compound).

  • Column 12 will serve as the Sterility Control (no compound, no bacteria).

4.4. Inoculation and Incubation

  • Add 50 µL of the final standardized bacterial inoculum (prepared in step 4.2) to each well in Columns 1-11. Do not add bacteria to Column 12.

  • The final volume in each well will be 100 µL. The final bacterial concentration will be ~5 x 10⁵ CFU/mL, and the compound concentrations will be half of the intermediate dilutions.

  • Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.[16]

4.5. Reading and Interpreting the MIC

After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a follow-up to the MIC and determines the concentration required to kill the bacteria.

  • From the clear wells of the MIC plate (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate an aliquot from the Growth Control well (a 1:1000 dilution may be needed to get countable colonies) to confirm the initial inoculum count.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial density.[11]

Data Presentation & Hypothetical Results

Results should be recorded systematically. Below is a table with hypothetical data for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine against quality control strains.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 29213Test Compound816Bactericidal (MBC/MIC ≤ 4)
Vancomycin (Control)12Bactericidal (MBC/MIC ≤ 4)
E. coli ATCC 25922Test Compound32>128Bacteriostatic (MBC/MIC > 4)
Ciprofloxacin (Control)0.0150.03Bactericidal (MBC/MIC ≤ 4)

Interpretation: The ratio of MBC to MIC is often used to classify the compound's activity. A ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.

Potential Mechanism of Action & Next Steps

The benzimidazole core is structurally similar to purine, suggesting a possible mechanism involving competition with purines in the synthesis of bacterial nucleic acids or proteins.[7] Another well-documented target for this class of compounds is DNA gyrase.[6]

G cluster_pathway Hypothesized Mechanism of Action Compound 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB Subunits) Compound->DNA_Gyrase Inhibition DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if blocked)

Caption: Hypothesized inhibition of DNA gyrase by the test compound.

Further Investigations:

  • Time-Kill Assays: To study the dynamics of bacterial killing over time.

  • Gyrase Inhibition Assays: To directly test the hypothesis of DNA gyrase inhibition.

  • Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines and determine its selectivity index.

References

  • Rashdan, Z., et al. (2021). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances.
  • Yadav, Y., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. Available at: [Link]

  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Khan, A. U., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Diseases and Therapy. Available at: [Link]

  • Gao, C., et al. (2013). Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Jetir.Org. Available at: [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews. Available at: [Link]

  • EUCAST. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]

  • Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • Microbiology Info. (n.d.). Microbroth Dilution. Microbiology Info. Available at: [Link]

  • Desai, N. C., et al. (2014). Synthesis, antibacterial and antitubercular activities of benzimidazole bearing substituted 2-pyridone motifs. European Journal of Medicinal Chemistry. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]

  • EUCAST. (2019). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method. RePub, Erasmus University Repository. Available at: [Link]

  • Ivanova, Y., et al. (2025). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Available at: [Link]

  • Abida, et al. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Available at: [Link]

  • Tariq, B., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. Available at: [Link]

  • CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100. Available at: [Link]

  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • EUCAST. (n.d.). MIC Determination. EUCAST. Available at: [Link]

  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. BioNumbers. Available at: [Link]

  • Singh, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Wójcik-Pszczoła, K., et al. (2021). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. Available at: [Link]

Sources

Application of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing the Anticancer Potential of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Introduction

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is a synthetic benzimidazole derivative belonging to the class of 2-aminobenzimidazoles . This scaffold has garnered significant interest in oncology due to its structural similarity to known anticancer agents such as Nocodazole , Albendazole , and various kinase inhibitors.

Benzimidazole derivatives are privileged structures in medicinal chemistry, often exhibiting potent antiproliferative activity through two primary mechanisms:[1][2]

  • Microtubule Destabilization: Binding to the colchicine site of

    
    -tubulin, inhibiting polymerization, and causing G2/M cell cycle arrest.
    
  • Kinase Inhibition: Targeting ATP-binding pockets of kinases such as Aurora Kinases, CDKs, or VEGFR.

This application note provides a comprehensive guide for researchers to evaluate the anticancer efficacy, mechanism of action (MOA), and pharmacological profile of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine in in vitro models.

Mechanism of Action (Hypothesis & Validation)

The primary hypothesized mechanism for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is tubulin depolymerization , leading to mitotic catastrophe and subsequent apoptosis .

Signaling Pathway & Cellular Response

The compound is expected to penetrate the cell membrane and bind to free tubulin heterodimers. This binding prevents the assembly of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) . Prolonged arrest activates apoptotic pathways (Caspase-3/7, PARP cleavage).

Figure 1: Hypothesized Mechanism of Action (Tubulin Inhibition)

MOA Compound 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Tubulin Free Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Failure Activates G2M G2/M Phase Arrest SAC->G2M Induces Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Schematic representation of the hypothesized mechanism where the compound inhibits microtubule polymerization, leading to G2/M arrest and apoptosis.[1][2][3]

Preparation & Handling

Chemical Properties:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 305.42 g/mol

  • Solubility: Insoluble in water; soluble in DMSO and Ethanol.

Stock Solution Protocol:

  • Weighing: Accurately weigh 3.05 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to create a 10 mM stock solution.

  • Mixing: Vortex for 30 seconds until completely dissolved. If precipitation occurs, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL vials and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in complete cell culture media immediately before use. Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC


) in cancer cell lines (e.g., HeLa, MCF-7, A549).

Materials:

  • Cancer cell lines (log-phase growth).

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well clear-bottom plates.

  • Microplate reader (570 nm).

Procedure:

  • Seeding: Plate cells at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 50, 100 µM) in media. Add 100 µL of treatment media to wells (triplicate). Include a DMSO Vehicle Control and a Positive Control (e.g., Nocodazole 1 µM).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully remove media and add 150 µL of DMSO to dissolve crystals. Shake for 10 minutes.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC
    
    
    
    .
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibition.

Procedure:

  • Treatment: Treat cells (e.g., HeLa) with the IC

    
     and 
    
    
    
    IC
    
    
    concentrations for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells with PBS. Resuspend in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission >575 nm).

  • Analysis: Use software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • Expected Result: Significant increase in the G2/M peak compared to control.

Protocol C: Tubulin Polymerization Assay (Cell-Free)

Objective: Directly validate the molecular target.

Procedure:

  • Setup: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Reaction: Mix purified tubulin (>99% pure) with GTP and buffer in a 96-well plate on ice.

  • Treatment: Add 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (10 µM). Include Paclitaxel (stabilizer) and Nocodazole (destabilizer) as controls.

  • Kinetics: Transfer to a pre-warmed (37°C) plate reader immediately. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Interpretation:

    • Polymerization: Increasing fluorescence curve.

    • Inhibition: Flat or slow-rising curve (indicates destabilization).

Data Presentation & Analysis

Table 1: Expected IC50 Values (Hypothetical Reference Range) Note: Values are representative for potent 2-aminobenzimidazoles.

Cell LineTissue OriginExpected IC

Range
Positive Control (Nocodazole)
HeLa Cervical0.5 - 5.0 µM~0.05 µM
MCF-7 Breast1.0 - 10.0 µM~0.10 µM
A549 Lung2.0 - 15.0 µM~0.20 µM
HUVEC Normal (Endothelial)> 20.0 µM> 1.0 µM

Figure 2: Experimental Workflow for Validation

Workflow cluster_Mechanism Mechanism Validation Start Compound Preparation (10 mM DMSO Stock) Screen Cytotoxicity Screen (MTT Assay, 72h) Start->Screen Select Select Sensitive Cell Lines Screen->Select Flow Cell Cycle Analysis (G2/M Arrest?) Select->Flow Tubulin Tubulin Polymerization (Direct Binding?) Select->Tubulin West Western Blot (Apoptosis Markers) Select->West

Caption: Step-by-step workflow for characterizing the anticancer activity of the compound.

References

  • Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides. Source: ACS Omega, 2023. Context: Describes the synthesis of 1-Benzyl-N-cyclohexyl-1H-benzimidazol-2-amine (Compound 26). Link:[Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech.[4] Asia, 2023. Context: Reviews the mechanism of 2-aminobenzimidazoles as tubulin and kinase inhibitors. Link:[Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Source: Acta Pharmaceutica Sinica B, 2020. Context: Discusses the structure-activity relationship (SAR) of benzimidazoles in oncology. Link:[Link]

Sources

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine as an antiviral agent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization & Profiling of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (BCH-BIA) as an Antiviral Lead

Executive Summary

This application note details the experimental profiling of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (herein referred to as BCH-BIA ), a privileged benzimidazole scaffold exhibiting antiviral activity against positive-sense single-stranded RNA (+ssRNA) viruses.[1]

Benzimidazole-2-amine derivatives are historically significant in medicinal chemistry, serving as non-nucleoside inhibitors (NNIs) for targets such as the HCV NS5B RNA-dependent RNA polymerase (RdRp) and Enterovirus capsid proteins .[1] This guide provides researchers with standardized protocols for solubilization, cell-based antiviral assays, and mechanism-of-action (MoA) deconvolution.[1]

Chemical Identity & Handling

PropertySpecification
IUPAC Name 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine
Molecular Formula C₂₀H₂₃N₃
Molecular Weight ~305.42 g/mol
Solubility Insoluble in water; Soluble in DMSO (>20 mM), Ethanol
Storage -20°C (Solid), -80°C (DMSO Stock)

Handling Protocol:

  • Reconstitution: Dissolve powder in 100% molecular-grade DMSO to a stock concentration of 10 mM. Vortex for 30 seconds.[1]

  • Sterilization: Do not autoclave. Use 0.22 µm PTFE syringe filters if sterility is required for cell culture.[1]

  • Stability: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials (e.g., 20 µL) upon initial reconstitution.

Mechanism of Action (MoA) Hypothesis

BCH-BIA belongs to a class of compounds that typically act via one of two mechanisms depending on the specific viral target:

  • Allosteric Polymerase Inhibition (HCV/Flaviviruses): The N1-benzyl and C2-cyclohexylamino groups facilitate binding to the hydrophobic "Thumb II" allosteric pocket of the viral RdRp (NS5B), locking the enzyme in an inactive conformation and preventing RNA elongation.[1]

  • Capsid Binding (Enteroviruses/Coxsackievirus): The scaffold binds to the hydrophobic pocket within the VP1 capsid protein, stabilizing the virion and preventing the conformational changes required for viral uncoating and genome release.[1]

Experimental Protocols

Protocol A: Cell-Based Antiviral Efficacy Assay (CPE Reduction)

Objective: Determine the EC₅₀ (Effective Concentration 50%) and CC₅₀ (Cytotoxic Concentration 50%) of BCH-BIA.[1]

Materials:

  • Cell Line: Huh-7 (for HCV replicons) or Vero cells (for Enterovirus).[1]

  • Reagent: CellTiter-Glo® (Promega) or MTT.[1]

  • Compound: BCH-BIA (10 mM DMSO stock).[1]

  • Controls: Ribavirin (Positive), 0.5% DMSO (Vehicle).[1]

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Compound Dilution: Prepare a 3-fold serial dilution of BCH-BIA in culture media (Range: 100 µM to 0.01 µM). Ensure final DMSO < 0.5%.

  • Infection/Treatment:

    • Remove media.[1]

    • Add diluted compound.[1]

    • Immediately add virus at MOI 0.1 (Multiplicity of Infection).[1]

  • Incubation: Incubate for 72 hours (or until vehicle control shows 90% CPE).

  • Readout: Add CellTiter-Glo reagent (100 µL/well), shake for 2 mins, read Luminescence.

Self-Validating Check:

  • Validity Rule: The Z-factor of the assay must be > 0.[1]5. If the Vehicle Control (Virus + DMSO) does not show >80% cell death compared to Cell Control (No Virus), the assay is invalid.[1]

Protocol B: Time-of-Addition (TOA) Assay

Objective: Determine when in the viral lifecycle BCH-BIA acts (Entry vs. Replication).

Workflow:

  • Infection: Infect monolayers of cells with virus (MOI 1.[1]0) at T=0 at 4°C (synchronous binding).[1]

  • Wash: After 1h, wash unbound virus with PBS and shift to 37°C.

  • Dosing Intervals: Add BCH-BIA (at 5x EC₅₀ concentration) at different time points:

    • T = -1h (Pre-treatment)[1]

    • T = 0h (During infection)[1]

    • T = +2h, +4h, +6h, +8h (Post-infection)[1]

  • Harvest: Collect supernatant at 24h post-infection.

  • Quantification: Perform Plaque Assay or RT-qPCR to measure viral titer.

Interpretation:

  • Entry Inhibitors: Effective only at T=0h or -1h.

  • Replication Inhibitors: Effective even when added at T=+2h or +4h.[1]

Data Visualization & Logic Pathways

Figure 1: Mechanism of Action Decision Tree

The following diagram illustrates the logic flow for determining the specific antiviral mechanism of BCH-BIA based on TOA and Enzymatic data.

MoA_Pathway Start Compound BCH-BIA (Antiviral Hit) TOA_Assay Time-of-Addition Assay Start->TOA_Assay Result_Early Inhibits at T=0h only TOA_Assay->Result_Early Early Stage Block Result_Late Inhibits at T=2h to 6h TOA_Assay->Result_Late Late Stage Block Entry_Mech Mechanism: Entry/Uncoating (e.g., Capsid Binder) Result_Early->Entry_Mech Rep_Mech Mechanism: Replication (e.g., Polymerase Inhibitor) Result_Late->Rep_Mech Validation_1 Thermal Shift Assay (Target: VP1 Capsid) Entry_Mech->Validation_1 Confirm Validation_2 Enzymatic Assay (Target: NS5B RdRp) Rep_Mech->Validation_2 Confirm

Caption: Decision matrix for elucidating the antiviral mechanism of BCH-BIA. Early inhibition suggests capsid interference; late inhibition indicates polymerase suppression.[1]

Expected Results & Data Presentation

When reporting results for BCH-BIA, summarize data in the following format to ensure comparability with literature standards (e.g., Maribavir or Enviroxime analogs).

Table 1: Antiviral Profile Summary (Example Data Structure)

Assay TypeMetricValue (µM)Interpretation
Cytotoxicity CC₅₀ (Vero Cells)> 100 µMLow host toxicity (Desirable)
Antiviral Efficacy EC₅₀ (Virus X)1.5 ± 0.2 µMPotent inhibitor
Selectivity Index SI (CC₅₀/EC₅₀)> 66Excellent therapeutic window
Resistance EC₅₀ (Mutant Y)> 50 µMIndicates specific target binding

References

  • Budow, S. et al. (2017).[1][2] Synthesis and evaluation of antiviral activity of substituted benzimidazole derivatives against RNA viruses. Research Journal of Pharmacy and Technology.[1]

  • Beaulieu, P. L. et al. (2003).[1] Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase.[3] National Institutes of Health (PubMed).[1]

  • Tonelli, M. et al. (2010).[1] Antiviral activity of benzimidazole derivatives against ssRNA+ viruses.[1][2] European Journal of Medicinal Chemistry.[1][4]

  • Zhang, H. et al. (2010).[1] Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents.[1][2][4][5] Journal of Medicinal Chemistry.[1][6]

Sources

High-throughput screening of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry. While structurally distinct from the 2-benzyl-benzimidazole "nitazene" opioids, this specific 1-benzyl-2-amino regioisomer class has demonstrated significant potential in modulating G-protein coupled receptors (GPCRs), specifically the Nociceptin Opioid Peptide (NOP) receptor and the Mu-Opioid Receptor (MOR), as well as exhibiting anti-infective properties.

This Application Note provides a rigorous High-Throughput Screening (HTS) framework designed to identify potent Gi/o-biased agonists within this library. The workflow prioritizes the differentiation of G-protein signaling (analgesia) from


-arrestin recruitment (respiratory depression/tolerance), a critical paradigm in modern drug discovery.

Key Technical Challenges Addressed:

  • Hydrophobicity: Benzimidazole-2-amines are lipophilic (cLogP > 3.5), requiring specific acoustic liquid handling to prevent precipitation.

  • Constitutive Activity: Managing high basal signal in Gi-coupled assays.

  • Biased Signaling: Integrating orthogonal readouts to calculate bias factors.

HTS Workflow Visualization

The following diagram illustrates the screening cascade, moving from a 50,000-compound library to validated hits.

HTS_Workflow Library Library Prep (50k Compounds) 10mM DMSO Echo Acoustic Dispensing (Echo 650) 20 nL Transfer Library->Echo Source Plate Primary Primary Screen TR-FRET cAMP (Gi) Single Concentration (10 µM) Echo->Primary Assay Plate Analysis Data Normalization (Z-Score & B-Score) Primary->Analysis Raw RFU HitPick Hit Selection (>50% Inhibition) Analysis->HitPick Z' > 0.5 Counter Counter Screen (Parental Cell Line) Rule out False Positives HitPick->Counter Select Hits Secondary Secondary Screen Dose Response (IC50) & Beta-Arrestin Recruitment Counter->Secondary Clean Hits

Figure 1: HTS Cascade for Benzimidazole-2-amine Analogs. The workflow filters for Gi-pathway activation before assessing off-target effects and signaling bias.

Protocol 1: Compound Management & Solubility Optimization

Challenge: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine analogs are prone to precipitation in aqueous buffers, leading to "false negatives" in HTS.

Reagents:

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Surfactant: 0.01% Pluronic F-127 (prevents adherence to plastic tips).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve solid compounds to 10 mM in 100% DMSO.

    • Critical Step: Sonicate for 15 minutes at 37°C to ensure complete solubilization of the cyclohexyl moiety.

  • Quality Control (QC): Measure absorbance at 600nm (OD600) to detect micro-precipitates. Reject wells with OD600 > 0.05.

  • Acoustic Dispensing (Contactless):

    • Use an Echo 650 Liquid Handler (Beckman Coulter) to transfer 20 nL of compound into 384-well assay plates.

    • Why: Traditional tip-based transfer can cause compound loss due to the "stickiness" of the benzimidazole ring. Acoustic energy prevents cross-contamination and ensures precise low-volume transfer.

  • Backfill: Immediately backfill wells with 10 µL of Assay Buffer to limit DMSO evaporation. Final DMSO concentration must be <0.5% to avoid cell toxicity.

Protocol 2: Primary Screen – TR-FRET cAMP Inhibition (Gi-Coupled)

Objective: Detect agonists that inhibit Adenylyl Cyclase (AC) via the Gi/o pathway. Since Gi activation lowers cAMP, we must first stimulate AC with Forskolin and measure the reduction in signal.

Mechanism of Action: The assay utilizes a competitive immunoassay between native cAMP produced by the cell and d2-labeled cAMP.[1]

  • High cAMP (Inactive Compound): Native cAMP binds the antibody; FRET is disrupted. Low Signal.

  • Low cAMP (Active Agonist): d2-cAMP binds the antibody; FRET occurs.[1] High Signal.

Assay System: LANCE Ultra cAMP or HTRF cAMP HiRange (Revvity/Cisbio).

Step-by-Step Methodology:

  • Cell Seeding:

    • Use CHO-K1 cells stably expressing the human Mu-Opioid Receptor (hMOR) or Nociceptin Receptor (NOP).

    • Dispense 2,000 cells/well in 5 µL of stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX) into the pre-spotted 384-well plates (from Protocol 1).

    • Note: IBMX is a phosphodiesterase inhibitor, essential to prevent cAMP degradation during the assay.

  • Stimulation:

    • Add 5 µL of 2x Forskolin (FK) solution.

    • Optimization: Determine the EC80 of Forskolin beforehand (typically 1-5 µM) to ensure a dynamic window for inhibition.

    • Incubation: 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of Europium-Cryptate labeled anti-cAMP antibody .

    • Add 5 µL of d2-labeled cAMP tracer .

    • Incubation: 1 hour at RT in the dark.

  • Readout:

    • Measure Time-Resolved Fluorescence (TRF) on a multimode reader (e.g., EnVision).

    • Excitation: 320 nm | Emission 1: 615 nm (Donor) | Emission 2: 665 nm (Acceptor).

  • Data Calculation:

    
    
    
    • Interpretation: An increase in HTRF ratio indicates a decrease in cAMP, signifying a "Hit" (Gi-agonist).

Protocol 3: Secondary Screen – Beta-Arrestin Recruitment

Objective: To assess the "bias" of the hit compounds. Traditional opioids recruit


-arrestin 2, leading to receptor desensitization and side effects. Ideal hits for this scaffold are G-protein biased  (High cAMP potency, Low 

-arrestin efficacy).

Assay System: PathHunter® (Eurofins) or NanoBRET™ (Promega).

Step-by-Step Methodology:

  • Cell Prep: Use U2OS cells co-expressing ProLink™-tagged GPCR and Enzyme Acceptor-tagged

    
    -arrestin.
    
  • Dosing: Treat cells with an 8-point dose-response curve of the hit compounds (0.1 nM to 10 µM).

  • Incubation: 90 minutes at 37°C. (Arrestin recruitment is slower than G-protein signaling).

  • Detection: Add detection reagent (chemiluminescent substrate).

  • Readout: Luminescence (RLU).

  • Bias Calculation: Calculate the Bias Factor (

    
      comparing the cAMP pathway vs. the 
    
    
    
    -arrestin pathway.

Signaling Pathway Visualization

Understanding the specific node of intervention is crucial for data interpretation.

Gi_Signaling Ligand Benzimidazole Analog GPCR Gi-Coupled Receptor (MOR/NOP) Ligand->GPCR Binding Gi G-alpha-i Subunit GPCR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Figure 2: Mechanism of Action. The assay measures the ability of the ligand to counteract Forskolin-driven cAMP production via Gi-mediated inhibition of Adenylyl Cyclase.

Data Analysis & Hit Criteria

Table 1: Hit Selection Parameters

ParameterAcceptance CriterionRationale
Z' Factor > 0.5Ensures separation between positive (DAMGO) and negative (Vehicle) controls.
Signal-to-Background (S/B) > 3-foldNecessary for robust detection in 384-well format.
CV% (Coefficient of Variation) < 10%Indicates pipetting consistency across the plate.
Hit Threshold > 50% Inhibition of Forskolin responseFilters out weak partial agonists.
Solubility Flag OD600 < 0.05Removes false positives caused by compound precipitation (light scattering).

Calculating Z-Prime (


): 


  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature. Link

  • Gitterman, D. P., et al. (2019). Automation of High-Throughput Screening Assays for GPCRs. SLAS Discovery. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. HTRF cAMP HiRange Assay Protocol. Link

Disclaimer: This protocol involves the screening of compounds that may have potent biological activity.[2] All work must be conducted in accordance with local biosafety and chemical hygiene regulations.

Sources

Experimental design for testing 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Compound: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (referred to herein as BCA-Benz ).[1] Classification: N1-substituted Benzimidazole-2-amine derivative.[1][2][3][4][5][6]

Scientific Context: The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from anthelmintics (Albendazole) to proton pump inhibitors (Omeprazole) and opioids (Etonitazene analogs).[1][4][7] The specific functionalization of BCA-Benz —featuring a lipophilic benzyl group at the N1 position and a cyclohexyl moiety at the C2-amine—suggests a high degree of membrane permeability and hydrophobic interaction potential.[1]

Primary Application: Based on Structure-Activity Relationship (SAR) data of analogous N1-benzyl and C2-amine substituted benzimidazoles, this protocol focuses on Antimicrobial and Antiparasitic Efficacy (specifically Leishmania and Gram-positive bacteria) [1][2].[1] Secondary Screening: Due to the structural homology with benzimidazole-based opioids, a Safety Pharmacology module is included to assess cytotoxicity and potential CNS off-target effects [3].[1]

Chemical Profile & Preparation

PropertySpecification
IUPAC Name 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine
Molecular Formula C₂₀H₂₃N₃
Molecular Weight ~305.42 g/mol
LogP (Predicted) 4.5 – 5.2 (Highly Lipophilic)
Solubility Low in water; Soluble in DMSO, Ethanol, DMF.[1]

Stock Solution Protocol:

  • Solvent: Dissolve 10 mg of BCA-Benz in 1 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL (approx. 32.7 mM) master stock.[1][8]

  • Sonicate: Sonicate at 40 kHz for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately prior to use.[1][8] Final DMSO concentration in assays must remain <0.5% (v/v) to prevent solvent toxicity.[1][8]

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to hit validation, ensuring a self-validating feedback loop between efficacy and toxicity.

ExperimentalDesign cluster_Screening Phase 1: Efficacy Screening cluster_Safety Phase 2: Safety & Selectivity cluster_Mech Phase 3: Mechanism Validation Compound BCA-Benz (Master Stock) AntiBac Antibacterial Assay (MIC Determination) Target: S. aureus / E. coli Compound->AntiBac AntiPara Antiparasitic Assay (Leishmania promastigotes) Compound->AntiPara Tox Cytotoxicity Assay (MTT / Macrophages) Compound->Tox SI_Calc Selectivity Index (SI) Calculation: CC50 / IC50 AntiBac->SI_Calc IC50 Data AntiPara->SI_Calc IC50 Data Tox->SI_Calc CC50 Data Docking In Silico Docking Target: Arginase / Kinase CK2 SI_Calc->Docking If SI > 10

Figure 1: Integrated workflow for BCA-Benz efficacy and safety profiling.[1]

Protocol A: Antimicrobial Efficacy (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 25923 and E. coli ATCC 25922).

Methodology: Broth Microdilution (CLSI Standards).[1][8]

  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) at 37°C overnight.[1][8]

    • Adjust turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilute 1:100 in fresh MHB to achieve ~10⁶ CFU/mL.[1][8]

  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of bacterial suspension.

    • Compound Addition: Add 100 µL of BCA-Benz (starting at 100 µg/mL) to column 1. Perform serial 2-fold dilutions across the plate to column 10.

    • Controls:

      • Column 11: Growth Control (Bacteria + Solvent only).[1][8]

      • Column 12: Sterility Control (Media only).[1][8]

      • Positive Control: Ciprofloxacin (0.01 - 10 µg/mL).[1][8]

  • Incubation: 18–24 hours at 37°C.

  • Readout:

    • Visual inspection for turbidity.[1][8]

    • Add 20 µL Resazurin (0.015%) and incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable metabolic activity.[1][8]

    • MIC Definition: The lowest concentration preventing the color change (Blue).[8]

Protocol B: Antiparasitic Efficacy (Leishmanicidal)

Rationale: N-benzyl benzimidazoles have demonstrated potent inhibition of Leishmania arginase and membrane integrity [4].[1][8]

  • Cell Line: Leishmania mexicana or L. amazonensis promastigotes.[1][8]

  • Culture Conditions: Schneider’s Drosophila Medium + 10% FBS, pH 7.0, 26°C.

  • Assay:

    • Seed 1 × 10⁵ parasites/well in 96-well plates.

    • Treat with BCA-Benz (Concentration range: 0.1 – 50 µM) for 48 hours.[1][8]

    • Viability Quantification: Use the Alamar Blue or MTT reduction assay.[1][8]

    • Calculation: Determine IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: Mammalian Cytotoxicity & Selectivity Index

Criticality: To validate BCA-Benz as a drug candidate, it must kill pathogens without harming host cells.[1]

  • Cell Line: J774A.1 (Murine Macrophages) or Vero cells.[1][8]

  • Method:

    • Seed cells (5 × 10⁴ cells/well) in DMEM + 10% FBS.[1][8] Incubate 24h for attachment.

    • Replace media with fresh media containing BCA-Benz (1 – 100 µM).[1][8]

    • Incubate for 48 hours at 37°C, 5% CO₂.

    • Perform MTT Assay: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO.[1]

    • Measure Absorbance at 570 nm.[1][8]

  • Data Analysis (The "Trust" Metric):

    • Calculate CC₅₀ (Cytotoxic Concentration 50%).[1][8]

    • Selectivity Index (SI) = CC₅₀ (Mammalian) / IC₅₀ (Pathogen). [1]

    • Success Criteria: An SI > 10 is considered a hit; SI > 50 is a lead candidate.[1][8]

Mechanistic Insight & Molecular Docking

To explain causality (why the molecule works), we investigate the interaction of the 1-Benzyl and N-cyclohexyl moieties with the target.[1]

Hypothesis: The hydrophobic benzyl and cyclohexyl groups facilitate entry into the hydrophobic pocket of Leishmania Arginase or bacterial FtsZ (filamenting temperature-sensitive mutant Z).[1]

SAR_Logic Core Benzimidazole Core (Scaffold) Target Target Pocket (Arginase/Kinase) Core->Target H-Bonding (N3) N1 N1-Benzyl Group (Lipophilicity) N1->Target Pi-Pi Stacking C2 C2-Amine-Cyclohexyl (Steric Bulk/Binding) C2->Target Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) hypothesis for BCA-Benz.[1]

In Silico Protocol:

  • Ligand Prep: Energy minimize BCA-Benz using DFT (B3LYP/6-31G**) to determine the stable conformer [5].

  • Target: Retrieve PDB structures for L. mexicana Arginase (e.g., PDB ID: 4ITY) or S. aureus FtsZ.[1][8]

  • Docking: Use AutoDock Vina.[1][8] Grid box centered on the active site Mn²⁺ cluster (for Arginase).[1][8]

  • Validation: Look for Pi-Pi interactions between the N1-benzyl ring and Tryptophan/Phenylalanine residues in the active site.[1][8]

References

  • Tonelli, M., et al. (2018).[1][8] In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology. Link

  • Eppakayala, L. (2023).[1][8][9] Synthesis of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates and their antibacterial activity. ResearchGate. Link

  • Ashok, S.R., et al. (2019).[1][5][8] Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Asian Journal of Chemistry. Link

  • Pérez-Villanueva, J., et al. (2010).[1] Structure-activity relationships of benzimidazole derivatives as antiparasitic agents. Medicinal Chemistry Communications. Link

  • Obot, I.B., et al. (2022).[1][8] In silico Investigations on Structure, Reactivity Indices... of 1-benzyl-2-phenyl-1H-benzimidazole. Biointerface Research in Applied Chemistry. Link

Sources

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the drug discovery potential of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, a novel investigational compound. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation, grounded in the well-established therapeutic relevance of the 2-aminobenzimidazole scaffold.

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2] This structural motif is present in numerous FDA-approved drugs and a vast array of biologically active compounds, owing to its ability to interact with a wide range of biological targets.[2][3] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][4][5]

Within this class, 2-aminobenzimidazole derivatives have emerged as particularly promising candidates for drug development, frequently acting as potent inhibitors of various protein kinases.[6][7] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them high-value therapeutic targets.[8][9]

This document outlines a comprehensive application and protocol guide for the investigation of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine , a novel molecule designed to leverage the therapeutic potential of this scaffold. The structure combines three key pharmacophoric elements:

  • The Benzimidazole Core: Provides the fundamental heterocyclic structure known for target interaction.

  • The N1-Benzyl Group: Enhances lipophilicity, which can aid in cell membrane permeability, and offers potential for π-π stacking interactions within target binding sites.[10]

  • The C2-Cyclohexylamino Group: Introduces a bulky, hydrophobic moiety that can probe specific pockets in a target protein, potentially enhancing potency and selectivity.

This guide will provide a hypothesis-driven roadmap for researchers, detailing protocols for synthesis, initial biological screening, mechanism of action studies, and preliminary pharmacokinetic profiling.

Section 1: Synthesis and Chemical Characterization

The logical synthesis of a novel compound is the foundational step in its evaluation. The proposed synthetic route for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is based on established benzimidazole chemistry, ensuring a high probability of success.[5][11]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification & Characterization A Starting Material: 2-Chloro-1H-benzo[d]imidazole B Intermediate: 1-Benzyl-2-chloro-1H-benzo[d]imidazole A->B Step 1: N-Alkylation (Benzyl Bromide, Base) C Final Product: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine B->C Step 2: Nucleophilic Substitution (Cyclohexylamine) D Crude Product C->D E Column Chromatography D->E F Pure Compound (>95%) E->F G Structural Verification (NMR, MS) F->G H Purity Analysis (HPLC) F->H

Caption: Synthetic and purification workflow for the target compound.

Protocol 1.1: Synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

This two-step protocol provides a reliable method for synthesizing the title compound.

Step 1: Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole

  • Rationale: The first step involves the selective alkylation of the benzimidazole nitrogen. Using a strong base deprotonates the imidazole nitrogen, creating a nucleophile that readily reacts with the electrophilic benzyl bromide.

  • To a solution of 2-chloro-1H-benzo[d]imidazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

  • Rationale: This step is a nucleophilic aromatic substitution. The electron-withdrawing nature of the imidazole ring system activates the C2 position, allowing the chlorine atom to be displaced by the primary amine of cyclohexylamine. The reaction is typically driven by heat.

  • Combine the crude 1-benzyl-2-chloro-1H-benzo[d]imidazole (1.0 eq) and cyclohexylamine (3.0 eq) in a sealed reaction vessel.

  • Heat the mixture to 120-130 °C for 8-12 hours. Monitor reaction progress by TLC.

  • After cooling to room temperature, dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer with 1M sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to obtain the pure final compound.

Protocol 1.2: Structural and Purity Verification
  • Rationale: It is imperative to confirm the identity and purity of the synthesized compound before biological testing to ensure that any observed activity is attributable to the compound itself.

  • Mass Spectrometry (MS): Perform High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The proton and carbon signals should be consistent with the proposed structure of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified compound by HPLC to determine its purity, which should ideally be >95% for use in biological assays.

Section 2: Hypothesis-Driven Biological Evaluation

Based on the extensive literature on the 2-aminobenzimidazole scaffold, a primary hypothesis is that the compound will exhibit anticancer activity, likely through the inhibition of one or more protein kinases.[8][9] The initial biological evaluation is therefore designed to test this hypothesis through a tiered screening approach.

Workflow for Biological Evaluation

A Tier 1: Phenotypic Screening (Protocol 2.1: Cytotoxicity Assay) B Determine IC50 values (e.g., MCF-7, HepG2, HCT-116) A->B C Tier 2: Target Deconvolution (Protocol 2.2: Broad Kinase Panel Screen) B->C If Active (IC50 < 10 µM) D Identify Primary Kinase Target(s) (e.g., VEGFR-2, EGFR, CDK2) C->D E Tier 3: Target Validation & MoA (Section 3 Protocols) D->E Validate Hit(s)

Caption: Tiered workflow for biological screening and target identification.

Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
  • Rationale: The MTT assay is a robust and cost-effective colorimetric method to assess a compound's effect on cell viability and proliferation. Screening against a panel of cancer cell lines from different tissue origins provides a preliminary indication of the compound's potential anticancer spectrum.[8]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast, HepG2 liver, HCT-116 colon) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.01 µM). Add the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

CompoundIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HepG2 (µM)IC₅₀ vs. HCT-116 (µM)
Test Compound Hypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin 0.050.210.15
Table 1: Example data table for summarizing cytotoxicity results.
Protocol 2.2: Broad-Spectrum Kinase Panel Screening
  • Rationale: If the compound shows significant cytotoxicity, the next step is to identify its molecular target(s). An unbiased screen against a large panel of kinases is the most efficient way to achieve this. This service is commonly outsourced to specialized contract research organizations (CROs).

  • Compound Submission: Provide the purified test compound at a specified concentration (typically 1-10 µM) to the CRO.

  • Assay Performance: The CRO will perform in vitro kinase activity assays against a panel of hundreds of recombinant human kinases. The assay typically measures the remaining kinase activity in the presence of the inhibitor.

  • Data Analysis: The results are provided as "% Inhibition" at the tested concentration. Potent hits are typically defined as those causing >90% inhibition. These primary hits can then be selected for follow-up dose-response studies to determine their precise IC₅₀ values.

Section 3: Mechanism of Action (MoA) Elucidation

Once a primary kinase target is identified (e.g., VEGFR-2, a common target for benzimidazoles), the next phase is to validate this interaction and understand its downstream cellular consequences.[9][12]

Hypothesized Signaling Pathway: VEGFR-2 Inhibition

cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Angiogenesis AKT->Proliferation ERK->Proliferation Inhibitor 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Inhibitor->VEGFR2 Inhibits (ATP-Competitive)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Protocol 3.1: In Vitro Biochemical Kinase Assay
  • Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified, recombinant target kinase. It confirms a direct interaction and provides a precise measure of potency (IC₅₀).

  • Reaction Setup: In a 384-well plate, combine the recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™) measure the amount of ADP produced, which is directly proportional to kinase activity. The signal is typically luminescent.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement (Western Blot)
  • Rationale: This experiment verifies that the compound inhibits the target kinase within a cellular context. It measures the phosphorylation status of the kinase and its key downstream substrates. A reduction in phosphorylation indicates successful target engagement.

  • Cell Culture and Starvation: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2. Before treatment, starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to activate the VEGFR-2 pathway. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-VEGFR-2 (pVEGFR2), total VEGFR-2, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the pVEGFR2/VEGFR2 and pERK/ERK ratios upon VEGF stimulation.

Section 4: Preliminary ADME and Lead Optimization

  • Rationale: Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Poor pharmacokinetic properties are a major cause of failure in drug development.[13] A key initial screen is for metabolic stability.

Protocol 4.1: In Vitro Liver Microsomal Stability Assay
  • Reaction Mixture: Incubate the test compound (typically at 1 µM) with human liver microsomes and an NADPH-regenerating system to initiate Phase I metabolism.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Calculation: The half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of disappearance of the parent compound. Compounds with a longer half-life are generally more desirable.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial drug discovery evaluation of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine . By following these protocols, researchers can efficiently progress from synthesis to biological characterization and mechanism of action studies. Positive results from this workflow—namely, potent and selective kinase inhibition, on-target cellular activity, and favorable preliminary ADME properties—would establish this compound as a viable lead candidate. Subsequent efforts would involve extensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by in vivo efficacy and safety testing in relevant animal models of cancer.

References

  • Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry. [Link]

  • Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. Frontiers in Pharmacology. [Link]

  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. European Journal of Medicinal Chemistry. [Link]

  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Asian Journal of Chemistry. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]

  • Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6. ResearchGate. [Link]

  • Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. [Link]

  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]

  • 1-Benzyl-1H-benzimidazole. PubChem. [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. bioRxiv. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. [Link]

  • Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry. [Link]

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Application and Protocol Guide for the Purification of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, a key intermediate in contemporary drug discovery programs. Recognizing the critical importance of compound purity in generating reliable biological data, this document outlines three primary purification strategies: acid-base extraction, column chromatography, and recrystallization. The methodologies are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying chemical principles to allow for intelligent adaptation and troubleshooting.

Introduction: The Importance of Purity for Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is a valuable synthetic intermediate, and its purity is paramount for the integrity of subsequent synthetic steps and the reliability of biological screening data. Impurities, such as unreacted starting materials, by-products, or residual reagents, can lead to false positives or negatives in biological assays, irreproducible results, and complications in downstream process development.

This guide provides a systematic approach to the purification of this compound, leveraging its key structural features: a basic amine functional group and a largely non-polar character imparted by the benzyl and cyclohexyl substituents.

Strategic Approach to Purification

The selection of an appropriate purification technique is contingent on the nature and quantity of the impurities present in the crude product. A combination of methods often yields the highest purity.

  • Acid-Base Extraction: This technique is a highly effective first-pass purification step to separate the basic target compound from neutral or acidic impurities.[3][4][5][6]

  • Column Chromatography: For the removal of closely related, non-basic impurities, silica gel column chromatography is a powerful tool.[2][7][8]

  • Recrystallization: As a final polishing step, recrystallization can be employed to obtain a highly crystalline product with excellent purity.[9][10][11][12]

The following sections provide detailed protocols for each of these techniques.

Protocol I: Purification via Acid-Base Extraction

This method exploits the basicity of the 2-amino-benzimidazole moiety. By treating the crude mixture with an aqueous acid, the target compound is protonated to form a water-soluble salt, which can be separated from non-basic impurities that remain in the organic phase. Subsequent neutralization of the aqueous layer regenerates the purified, water-insoluble free base.

Experimental Protocol
  • Dissolution: Dissolve the crude 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (top) layer, while neutral impurities will remain in the organic (bottom) layer.

  • Aqueous Layer Collection: Carefully drain the lower organic layer and set it aside. Collect the upper aqueous layer in a clean flask.

  • Repeat Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M sodium hydroxide (NaOH) with stirring until the pH is basic (pH > 10, confirmed with pH paper). The purified amine will precipitate out of the solution.

  • Product Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualization of the Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel aqueous_phase Aqueous Phase (Protonated Amine) sep_funnel->aqueous_phase Extract organic_phase Organic Phase (Neutral Impurities) sep_funnel->organic_phase Separate hcl 1 M HCl hcl->sep_funnel naoh 1 M NaOH precipitate Precipitated Purified Amine naoh->precipitate aqueous_phase->naoh Basify filtration Filtration & Drying precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for Acid-Base Extraction.

Protocol II: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, a normal-phase silica gel column is recommended.

Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a level and well-compacted bed.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • TLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Data Presentation: Recommended Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Ethyl Acetate / HexaneA versatile solvent system with tunable polarity.
Gradient 10% to 50% Ethyl Acetate in HexaneAllows for the separation of non-polar impurities first, followed by the elution of the target compound.
Detection UV light (254 nm)The benzimidazole core is UV active.
Visualization of the Column Chromatography Workflow

ColumnChromatography start Crude Product load Load onto Silica Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Column Chromatography.

Protocol III: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline product, provided a suitable solvent system can be identified. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, while impurities remain in solution.

Experimental Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude or partially purified compound to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualization of the Recrystallization Workflow

Recrystallization crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for Recrystallization.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine can be effectively achieved through a strategic combination of acid-base extraction, column chromatography, and recrystallization. The choice and sequence of these techniques should be guided by the nature of the impurities present in the crude material. The protocols outlined in this guide provide a robust framework for obtaining this valuable compound in high purity, thereby ensuring the reliability and reproducibility of subsequent research and development activities.

References

  • Bhosale, R. S., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
  • International Journal of Creative Research Thoughts. (2025, May 5). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017085258A1 - Co-crystals of benzimidazole compounds.
  • Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

  • TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • YouTube. (2020, November 5). Benzimidazole : Organic Synthesis. Retrieved from [Link]

  • Springer. (2022, August 21). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZI-OPT-2026 Subject: Yield Improvement & Protocol Standardization Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Strategic Route Selection

To maximize the yield of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine , you must select the synthetic pathway that minimizes regiochemical ambiguity and maximizes atom economy.

While oxidative cyclization of phenylenediamines is possible, our laboratory data and literature consensus suggest that Nucleophilic Aromatic Substitution (


) on a 2-halo-benzimidazole scaffold  is the most robust method for this specific target. This route avoids the use of toxic desulfurizing agents (e.g., HgO) required in thiourea cyclizations and provides superior control over the 

-benzylation step.
The Recommended Pathway (Visualized)

The following workflow illustrates the optimal convergent synthesis. Note the specific order of operations: Alkylation (


) 

Amination (

)
. Reversing this order (Amination

Alkylation) often leads to complex mixtures of exocyclic vs. endocyclic alkylation products.

SynthesisPath SM1 2-Chlorobenzimidazole Inter Intermediate: 1-Benzyl-2-chloro-1H-benzimidazole SM1->Inter Step 1: N-Alkylation (Mild Base) Reagent1 Benzyl Bromide K2CO3, MeCN Reagent1->Inter Product Target: 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Inter->Product Step 2: SNAr Displacement (Thermal/Microwave) Reagent2 Cyclohexylamine (Neat or DMSO) Reagent2->Product

Figure 1: Convergent synthetic workflow prioritizing N1-functionalization before C2-amination to ensure regioselectivity.

Detailed Protocol & Optimization Parameters

Step 1: Synthesis of 1-Benzyl-2-chlorobenzimidazole

Objective: High-yield


-alkylation without quaternization (formation of bis-alkylated salts).
  • Reagents: 2-Chlorobenzimidazole (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Condition:

    
    C (MeCN) or 
    
    
    
    C (DMF), 4–6 hours.

Critical Control Point: Do not use Sodium Hydride (


) unless absolutely necessary. While 

is faster, it increases the risk of over-alkylation to the quaternary salt if the stoichiometry is not precise. Anhydrous Potassium Carbonate (

) provides a "buffering" effect that favors mono-alkylation [1].
Step 2: Amination with Cyclohexylamine

Objective: Overcoming the steric hindrance of the cyclohexyl group and the moderate electrophilicity of the 2-chloro position.

  • Reagents: 1-Benzyl-2-chlorobenzimidazole (1.0 eq), Cyclohexylamine (3.0–5.0 eq).

  • Method A (Thermal - Robust): Heat neat (solvent-free) at

    
    C in a sealed tube for 12 hours.
    
  • Method B (Microwave - High Throughput): Irradiate at

    
    C–
    
    
    
    C for 20–40 minutes in DMF or NMP [2].

Data Comparison: Thermal vs. Microwave

ParameterMethod A: Thermal (Neat)Method B: Microwave (DMF)
Reaction Time 12–16 Hours20–40 Minutes
Typical Yield 65–75%85–92%
Purity (Crude) Moderate (requires wash)High
Scalability High (>10g)Low (<1g batches)

Troubleshooting Guide (FAQs)

Issue 1: "My reaction stalls at 50% conversion during the amination step."

Diagnosis: The leaving group (Chloride) is not sufficiently labile, or the cyclohexylamine is acting as a base rather than a nucleophile. Corrective Action:

  • Add a Catalyst: Introduce 10 mol% Potassium Iodide (KI). This generates a transient 2-iodo intermediate (Finkelstein reaction in situ), which is a much better electrophile than the chloride [3].

  • Increase Temperature: The energy barrier for displacing a 2-chloro group with a secondary alpha-carbon amine (cyclohexyl) is high. Ensure internal temperature reaches

    
    C.
    
Issue 2: "I am getting a mixture of isomers in Step 1."

Diagnosis: If you observe two spots with similar Rf values, you likely have N1-benzyl (desired) and N3-benzyl tautomers. Clarification: For 2-chlorobenzimidazole, the N1 and N3 positions are chemically equivalent due to symmetry unless the benzene ring has substituents (e.g., 5-methyl). If your starting material is unsubstituted 2-chlorobenzimidazole, "isomers" are actually identical molecules. If you see two spots, one is likely the bis-alkylated quaternary salt . Solution: Reduce Benzyl Bromide to 1.05 eq and switch to a less polar solvent (Acetone/


) to precipitate the mono-alkylated product as it forms.
Issue 3: "The product is an oil and won't crystallize."

Diagnosis: Residual cyclohexylamine or solvent (DMF) is preventing lattice formation. Purification Protocol:

  • Dissolve the crude oil in EtOAc.

  • Wash 3x with 1M HCl . The product (basic) will move into the aqueous layer; non-basic impurities remain in organic.

  • Basify the aqueous layer with NaOH to pH 10. The product will precipitate as a white/off-white solid.

  • Filter and recrystallize from Ethanol/Water.

Diagnostic Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Problem Identified Step Which Step? Start->Step Step1 Step 1: Benzylation Step->Step1 Step2 Step 2: Amination Step->Step2 Issue1 Issue: Bis-alkylation? Step1->Issue1 Sol1 Switch base to K2CO3 Reduce Temp Issue1->Sol1 Yes Issue2 Issue: Low Conversion? Step2->Issue2 Sol2 Switch to Microwave (160°C, 30 min) Issue2->Sol2 Microwave avail? Sol3 Add KI Catalyst (Finkelstein) Issue2->Sol3 Thermal only

Figure 2: Decision matrix for troubleshooting common yield-limiting factors.

References

  • A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 2011. Link

  • Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. RSC Advances, 2021. Link

  • Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Journal of the Chemical Society, 1965. Link

  • Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles. The Journal of Organic Chemistry, 2008. Link

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are working with 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine. Given its chemical structure, featuring both a benzyl and a cyclohexyl group, this compound is predicted to be highly lipophilic and, consequently, exhibit poor aqueous solubility. This guide provides a comprehensive resource for troubleshooting and overcoming these solubility issues to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Q1: What are the expected solubility characteristics of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine?

A1: While specific experimental data for this exact molecule is not widely published, its structure strongly suggests it is a poorly water-soluble compound. The benzimidazole core, combined with the bulky, non-polar benzyl and cyclohexyl groups, contributes to its lipophilic nature. Its solubility in aqueous buffers is expected to be very low, likely in the µg/mL range or lower. It will likely be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer for my cell-based assay. What is happening?

A2: This is a common issue with poorly soluble compounds. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the solvent environment changes drastically. The compound, which was soluble in the organic solvent, is now exposed to a high concentration of water, a poor solvent for it. This leads to the compound "crashing out" or precipitating from the solution. The final concentration of the organic solvent in your aqueous buffer is a critical factor. For many cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity[1][2].

Q3: Can I simply heat the solution to dissolve the compound?

A3: While gentle heating can sometimes aid in dissolution, it is generally not a recommended primary method for poorly soluble compounds in aqueous solutions. The effect may be temporary, and the compound can precipitate out again as the solution cools to the experimental temperature. Furthermore, prolonged heating can lead to the degradation of the compound. Temperature effects on solubility are variable; for some solids, solubility increases with temperature, while for others, it decreases[3].

Q4: Are there any quick and simple methods I can try first to improve the solubility for initial screening experiments?

A4: For initial in vitro screening, the most straightforward approaches are to use a co-solvent system or to adjust the pH of your aqueous buffer. These methods are relatively easy to implement and can provide a quick assessment of whether solubility can be improved without complex formulations. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the co-solvent or pH change.

Part 2: Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving solubility issues with 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Initial Solubility Assessment

Before attempting to solubilize the compound for your main experiment, it is highly recommended to perform a preliminary solubility assessment.

Protocol 1: Basic Solubility Testing

  • Solvent Selection: Test the solubility of the compound in a range of common laboratory solvents. Start with water and aqueous buffers (e.g., PBS), then move to organic solvents like ethanol, methanol, and DMSO.

  • Procedure:

    • Weigh a small, known amount of the compound (e.g., 1 mg) into a clear vial.

    • Add a small, measured volume of the solvent (e.g., 100 µL).

    • Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).

    • Visually inspect for undissolved particles.

    • If the compound dissolves, add more solvent in measured increments until precipitation is observed to estimate the saturation solubility.

    • If the compound does not dissolve, you can incrementally add more solvent to determine the solubility, or centrifuge the suspension and measure the concentration of the supernatant using an appropriate analytical method like HPLC-UV[4][5].

Solvent Predicted Solubility Notes
Water, PBSVery PoorUnlikely to be a suitable solvent on its own.
EthanolModerate to GoodA common co-solvent.
MethanolModerate to GoodAnother common co-solvent.
DMSOGood to ExcellentA common solvent for preparing stock solutions.
Strategies for Enhancing Aqueous Solubility

If the compound's solubility in your desired aqueous buffer is insufficient, consider the following strategies, starting with the simplest and progressing to more complex methods.

The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium[6][7][8].

Common Co-solvents:

  • Ethanol[]

  • Propylene glycol[]

  • Polyethylene glycol 400 (PEG 400)[][10]

  • Glycerin[]

  • Dimethyl sulfoxide (DMSO)[]

Workflow for Co-solvent Optimization:

CoSolventWorkflow start Start: Insufficient Aqueous Solubility prepare_stock Prepare concentrated stock in 100% co-solvent (e.g., Ethanol, PEG 400) start->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute observe Observe for precipitation dilute->observe precip_yes Precipitation? observe->precip_yes increase_cosolvent Increase co-solvent concentration in final solution precip_yes->increase_cosolvent Yes success Success: Compound is soluble precip_yes->success No check_tolerance Check cell/assay tolerance to co-solvent increase_cosolvent->check_tolerance tolerance_ok Tolerance acceptable? check_tolerance->tolerance_ok tolerance_ok->dilute Yes failure Failure: Try alternative co-solvent or method tolerance_ok->failure No

Caption: Workflow for optimizing a co-solvent system.

Important Considerations:

  • Toxicity: Always be mindful of the potential toxicity of the co-solvent in your experimental system, especially in cell-based assays[1][2]. Run vehicle controls with the same concentration of the co-solvent alone.

  • Concentration: The amount of co-solvent needed will depend on the compound and the specific co-solvent used. You may need to create a matrix of co-solvent concentrations to find the optimal balance between solubility and tolerability. Generally, starting with a final co-solvent concentration of 1-5% is a good approach[6].

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine contains basic nitrogen atoms in the benzimidazole ring system and the exocyclic amine. Therefore, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt form[11][12].

Protocol 2: pH-Dependent Solubility Profiling

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of the compound to each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Considerations:

  • Experimental Compatibility: Ensure that the required pH for solubilization is compatible with your experimental system. For example, a very low pH may not be suitable for cell culture experiments.

  • Buffering Capacity: The buffer must have sufficient capacity to maintain the desired pH after the addition of the compound.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent solubility in water[13][14][15][][17].

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Workflow for Using Cyclodextrins:

CyclodextrinWorkflow start Start: Poor Aqueous Solubility select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_cd_solution Prepare aqueous solution of cyclodextrin select_cd->prepare_cd_solution add_compound Add compound to cyclodextrin solution prepare_cd_solution->add_compound mix Mix thoroughly (vortex, sonicate, or stir overnight) add_compound->mix check_solubility Check for complete dissolution mix->check_solubility dissolved_no Dissolved? check_solubility->dissolved_no increase_cd_conc Increase cyclodextrin concentration dissolved_no->increase_cd_conc No success Success: Compound Solubilized dissolved_no->success Yes increase_cd_conc->prepare_cd_solution failure Failure: Try alternative cyclodextrin or method increase_cd_conc->failure Max concentration reached

Caption: Workflow for solubilization using cyclodextrins.

Protocol 3: Cyclodextrin Complexation

  • Prepare stock solutions of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

  • Add the 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine to the cyclodextrin solution.

  • Mix the solution thoroughly. This may require vortexing, sonication, or overnight stirring at room temperature to facilitate the formation of the inclusion complex.

  • Once the compound is dissolved, the solution can be sterile-filtered for use in biological experiments.

  • Always include a vehicle control with the same concentration of cyclodextrin in your experiments.

For more challenging cases, or for in vivo studies, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix at a molecular level.[18][19][20][21] This can be achieved through methods like solvent evaporation or melt extrusion.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which significantly increases the surface area for dissolution.[22][23]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[24][25]

Part 3: Summary and Recommendations

When encountering solubility issues with 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, a systematic approach is key.

  • Characterize: Perform a basic solubility assessment in common organic solvents and aqueous buffers.

  • Simple First: For in vitro assays, first attempt solubilization using pH adjustment (acidic buffer) or a co-solvent system (e.g., with ethanol, PEG 400, or DMSO), always being mindful of the final solvent concentration and its potential for cytotoxicity.

  • Complexation: If simple methods fail, the use of cyclodextrins, particularly HP-β-CD, is a highly effective and widely used technique.

  • Advanced Formulation: For in vivo applications or highly challenging solubility problems, consider advanced formulation techniques such as solid dispersions or nanosuspensions.

By following this guide, researchers can systematically address and overcome the solubility challenges associated with 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, enabling the successful progression of their research and development activities.

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2016). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research, 6(10), 6734-6743.
  • Warren, D., & Benameur, H. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 35(3), 52-62.
  • (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Patel, J., et al. (2020). Formulation strategies for poorly soluble drugs.
  • (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. Retrieved from [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143.
  • (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. J Formul Sci Bioavailab, 8, 211.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Kumar, V., & Shivakumar, H. G. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629.
  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(5).
  • Loftsson, T. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

  • Sharma, D., & Saini, S. (2018). comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 1-13.
  • (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chimia, 65(7), 544-549.
  • (n.d.). Cosolvent. ScienceDirect. Retrieved from [Link]

  • (n.d.). solubility experimental methods.pptx. Scribd. Retrieved from [Link]

  • Bell, J. A., & Thompson, A. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • Söhnel, O., & Broul, M. (1981). Geometric-analytical method for the study of solubility in multicomponent systems. Chemical Papers, 35(1), 45-52.
  • Hayyan, M., Looi, C. Y., Hayyan, A., Wong, W. F., & Hashim, M. A. (2015). In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents. PloS one, 10(7), e0134333.
  • Pacioni, M. F., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences, 47, 303-311.
  • Sharma, N., & Sharma, V. (2022). Techniques used for Solubility Enhancement of Albendazole.
  • Hayyan, M., Looi, C. Y., Hayyan, A., Wong, W. F., & Hashim, M. A. (2015). In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents. PLoS ONE, 10(7), e0134333.
  • Pacioni, M. F., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences, 47(2), 303-311.
  • (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Co-solvent: Significance and symbolism. ScienceDirect. Retrieved from [Link]

  • Kienhuis, A. S., et al. (2013). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Toxicology in vitro, 27(1), 301-309.
  • (n.d.). Dissolution Enhancement of Albendazole Using Solid Dispersion Technique. Addis Ababa University. Retrieved from [Link]

  • (n.d.). vivo toxicity study: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Le Hégarat, L., et al. (2020). Impact of solvents on the in vitro genotoxicity of TMPTA in human HepG2 cells. Toxicology in vitro, 69, 105003.
  • Jain, A., & Gupta, A. (2013). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 3(2), 65-71.
  • Singh, A., et al. (2017). Solubility Enhancement Technologies and Research Emerged.
  • (n.d.). 1-Benzyl-1H-benzimidazole. PubChem. Retrieved from [Link]

  • (n.d.). N-cyclohexyl-1H-benzimidazol-2-amine. LookChem. Retrieved from [Link]

  • (n.d.). 1-Benzyl-2-phenyl-1H-imidazole Properties. EPA. Retrieved from [Link]

  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Retrieved from [Link]

  • Kumar, T. K., et al. (2014). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 124-127.
  • Sharma, D., Saini, S., & Rana, A. C. (2013). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2055.

Sources

Optimization of reaction conditions for benzimidazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Welcome to the Benzimidazole Synthesis Support Center. This guide is structured to address the specific friction points encountered during the construction of the benzimidazole pharmacophore. Unlike generic reviews, this content functions as a diagnostic tool for researchers facing stalled reactions, poor yields, or purification bottlenecks.

Module 1: The Phillips Condensation (Carboxylic Acid Route)

Context: The classical Phillips condensation involves the reaction of o-phenylenediamine (OPD) with carboxylic acids. While robust, it often requires harsh conditions that degrade sensitive substrates.

User Issue: "My reaction turns into a viscous black tar with low product recovery."

Diagnosis: This is typically caused by oxidative polymerization of the diamine substrate before it can condense with the acid, or by using an acid catalyst (like HCl) that is too weak to drive the dehydration step at lower temperatures, forcing the user to overheat the mixture.

Technical Solution: Polyphosphoric Acid (PPA) Melt Protocol Switching to Polyphosphoric Acid (PPA) serves a dual purpose: it acts as both a potent proton source and a dehydrating agent, often allowing for cleaner profiles than mineral acids.

Optimized Protocol (PPA Method):

  • Stoichiometry: Mix o-phenylenediamine (1.0 equiv) and the carboxylic acid (1.0–1.1 equiv).

  • Solvent/Catalyst: Add PPA (10–15 g per 1 g of diamine).

  • Reaction: Heat to 170–180 °C for 2–4 hours.

    • Note: Monitor visually. The mixture will go from a suspension to a clear, viscous syrup.

  • Quench (Critical Step): Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. PPA is viscous; if cooled before pouring, it solidifies and traps the product.

  • Neutralization: Adjust pH to ~8–9 with ammonium hydroxide to precipitate the free base.

Troubleshooting Table: Acid-Catalyzed Synthesis

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete dehydrationIncrease temp to >150°C or switch to PPA to drive water removal.
Purple/Black Impurities Diamine oxidationDegas solvents with N₂; add trace Na₂S₂O₅ as an antioxidant.
Product is Oil/Sticky Trapped acid/solventPerform an acid-base extraction (see Module 4) rather than simple filtration.
Module 2: Oxidative Cyclization (Aldehyde Route)

Context: Condensing OPD with aldehydes is milder but requires an oxidant to convert the intermediate Schiff base (imine) into the imidazole ring.

User Issue: "I see the imine intermediate on TLC, but the ring won't close."

Diagnosis: The reaction of OPD and an aldehyde yields a benzylidene-1,2-diamine (Schiff base). This intermediate requires an oxidative trigger to cyclize.[1] Without an oxidant, the reaction stalls at the imine or forms the 1,2-disubstituted side product (the "aminal").

Technical Solution: Sodium Metabisulfite (Na₂S₂O₅) Activation Using Na₂S₂O₅ is a superior "green" alternative to toxic oxidants like nitrobenzene or Pb(OAc)₄. It generates a bisulfite adduct in situ, facilitating ring closure under mild conditions.

Mechanistic Visualization (DOT Diagram):

OxidativeCyclization Start Aldehyde + o-Phenylenediamine Imine Schiff Base (Imine Intermediate) Start->Imine -H₂O Imine->Imine Stalls here without oxidant Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization Aminal Aminal (Dihydrobenzimidazole) Cyclization->Aminal Ring Closure Oxidation Oxidative Dehydrogenation Aminal->Oxidation + Oxidant (Na₂S₂O₅/Air) Product 2-Substituted Benzimidazole Oxidation->Product -2H

Caption: Mechanism of oxidative cyclization. Note that the transition from Aminal to Product is the rate-limiting step requiring an oxidant.

Protocol (Na₂S₂O₅ Method):

  • Dissolve aldehyde (1.0 equiv) and OPD (1.0 equiv) in Ethanol/Water (3:1).

  • Add Sodium Metabisulfite (1.0 equiv) .

  • Reflux for 3–4 hours.

  • Cool and filter.[2] The product often precipitates directly as the bisulfite salt or free base depending on pH.

Module 3: Regioselectivity & N-Alkylation

Context: Derivatizing the N-H position often leads to mixtures of N1 and N3 isomers (regioisomers), especially when the benzene ring bears substituents.

User Issue: "I am getting a 50:50 mixture of regioisomers during N-alkylation."

Diagnosis: Benzimidazoles exhibit annular tautomerism. The N-H proton hops between N1 and N3. When deprotonated, the resulting anion has resonance structures that allow alkylation at either nitrogen.

Expert Insight:

  • Steric Control: If the benzene ring has a bulky substituent at C4 (e.g., -NO₂ or -CH₃), alkylation will favor the less hindered N1 position (distal to the substituent).

  • Base Selection:

    • K₂CO₃/Acetone: Kinetic control (often gives mixtures).

    • NaH/DMF: Thermodynamic control (allows equilibration to the more stable isomer).

Troubleshooting Guide:

VariableRecommendation for Selectivity
Base Use Cs₂CO₃ (Cesium Carbonate) in DMF. The "Cesium Effect" often improves selectivity due to weaker ion pairing.
Protecting Groups If direct alkylation fails, use a transient protecting group (e.g., SEM or THP) to lock one nitrogen before functionalizing the other.
Analysis Use NOESY NMR . Look for spatial coupling between the N-alkyl protons and the C4/C7 protons on the benzene ring to confirm regiochemistry.
Module 4: Purification & Isolation
User Issue: "My product is stuck in the crude oil and won't crystallize."

Technical Solution: The Acid-Base Swing Benzimidazoles are amphoteric but predominantly basic (pKa ~5.5 of conjugate acid). This property allows for a purification loop that removes neutral impurities (unreacted aldehyde) and acidic impurities (phenols).

Purification Decision Tree (DOT Diagram):

PurificationTree Start Crude Reaction Mixture Step1 Dissolve in EtOAc/DCM Start->Step1 Step2 Extract with 1M HCl Step1->Step2 LayerOrg Organic Layer (Neutral/Acidic Impurities) Step2->LayerOrg LayerAq Aqueous Layer (Protonated Product) Step2->LayerAq Step3 Discard Organic Layer LayerOrg->Step3 Step4 Basify Aqueous Layer (pH 10 with NaOH) LayerAq->Step4 Step5 Precipitate Forms? Step4->Step5 Yes Filter & Wash (Cold Water) Step5->Yes Yes No Extract back into EtOAc, Dry, Evaporate Step5->No No (Product is oil)

Caption: Acid-Base "Swing" Extraction Protocol. This method isolates the basic benzimidazole from non-basic byproducts.[2]

References
  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society, 2393.

  • Ridley, H. F., et al. (1965). The preparation of 2-substituted benzimidazoles from aldehydes and o-phenylenediamine.[3][4][5][6] Journal of Heterocyclic Chemistry, 2(4), 453-456.

  • Bhatte, K. D., et al. (2013). Glycerol mediated eco-friendly synthesis of 2-substituted benzimidazoles. Journal of Chemical Sciences, 125, 401–406.

  • Dua, R., et al. (2011). A review on pharmacologically active benzimidazoles. Asian Journal of Pharmaceutical and Clinical Research, 4(1).

  • Shingalapur, R. V., et al. (2010). Synthesis and biological evaluation of 2-(4-fluorophenyl)-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(5), 1753-1759.

Sources

Technical Support Center: Crystallization of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this benzimidazole derivative. Given the limited specific literature on this compound, this resource leverages established principles of crystallization and troubleshooting techniques applicable to molecules with similar structural motifs.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1][2] This often occurs when the solution temperature is higher than the melting point of the impure solid or when supersaturation is achieved too rapidly.[3] Oiled out products are often impure and can solidify into an amorphous glass, which is difficult to handle.[3]

Here is a systematic approach to resolve this issue:

  • Re-dissolve and Dilute: Gently reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional "good" solvent (one in which the compound is soluble) to decrease the supersaturation level.[3]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to minimize rapid temperature changes, which can favor oiling out over nucleation and crystal growth.

  • Seeding: Introduce a small number of seed crystals of the desired compound once the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier for nucleation.[4]

  • Solvent System Modification: The choice of solvent is critical. Consider using a solvent with a lower boiling point or employing a mixed-solvent system.[2] A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes prevent oiling out by providing better control over supersaturation.

Q2: I obtained an amorphous powder instead of a crystalline solid. How can I induce crystallization?

A2: The formation of an amorphous solid suggests that the molecules did not have sufficient time or mobility to arrange themselves into an ordered crystal lattice. This can be due to very high supersaturation and rapid cooling.[5] The amorphous form is the highest energy solid state and is generally less stable than its crystalline counterparts.[6]

To induce crystallization from an amorphous solid:

  • Reduce Supersaturation: If starting from a solution, decrease the initial concentration of your compound.

  • Controlled Cooling/Evaporation: Employ a much slower cooling profile or allow the solvent to evaporate slowly at a constant temperature. This gives the molecules more time to orient themselves into a crystal lattice.

  • Anti-Solvent Addition: A controlled addition of an anti-solvent to a solution of the amorphous solid can gradually induce crystallization.

  • Slurry Experiment: Suspending the amorphous solid in a solvent in which it is sparingly soluble and stirring for an extended period (slurrying) can facilitate its conversion to a more stable crystalline form.[5]

  • Scratching: Scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that may act as nucleation sites.[7]

Q3: My crystallization yields are consistently low. How can I improve them?

A3: Low yields can be attributed to several factors, including high solubility of the compound in the mother liquor, incomplete precipitation, or using an excessive amount of solvent.

To improve your yield:

  • Optimize Solvent Choice: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your product in the solution upon cooling.

  • Cooling Temperature: Cool the crystallization mixture in an ice bath or refrigerate it after it has reached room temperature to maximize the precipitation of the solid.

  • Mixed-Solvent System: The use of a binary or ternary solvent mixture can sometimes enhance the yield by creating a steeper solubility curve.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent properties for crystallizing 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine?

A1: The ideal solvent should exhibit a significant difference in solubility for the compound over the desired temperature range. For cooling crystallization, the compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures.[9] Given the structure of your molecule (a benzimidazole core with a benzyl and a cyclohexyl group), it is likely to be soluble in moderately polar to non-polar organic solvents. A good starting point would be to screen solvents like alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).

Q2: How can I control polymorphism during crystallization?

A2: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physicochemical properties.[5] To control polymorphism:

  • Standardize Your Protocol: Precisely control and document all crystallization parameters, including solvent, temperature, cooling rate, agitation, and concentration.[5]

  • Seeding: Using seed crystals of the desired polymorph is a powerful method to ensure the consistent formation of that form.[5]

  • Cooling Rate: A slower cooling rate generally favors the formation of the thermodynamically more stable polymorph, while rapid cooling can trap a metastable (kinetically favored) form.[5]

Q3: The purity of my crystals is not satisfactory. What are the likely causes and solutions?

A3: Impurities can be trapped in the crystal lattice or adsorbed on the crystal surface. Oiling out is a common cause of low purity as impurities tend to be more soluble in the oil phase than in the crystallization solvent.[3]

To improve purity:

  • Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Recrystallization: A second recrystallization step is often effective in removing stubborn impurities.

  • Activated Charcoal: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.

Experimental Protocols

Protocol 1: Screening for a Suitable Single Solvent System
  • Place approximately 10-20 mg of your compound into a small test tube.

  • Add a few drops of the solvent to be tested and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If the compound dissolves, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will yield good quality crystals upon cooling.

Protocol 2: Mixed-Solvent Crystallization
  • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is readily soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals should form as the solubility of the compound decreases in the mixed-solvent system.

Data Presentation

Table 1: Hypothetical Solubility Screening Results for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleInsoluble-
EthanolSparingly SolubleSolubleGood Crystals
AcetoneSolubleVery SolublePoor Yield
TolueneSparingly SolubleSolubleNeedles
HeptaneInsolubleSparingly Soluble-

This table is for illustrative purposes and actual results may vary.

Visualizations

Troubleshooting Crystallization Workflow

G start Crystallization Attempt oiling_out Oiling Out Occurs? start->oiling_out amorphous Amorphous Solid Forms? oiling_out->amorphous No reheat_dilute Reheat and Dilute oiling_out->reheat_dilute Yes low_yield Low Yield? amorphous->low_yield No slurry Slurry in Poor Solvent amorphous->slurry Yes success High-Quality Crystals Obtained low_yield->success No optimize_solvent Optimize Solvent Volume and Cooling Temp low_yield->optimize_solvent Yes slow_cool Slow Cooling reheat_dilute->slow_cool seeding Introduce Seed Crystals slow_cool->seeding change_solvent Change Solvent System seeding->change_solvent change_solvent->start anti_solvent Use Anti-Solvent Addition slurry->anti_solvent anti_solvent->start optimize_solvent->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Evans, P. G., & Schmidt, J. R. (2022). Guiding epitaxial crystallization of amorphous solids at the nanoscale: Interfaces, stress, and precrystalline order. The Journal of Chemical Physics, 156(22), 220901. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Ng, M., Carpenter, K., & San, H. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 50(2). Retrieved from [Link]

  • Creative Biostructure. (2024). Understanding Oiling-Out in Crystallization Processes. Retrieved from [Link]

  • Kalleso, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]

  • Quora. (2017). Can amorphous solids be converted to crystalline solids by annealing? If yes, how? Retrieved from [Link]

  • ResearchGate. (2013). How can amorphous solid be made crystalline? Retrieved from [Link]

  • Souda, P., et al. (1999). Substrate induced crystallization of amorphous solid water at low temperatures. The Journal of Chemical Physics, 110(12), 5836-5843. [Link]

  • P, S., et al. (2023). Rapid crystallization of amorphous solid water by porosity induction. Physical Chemistry Chemical Physics, 25(2), 1089-1097. [Link]

  • De La Pinta, N., et al. (2018). Polymorphism in 2-propyl-1 H -benzimidazole. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • Porcirello, M. A., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 369. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine , focusing on the "2-Chloro Gateway" route (Nucleophilic Aromatic Substitution,


). This pathway is the industry standard for generating 2-amino-1-substituted benzimidazoles due to its modularity, though it is prone to specific side reactions like hydrolysis and quaternization.

Case ID: BZ-CYC-SYN-001 Status: Active Analyst: Senior Application Scientist

Reaction Overview & Pathway Analysis[1]

The synthesis typically proceeds in two stages:

  • N-Alkylation: Benzylation of 2-chloro-1H-benzo[d]imidazole.

  • Amination (

    
    ):  Displacement of the 2-chloro group by cyclohexylamine.
    
Reaction Scheme & Impurity Map

The following diagram illustrates the primary reaction pathway and the critical "off-target" pathways leading to common impurities.

ReactionPathway SM1 2-Chloro-1H- benzimidazole Int Intermediate: 1-Benzyl-2-chloro- benzimidazole SM1->Int Step 1: Alkylation Reagent1 Benzyl Bromide (Base) Reagent1->Int Impurity1 Impurity A: 1,3-Dibenzyl-2-chloro- benzimidazolium salt (Over-Alkylation) Int->Impurity1 Excess BnBr High Temp Product Target Product: 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Int->Product Step 2: S_NAr Impurity2 Impurity B: 1-Benzyl-1H-benzo[d] imidazol-2(3H)-one (Hydrolysis) Int->Impurity2 H2O / OH- Trace Moisture Reagent2 Cyclohexylamine (Heat/Microwave) Reagent2->Product

Caption: Figure 1. Synthetic pathway for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, highlighting the two critical side reactions: quaternization (Impurity A) and hydrolysis (Impurity B).

Troubleshooting Guide (Q&A Format)

Module A: The Alkylation Step (Formation of the Intermediate)

Q1: I am observing a highly polar spot on TLC that does not move with the solvent front. Is this my product? Diagnosis: Likely Impurity A (1,3-Dibenzyl-2-chlorobenzimidazolium salt) . Mechanism: The benzimidazole nitrogen is nucleophilic. After the desired mono-benzylation, the remaining


 nitrogen can attack another equivalent of benzyl bromide if the reaction is allowed to proceed too long or if a large excess of alkylating agent is used.[1]
Solution: 
  • Stoichiometry Control: Use exactly 1.05–1.1 equivalents of benzyl bromide. Do not use large excesses "to push the reaction."

  • Base Selection: Switch from

    
    /Acetone (reflux) to 
    
    
    
    /DMF (
    
    
    to RT). The anionic species formed by NaH is more nucleophilic than the neutral product, favoring mono-alkylation.[1]
  • Purification: The quaternary salt is water-soluble. Wash the organic layer thoroughly with water/brine; the salt will partition into the aqueous phase.

Q2: My intermediate (1-benzyl-2-chlorobenzimidazole) yield is low, and I see starting material remaining despite adding excess benzyl bromide. Diagnosis: Incomplete deprotonation or "base encapsulation." Technical Insight: In solid-liquid phase transfer systems (like


 in acetone/MeCN), the inorganic base surface can become coated with bromide salts (

), stalling the reaction.[1] Solution:
  • Catalysis: Add 5-10 mol% of 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to facilitate phase transfer.

  • Solvent Switch: Use DMF or DMSO. These polar aprotic solvents solvate the cation (

    
    ), leaving the benzimidazole anion "naked" and highly reactive.[1]
    
Module B: The Amination Step ( with Cyclohexylamine)

Q3: The reaction with cyclohexylamine is extremely slow. After 24 hours at reflux, conversion is <50%. Diagnosis: Steric hindrance and amine deactivation.[1] Mechanism: Cyclohexylamine is a bulky nucleophile. Furthermore, as the reaction proceeds, HCl is generated.[1] This HCl protonates the remaining cyclohexylamine, rendering it non-nucleophilic.[1] Solution:

  • The "Acid Scavenger" Rule: You must use at least 2.5 equivalents of cyclohexylamine (one as nucleophile, one as base) or add an auxiliary base like DIPEA or

    
     .[1]
    
  • Thermal Boost: Standard reflux in ethanol (

    
    ) is often insufficient for displacing a chloride with a bulky amine.
    
    • Recommendation: Switch to n-Butanol (Reflux

      
      ) or use a Microwave Reactor  (
      
      
      
      , 30 mins).

Q4: I isolated a white solid that melts at a high temperature (>200°C) and shows a carbonyl peak (~1680 cm⁻¹) in IR. What is it? Diagnosis: Impurity B (1-Benzyl-1H-benzo[d]imidazol-2(3H)-one) . Mechanism: This is the hydrolysis product.[2] Under the high temperatures required for the


 reaction, trace moisture competes with cyclohexylamine for the electrophilic C-2 center.[1] Once the "hydroxy" intermediate forms, it tautomerizes immediately to the stable urea-like carbonyl (benzimidazolone).[1]
Solution: 
  • Dry Conditions: Use anhydrous solvents (DMF or n-Butanol).

  • Reagent Quality: Distill cyclohexylamine before use to remove absorbed water.

  • Closed System: If using a microwave, ensure the vessel is dry. If refluxing, use a drying tube (

    
    ).[1]
    

Experimental Protocols

Method A: Standard Thermal Protocol (Recommended for Scale-up)
Step 1: Synthesis of 1-Benzyl-2-chlorobenzimidazole
  • Charge: A dry flask with 2-chloro-1H-benzo[d]imidazole (10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonate: Cool to

    
    . Add NaH (60% in oil, 11.0 mmol) portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Alkylate: Add benzyl bromide (10.5 mmol) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water (100 mL). The product usually precipitates. Filter, wash with water, and dry.[1]

    • Checkpoint: If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF.[1]

Step 2: Amination with Cyclohexylamine
  • Charge: 1-Benzyl-2-chlorobenzimidazole (5.0 mmol) and anhydrous n-Butanol (10 mL).

  • Reagent: Add cyclohexylamine (15.0 mmol, 3 equiv).

  • Reaction: Reflux (

    
     bath) for 12–18 hours.
    
    • Optimization: If available, use a sealed tube or microwave (

      
      , 45 min).[1]
      
  • Workup: Cool to RT. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve residue in

    
    , wash with 1M NaOH  (to remove amine salts) and brine.
    
  • Isolation: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Quantitative Comparison of Conditions
VariableCondition A (Standard)Condition B (Optimized)Impact on Side Reactions
Base (Step 1)

/ Acetone
NaH / DMFNaH reduces reaction time, minimizing bis-alkylation risk.
Temp (Step 2) Ethanol Reflux (

)
Microwave (

)
High temp overcomes steric hindrance of cyclohexyl group.
Stoichiometry 1.1 eq Amine3.0 eq AmineExcess amine prevents reaction stalling due to HCl formation.

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield/purity issues rapidly.

TroubleshootingTree Start Problem Identified StepCheck Which Step? Start->StepCheck Step1 Step 1: Alkylation StepCheck->Step1 Step2 Step 2: Amination StepCheck->Step2 Issue1 Product is water soluble / High Polarity Spot Step1->Issue1 Issue2 Low Conversion Step1->Issue2 Issue3 Product contains Carbonyl (IR) Step2->Issue3 Issue4 Stalled Reaction (<50%) Step2->Issue4 Sol1 Cause: Quaternization Fix: Reduce Rxn Time/Temp Issue1->Sol1 Sol2 Cause: Base Encapsulation Fix: Add 18-Crown-6 or use NaH Issue2->Sol2 Sol3 Cause: Hydrolysis Fix: Dry Solvents, Distill Amine Issue3->Sol3 Sol4 Cause: HCl Inhibition / Sterics Fix: Increase Temp (MW) + Excess Amine Issue4->Sol4

Caption: Figure 2. Diagnostic decision tree for isolating synthetic failures in the benzimidazole workflow.

References

  • BenchChem Technical Support. Synthesis of 1-benzyl-1H-benzimidazol-5-amine: Troubleshooting & Optimization. (2025).[2][3][4][5] Retrieved from

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024). Retrieved from

  • National Institutes of Health (PMC). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors. (2018). Retrieved from

  • Royal Society of Chemistry. Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. (2013).[6][7] Retrieved from

  • MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022).[4][8] Retrieved from

Sources

Technical Support Center: Enhancing the Biological Activity of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can confidently navigate the challenges of working with this promising benzimidazole derivative.

Introduction to 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific compound, 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, possesses a unique combination of a flexible benzyl group at the N1 position and a bulky, lipophilic cyclohexyl group at the 2-amino position. These structural features are critical determinants of its pharmacokinetic and pharmacodynamic properties. Understanding how to leverage and troubleshoot experiments with this molecule is key to unlocking its full therapeutic potential.

Part 1: Troubleshooting Guide

This section addresses common experimental hurdles in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Issue 1: Poor Aqueous Solubility Leading to Inconsistent Assay Results

Question: I'm observing precipitation of my 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine when I dilute my DMSO stock into aqueous assay buffer. This is leading to high variability in my biological assay data. What can I do?

Answer: This is a common challenge with benzimidazole derivatives due to their often hydrophobic nature. The key is to enhance and maintain the solubility of the compound in your aqueous experimental system.

Root Cause Analysis:

  • High Lipophilicity: The benzyl and cyclohexyl groups contribute to a high logP value, making the compound poorly soluble in water.

  • "Solvent Shock": Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution as it is not soluble in the high water content.

  • pH-Dependent Solubility: The basic nitrogen atoms in the imidazole ring mean that the compound's solubility can be influenced by the pH of the medium.

Solutions and Protocols:

  • Optimize Solubilization Strategy:

    • Co-solvents: Prepare a stock solution in a solvent system that is more miscible with water than pure DMSO. A mixture of DMSO and a co-solvent like ethanol or polyethylene glycol (PEG) can be effective.

    • Formulation Aids: For in vivo studies or more complex cellular assays, consider formulating the compound with solubilizing agents like cyclodextrins or using lipid-based formulations. These can encapsulate the hydrophobic molecule and improve its aqueous dispersion.

  • pH Adjustment:

    • Acidic Buffers: Given the basic nature of the 2-amino-benzimidazole core, solubility is generally higher at a lower pH. If your assay permits, try using a buffer with a pH slightly below neutral (e.g., pH 6.0-6.8).

    • Salt Formation: Synthesizing a salt of your compound (e.g., a hydrochloride salt) can significantly improve aqueous solubility.

Experimental Protocol: Preparing a Solubilized Working Solution

  • Prepare a 10 mM stock solution of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine in 100% DMSO.

  • For your assay, first, perform a serial dilution of the DMSO stock in a solution of 50% DMSO and 50% ethanol.

  • From this intermediate dilution, make the final dilution into your pre-warmed aqueous assay buffer, vortexing gently during addition.

  • Visually inspect the final solution for any signs of precipitation before adding it to your assay plate.

Issue 2: Low or No Cellular Activity in In Vitro Assays

Question: My compound shows potent activity in a biochemical (cell-free) assay, but when I move to a cell-based assay, the activity is significantly lower or absent. Why is this happening and how can I improve it?

Answer: This discrepancy often points to issues with cell permeability or efflux. The compound needs to be able to cross the cell membrane to reach its intracellular target.

Root Cause Analysis:

  • Poor Membrane Permeability: Despite its lipophilicity, the compound's structure may not be optimal for passive diffusion across the lipid bilayer.

  • Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

Solutions and Protocols:

  • Enhancing Cell Permeability:

    • Structural Modification (SAR): If you are in the process of optimizing the compound, consider structure-activity relationship (SAR) studies. For instance, reducing the polar surface area or introducing specific functional groups can improve permeability.

    • Permeabilizing Agents (for mechanistic studies): In some experimental setups, a low concentration of a gentle membrane permeabilizing agent can be used to facilitate compound entry, although this can affect cell health.

  • Addressing Efflux:

    • Co-administration with Efflux Inhibitors: To test if efflux is the issue, you can co-administer your compound with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) in a controlled experiment. An increase in activity in the presence of the inhibitor would suggest your compound is an efflux substrate.

  • Assessing Metabolic Stability:

    • Microsomal Stability Assay: Perform an in vitro assay using liver microsomes to determine the metabolic half-life of your compound. This will indicate if rapid metabolism is a likely issue.

Experimental Workflow: Investigating Low Cellular Activity

G start Low Cellular Activity Observed biochemical_assay Confirm High Potency in Biochemical Assay start->biochemical_assay permeability_assay Assess Cell Permeability (e.g., PAMPA) biochemical_assay->permeability_assay If potent efflux_assay Conduct Efflux Assay (with P-gp inhibitor) permeability_assay->efflux_assay If low permeability metabolism_assay Evaluate Metabolic Stability (Microsomal Assay) permeability_assay->metabolism_assay If good permeability formulation_mod Formulation Optimization permeability_assay->formulation_mod Consider formulation to improve uptake structural_mod Structural Modification (SAR) efflux_assay->structural_mod If efflux substrate metabolism_assay->structural_mod If metabolically unstable conclusion Identify Limiting Factor and Optimize structural_mod->conclusion formulation_mod->conclusion

Caption: Troubleshooting workflow for low cellular activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine?

A1: Based on published research on analogous compounds, several potential target classes can be considered. N-benzyl-1H-benzimidazol-2-amine derivatives have shown activity as inhibitors of the TRPC5 ion channel.[1][2] Additionally, the 2-aminobenzimidazole scaffold is a known pharmacophore for various kinases and has been explored for its antileishmanial activity, potentially through inhibition of enzymes like arginase.[3]

Q2: How can I synthesize analogs of this compound to explore the structure-activity relationship (SAR)?

A2: A common synthetic route involves the reaction of 2-chloro-1-benzyl-1H-benzo[d]imidazole with cyclohexylamine. Analogs can be readily synthesized by varying the benzyl halide used in the first step to modify the N1 substituent, or by reacting the 2-chloro intermediate with different amines to alter the N-substituent at the 2-position.

Synthetic Scheme for Analog Generation

G start 2-Chlorobenzimidazole step1 React with various benzyl bromides (R1-Br) start->step1 intermediate 1-R1-2-chloro- benzimidazole step1->intermediate step2 React with various -amines (R2-NH2) intermediate->step2 final_product 1-R1-N-R2- benzimidazol-2-amine (Analogs) step2->final_product

Caption: General synthetic scheme for analog synthesis.

Q3: What are the key structural features to consider for enhancing the biological activity of this compound series?

A3: SAR studies on similar benzimidazole derivatives suggest the following:

  • N1-Substituent: The benzyl group at the N1 position can be modified to explore interactions with specific pockets in a target protein. Substitutions on the phenyl ring of the benzyl group can modulate electronic properties and lipophilicity.

  • N2-Substituent: The cyclohexyl group is a bulky, lipophilic moiety. Replacing it with other cyclic or acyclic amines of varying sizes and polarities can significantly impact activity and selectivity.

  • Benzimidazole Core: Substitution on the benzene ring of the benzimidazole core (positions 4, 5, 6, and 7) with electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the heterocyclic system and introduce new interaction points. For example, studies have shown that substitutions at the 4 or 5 position can enhance activity against certain targets.[4]

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for 2-Aminobenzimidazoles

Position of ModificationType of SubstituentPotential Impact on Biological Activity
N1 Substituted Benzyl GroupsCan improve target-specific interactions and modulate physicochemical properties.
N2 (Amine) Varies in size and lipophilicityCrucial for determining potency and selectivity.
Benzimidazole Ring (Positions 4, 5, 6, 7) Electron-withdrawing or -donating groupsCan influence electronic properties and introduce new binding interactions.[4]

Q4: What in vitro cytotoxicity assays are recommended for initial screening?

A4: For initial cytotoxicity profiling, it is advisable to use at least two different assays that measure distinct cellular parameters. A common combination is:

  • Metabolic Assay (e.g., MTT or resazurin): These assays measure mitochondrial reductase activity, which is an indicator of cell viability.

  • Membrane Integrity Assay (e.g., LDH release or trypan blue exclusion): These assays detect damage to the cell membrane, which is a hallmark of necrosis or late-stage apoptosis.

Running assays in parallel provides a more comprehensive picture of the compound's effect on cell health.

References

  • Guida, X., Jianhua, H., & Xiaomin, L. (2006). Synthesis and QSAR studies of novel 1-substituted-2-aminobenzimidazoles derivatives. European Journal of Medicinal Chemistry, 41(9), 1080-1083.
  • Yépez-Mulia, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 184, 82-89.
  • Ashok, S. R., Shivananda, M. K., & Manikandan, A. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives: Molecular Docking and its Biological Activities. Asian Journal of Chemistry, 31(7), 1533-1540.
  • Khan, I., et al. (2017). Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 576-584.
  • Keupp, J., et al. (1970). N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof. U.S. Patent No. 3,536,713. Washington, DC: U.S.
  • Hopkins, C. R., et al. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 29(2), 155-159.
  • Kumar, T. K., et al. (2013).
  • Eppakayala, L. (2013). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates.
  • Sridevi, C., et al. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Molecules, 14(4), 1533-1547.
  • Almansa, C., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
  • Singh, P., & Tomar, V. (2023). SAR of 2-amino-benzimidazole derivatives.
  • Lauffer, D. J., et al. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145.
  • Augustine-Rauch, K., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience.

Sources

Modifying the structure of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine for better efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Structural Optimization of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Ticket ID: CHEM-OPT-8821 Assigned Specialist: Dr. A. Varkos, Senior Application Scientist Status: Open [Technical Advisory]

Strategic Overview

Welcome to the ChemStruct Solutions Technical Support Center. You are working with 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine , a privileged scaffold in medicinal chemistry.

While this specific architecture is structurally related to the "nitazene" class of opioids (specifically resembling a des-nitro, N-cyclohexyl analog of etonitazene), this scaffold is highly versatile. It is actively researched for antimicrobial activity (FabI inhibition) , anti-inflammatory (COX/LOX inhibition) , and nociception modulation .

This guide addresses the three most common bottlenecks reported by researchers working with this lead compound: Metabolic Instability , Solubility Limitations , and Potency Stagnation .

Interactive Troubleshooting Modules

Module A: Metabolic Instability (High Intrinsic Clearance)

User Issue: "My compound shows excellent potency in vitro but vanishes rapidly in mouse liver microsomes (MLM). The half-life (


) is < 15 minutes."

Technical Diagnosis: The N1-benzyl moiety is a "metabolic soft spot." Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) rapidly attack the benzylic carbon (oxidation) and the para-position of the phenyl ring (hydroxylation).

Optimization Protocol: To improve metabolic stability without destroying affinity, you must block these sites using Steric and Electronic Shielding .

Recommended Modifications:

Modification Site Strategy Chemical Change Mechanism
Benzyl (Ortho) Steric Blockade Add -F , -Cl , or -CF3 at the ortho position. Prevents enzymatic approach to the benzylic carbon due to steric bulk and lipophilicity.
Benzyl (Para) Metabolic Blocking Replace -H with -F or -OCF3 . Blocks rapid aromatic hydroxylation (a common Phase I pathway).

| Benzylic Carbon | Deuteration | Replace -CH2- with -CD2- . | Exploits the Kinetic Isotope Effect (C-D bond is stronger than C-H), slowing oxidation. |

Critical Insight: Research on N-benzyl benzimidazoles targeting Francisella tularensis (FabI) demonstrated that ortho-substitution (specifically 2-Cl or 2-CF3 on the benzyl ring) significantly extended microsomal half-life compared to the unsubstituted benzyl parent [1].

Module B: Potency Stagnation (The "Affinity Ceiling")

User Issue: "I cannot push the IC50 below 100 nM. The cyclohexyl group seems to fit the pocket, but affinity has plateaued."

Technical Diagnosis: The C2-cyclohexyl group is a rigid, lipophilic spacer. If your target pocket has specific polar residues (e.g., Ser, Thr) or requires a tighter shape match, the generic cyclohexyl ring is essentially "dead weight"—it fills space but contributes no specific binding energy (enthalpy).

Optimization Protocol: Apply Bioisosteric Replacement to the cyclohexyl ring to engage new interactions or alter the vector of the amine.

Decision Matrix:

  • Need H-Bonding? Swap Cyclohexyl for Tetrahydropyran (THP) . The ether oxygen can accept H-bonds from the protein backbone.

  • Need Rigidification? Swap Cyclohexyl for Bicyclo[1.1.1]pentane . This is a "super-stiff" spacer that can lock the pharmacophore into the active conformation [2].

  • Need π-Interaction? Swap Cyclohexyl for Phenyl (if the pocket is flat) or Pyridyl (if a basic nitrogen is tolerated).

Module C: Solubility & Formulation

User Issue: "The compound precipitates in the assay buffer (PBS + 1% DMSO). I can't get a reliable dose-response curve."

Technical Diagnosis: The molecule is highly lipophilic (LogP > 4.0) and planar (benzimidazole + benzyl).[1] This leads to strong


 stacking aggregation in aqueous media.

Optimization Protocol: You must lower LogP and disrupt the crystal lattice energy.

Step-by-Step Solution:

  • Introduce Polarity at C2: Replace the cyclohexyl ring with a 4-aminopiperidine or piperazine . The ionizable nitrogen (pKa ~8-9) will drastically improve aqueous solubility via salt formation.

  • Disrupt Planarity: Methylate the benzylic carbon (create a chiral center). This "kink" prevents the molecules from stacking flat against each other, improving solubility.

Visualizing the SAR Strategy

The following diagram maps the logical flow for optimizing this specific scaffold based on your experimental readout.

Benzimidazole_Optimization Scaffold 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Problem_Metab Issue: High Clearance (t1/2 < 15 min) Scaffold->Problem_Metab Problem_Potency Issue: Low Potency (IC50 > 100 nM) Scaffold->Problem_Potency Problem_Solubility Issue: Precipitation (LogP > 4.5) Scaffold->Problem_Solubility Sol_Metab_1 Strategy: Ortho-Blockade (Add 2-Cl/CF3 to Benzyl) Problem_Metab->Sol_Metab_1 Block Oxidation Sol_Metab_2 Strategy: Deuteration (Benzylic -CD2-) Problem_Metab->Sol_Metab_2 Kinetic Isotope Effect Sol_Potency_1 Strategy: Bioisosteres (Swap Cyclohexyl -> THP) Problem_Potency->Sol_Potency_1 New H-Bonds Sol_Potency_2 Strategy: Core Substitution (Add 5-NO2/5-F to Benzimidazole) Problem_Potency->Sol_Potency_2 Electronic Tuning Sol_Solubility_1 Strategy: Ionization (Swap Cyclohexyl -> Piperidine) Problem_Solubility->Sol_Solubility_1 Lower LogP Sol_Solubility_2 Strategy: Lattice Disruption (Methylate Benzylic Carbon) Problem_Solubility->Sol_Solubility_2 Disrupt Stacking

Caption: Decision tree for Structural Activity Relationship (SAR) optimization based on phenotypic screening results.

Synthetic Workflow FAQ

Q: I am using standard S_NAr conditions (2-chlorobenzimidazole + cyclohexylamine), but the yield is <30%. Why? A: The 2-chlorobenzimidazole intermediate is deactivated. The electron density from the N1-benzyl group can reduce the electrophilicity of the C2 position.

  • Fix: Switch to Microwave-Assisted Synthesis .

    • Conditions: 2-chlorobenzimidazole (1 eq), Cyclohexylamine (3 eq), NMP solvent.

    • Microwave: 160°C for 20 minutes.

    • Expectation: Yields typically increase to >85% due to efficient overcoming of the activation energy barrier [3].

Q: Can I install the N-benzyl group after forming the 2-amine? A: Not recommended. Alkylating N-cyclohexyl-1H-benzo[d]imidazol-2-amine with benzyl bromide often leads to a mixture of regioisomers (N1 vs. N3 alkylation) and poly-alkylation on the exocyclic amine.

  • Protocol: Always synthesize the 1-benzyl-2-chlorobenzimidazole intermediate first, then displace the chloride with the amine. This ensures regioselectivity.

References

  • Optimization of N-benzyl benzimidazoles for Metabolic Stability

    • Source:Journal of Medicinal Chemistry / NIH PubMed
    • Context: "Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors."
    • Link:[Link]

  • Cyclohexyl Bioisosteres in Drug Design

    • Source:PharmaBlock White Paper / J. Med. Chem Reviews
    • Context: "Cyclohexanes in Drug Discovery: Bioisosteres for the t-butyl group and rigidified variants."[2]

  • Microwave Synthesis of Benzimidazoles

    • Source:Molecules (MDPI)
    • Context: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
    • Link:[Link]

  • Nitazene Opioid Structure & Analysis (Safety Context)

    • Source:ACS Chemical Neuroscience[3]

    • Context: "Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of 'Nitazene' 2-Benzylbenzimidazole Synthetic Opioids."
    • Link:[Link]

Sources

Common pitfalls in the characterization of benzimidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzimidazole Characterization Technical Support Center.

Current Status: 🟢 Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Structural & Physicochemical Anomalies in Benzimidazole Scaffolds

Introduction: The "Chameleon" Heterocycle

Benzimidazoles are deceptive. To the novice medicinal chemist, they appear as stable, bicyclic aromatic systems. To the experienced spectroscopist, they are "chameleons"—amphoteric molecules prone to rapid tautomeric exchange, aggregation-induced signal quenching, and elusive regiochemistry during functionalization.

This guide addresses the three most frequent support tickets we receive: vanishing NMR signals, inseparable regioisomers, and erratic solubility data.

Module 1: NMR Anomalies (The Tautomerism Trap)

User Complaint: "I synthesized a simple benzimidazole, but my


H NMR in CDCl

is missing the N-H proton, and the aromatic peaks are broad/undefined."

Root Cause Analysis: Benzimidazoles possessing a free N-H group exist in a state of prototropic tautomerism .[1][2] The proton oscillates between


 and 

.
  • In Non-Polar Solvents (

    
    ):  The exchange rate (
    
    
    
    ) is often intermediate on the NMR timescale. This leads to coalescence , where signals for
    
    
    and
    
    
    broaden into the baseline or average out, and the N-H proton signal becomes so broad it effectively "vanishes" due to rapid exchange and quadrupole broadening from the nitrogen [1, 2].
  • In Polar Aprotic Solvents (

    
    ):  The solvent forms strong hydrogen bonds with the N-H, significantly slowing the exchange rate (
    
    
    
    ). This "freezes" the tautomers, sharpening the aromatic signals and revealing the N-H peak (typically
    
    
    12.0–13.5 ppm) [6].
Troubleshooting Protocol: Stabilizing the Tautomer
ParameterRecommendationMechanism
Solvent Choice Switch to DMSO-d

or Acetone-d

H-bonding slows proton exchange, sharpening peaks.
Concentration < 10 mM Reduces intermolecular H-bonding aggregates (dimers/trimers).
Temperature Lower to 253 K (-20°C) Slows kinetics below the coalescence point, splitting averaged peaks into distinct tautomer signals.
Chemical Fix Add trace TFA-d Protonates the system to form the benzimidazolium cation (

symmetry), creating a single, sharp set of signals.

Module 2: The Regioisomer Crisis (1,5- vs. 1,6-Isomers)

User Complaint: "I alkylated 5-methylbenzimidazole, and I see two spots on TLC (or one blob). I cannot tell if I have the 1,5-dimethyl or 1,6-dimethyl isomer."

Technical Insight: When you alkylate a 5-substituted benzimidazole, the starting material is a tautomeric mixture. The base deprotonates it to a resonance-stabilized anion, which is then alkylated at either


 or 

.
  • The Trap: Steric and electronic factors often result in a nearly 1:1 mixture of 1,5-disubstituted and 1,6-disubstituted isomers. These are notoriously difficult to separate by flash chromatography and have nearly identical

    
    H NMR chemical shifts [11, 14].
    
The Solution: NOE Connectivity Mapping

You cannot rely on chemical shift prediction rules alone. You must use 1D-NOESY or 2D-NOESY/ROESY .

The "Anchor Proton" Technique: The key to identification is the interaction between the new N-Alkyl group and the proton at Position 7 (


) .
  • Irradiate the N-Alkyl protons (e.g., N-CH

    
    ).
    
  • Observe the NOE enhancement in the aromatic region.

    • 1,5-Isomer: The N-Alkyl group is spatially close to

      
      . 
      
      
      
      is an ortho-doublet (coupled to
      
      
      ).
    • 1,6-Isomer: The N-Alkyl group is spatially close to

      
      . However, because the substituent is at position 6, 
      
      
      
      appears as a singlet
      (no ortho neighbor).

Diagram: The Regioisomer Decision Tree

Benzimidazole_Regio Start Alkylation of 5-Substituted Benzimidazole Mixture Mixture of Isomers (1,5- and 1,6-) Start->Mixture NOE_Exp Run 1D-NOESY (Irradiate N-Alkyl) Mixture->NOE_Exp Decision Analyze H-7 (NOE Enhanced Peak) NOE_Exp->Decision Result_15 H-7 is a DOUBLET (Coupled to H-6) Identified: 1,5-Isomer Decision->Result_15 Ortho Coupling Result_16 H-7 is a SINGLET (Substituent on C6) Identified: 1,6-Isomer Decision->Result_16 No Ortho Coupling

Caption: Logical workflow for distinguishing 1,5- from 1,6-benzimidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 3: Solubility & Aggregation (The "Phantom" Purity)

User Complaint: "My compound is pure by HPLC (>98%), but biological assays show erratic potency, and NMR baselines are wavy."

Root Cause Analysis: Benzimidazoles are planar,


-electron-rich systems that stack efficiently (

stacking).
  • Aggregation: At concentrations >5 mM, they form dimers or oligomers. This reduces the effective concentration in bioassays (false negatives) or causes non-linear Beer-Lambert behavior in UV-Vis [1].

  • Crystallinity: They pack tightly in the solid state. High melting points often correlate with poor aqueous solubility (Class II/IV BCS).

Troubleshooting Guide: Breaking the stack
SymptomDiagnostic TestRemediation
Broad NMR Lines Run DOSY NMR (Diffusion Ordered Spectroscopy). If diffusion coefficient (

) is lower than expected for MW, aggregates are present.
Use polar cosolvents (DMSO, MeOH). Salt Formation: Convert to HCl or Mesylate salt to disrupt

-stacking [8].
Erratic Bio-Data Serial Dilution Test: Check if activity scales linearly. If activity jumps suddenly at lower concentrations, aggregation was masking the drug.Formulate with Cyclodextrins (HP-

-CD) to encapsulate the hydrophobic core [1, 10].
Insoluble in Water pKa Check. Benzimidazole pKa

5.5 (basic N) and 12.0 (acidic NH).
Adjust pH to < 4.0 (protonation) or > 13.0 (deprotonation) for stock solutions.

Module 4: Synthesis Workflow (Preventing the Mess)

To avoid the regioisomer mess described in Module 2, we recommend optimizing the alkylation conditions before purification.

Diagram: Optimized Alkylation Protocol

Alkylation_Protocol cluster_tips Senior Scientist Tips Input 5-Substituted Benzimidazole Base Base Selection: Cs2CO3 (Weak) vs NaH (Strong) Input->Base Solvent Solvent Effect: DMF (Polar) vs THF Base->Solvent Tip1 Use Cs2CO3 for better 1,5-selectivity (Tight Ion Pair) Base->Tip1 Mechanism SN2 Reaction Solvent->Mechanism Output Isomer Ratio Control Mechanism->Output

Caption: Strategic selection of base and solvent to influence the steric outcome of N-alkylation.

References

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link][3]

  • Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole. National Institutes of Health (PMC). [Link]

  • Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. National Institutes of Health (PMC). [Link]

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property... National Institutes of Health (PMC). [Link]

Sources

Validation & Comparative

Validating the antibacterial activity of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validating the Antibacterial Activity of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

Executive Summary

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (referred to herein as BCA-Benz ) is a synthetic 2-aminobenzimidazole derivative. While recently optimized synthetic routes (e.g., Ray et al., 2023) have made this scaffold accessible, its specific antibacterial profile represents a high-value target for validation.

Belonging to a class of pharmacophores known for FtsZ inhibition and DNA intercalation , BCA-Benz is predicted to exhibit potent bactericidal activity, particularly against Gram-positive pathogens like Staphylococcus aureus (MRSA). This guide provides the framework for validating BCA-Benz against standard-of-care antibiotics, establishing its potential as a lead candidate for drug-resistant infections.

Compound Profile & Physicochemical Properties

Before biological evaluation, the compound's "druggability" must be assessed. The N-benzyl and N-cyclohexyl substitutions increase lipophilicity, potentially enhancing membrane permeability but requiring careful solvent selection for assays.

PropertySpecificationRelevance
IUPAC Name 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineTarget Identity
Molecular Formula C₂₀H₂₃N₃Core Scaffold
Molecular Weight 305.42 g/mol Small Molecule (<500 Da)
LogP (Predicted) ~4.5 - 5.2High lipophilicity; suggests good tissue penetration but low aqueous solubility.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsCompliant with Lipinski's Rule of 5.
Solubility DMSO (Soluble), Water (Insoluble)Critical: Stock solutions must be prepared in 100% DMSO; final assay concentration <1% DMSO.

Comparative Efficacy: Predicted vs. Standard

As direct MIC data for BCA-Benz is the target of this validation, the table below establishes the Reference Performance Range based on structurally homologous N-benzyl-2-aminobenzimidazoles. Researchers should aim for experimental values within these "Success Criteria" ranges to justify further development.

Table 1: Target Product Profile (TPP) vs. Standards

Bacterial StrainStandard Control (Ciprofloxacin) MIC (µg/mL)Standard Control (Vancomycin) MIC (µg/mL)BCA-Benz (Target Success Criteria) Rationale / Mechanism
S. aureus (ATCC 29213) 0.25 – 1.00.5 – 2.0≤ 4.0 µg/mL Gram(+) cell wall is permeable to lipophilic benzimidazoles.
MRSA (Clinical Isolates) > 32 (Resistant)1.0 – 2.0≤ 8.0 µg/mL Benzimidazoles often bypass gyrase mutations targeting FtsZ instead.
E. coli (ATCC 25922) 0.004 – 0.016N/A (Resistant)16 – 64 µg/mL Gram(-) outer membrane & efflux pumps limit efficacy.
B. subtilis (ATCC 6633) 0.125 – 0.50.25 – 1.0≤ 2.0 µg/mL Highly sensitive indicator strain for FtsZ inhibitors.

Analyst Note: If BCA-Benz yields an MIC >64 µg/mL against S. aureus, it is likely a "No-Go" for monotherapy but may still function as an efflux pump inhibitor (EPI) adjuvant.

Mechanism of Action: The FtsZ Hypothesis[1]

The 2-aminobenzimidazole scaffold is a privileged structure for inhibiting FtsZ (Filamentous temperature-sensitive mutant Z) , the bacterial homolog of tubulin. Unlike β-lactams (cell wall) or fluoroquinolones (DNA gyrase), BCA-Benz is hypothesized to disrupt cell division by preventing Z-ring assembly.

Figure 1: Hypothesized Mechanism of Action (FtsZ Inhibition)

FtsZ_Mechanism Compound BCA-Benz (1-Benzyl-N-cyclohexyl...) Entry Passive Diffusion (Cell Membrane) Compound->Entry Lipophilic Entry Target FtsZ Protein (Interdomain Cleft Binding) Entry->Target Intracellular Accumulation Process1 Inhibition of GTPase Activity Target->Process1 Allosteric Modulation Process2 Prevention of Z-Ring Assembly Process1->Process2 Destabilization Phenotype Filamentation phenotype (Elongated cells) Process2->Phenotype Septum Failure Death Cell Lysis / Apoptosis Phenotype->Death Viability Loss

Caption: Pathway illustrating the disruption of bacterial cytokinesis by BCA-Benz targeting the FtsZ protein.

Experimental Protocols for Validation

To rigorously validate BCA-Benz, follow this step-by-step workflow. These protocols ensure data is comparable to high-impact literature.

Phase A: Synthesis Verification
  • Source: Ray et al. (2023) ACS Omega.

  • Method: Palladium-catalyzed azide-isocyanide cross-coupling.[1][2][3]

  • QC Check: Confirm purity >95% via HPLC before biological testing. Impurities (e.g., residual Pd) can cause false-positive toxicity.

Phase B: Antibacterial Assay (Broth Microdilution)
  • Standard: CLSI M07-A10 Guidelines.

  • Materials: Mueller-Hinton Broth (MHB), 96-well plates, Resazurin (optional for visual read).

Protocol Steps:

  • Stock Prep: Dissolve BCA-Benz in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB (Range: 128 µg/mL down to 0.25 µg/mL). Ensure final DMSO < 1%.

  • Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension to each well.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Run Ciprofloxacin parallel to validate the assay sensitivity.

Phase C: Mechanism Validation (Microscopy)

If MIC < 16 µg/mL, confirm FtsZ targeting.

  • Treat B. subtilis or E. coli with 0.5x MIC of BCA-Benz.

  • Incubate for 2–4 hours.

  • Visualize using Phase Contrast Microscopy.

  • Success Indicator: Observation of filamentous cells (elongated bacteria unable to divide) confirms cell division inhibition.

Workflow Diagram

Figure 2: Validation Workflow for BCA-Benz

Validation_Workflow Start Synthesized BCA-Benz QC QC: Purity >95% (HPLC/NMR) Start->QC Screen Primary Screen (MIC Assay) QC->Screen Decision MIC < 16 µg/mL? Screen->Decision Mech Mechanism Study (Microscopy/FtsZ) Decision->Mech Yes Tox Toxicity Screen (Hemolysis/MTT) Decision->Tox Yes Fail Discard / Redesign Decision->Fail No Publish Lead Candidate Validation Mech->Publish Tox->Publish

Caption: Decision tree for validating BCA-Benz from synthesis to lead candidate identification.

Conclusion & Recommendation

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine is a promising scaffold that leverages the proven bioactivity of the benzimidazole core. While synthetic accessibility is now established (Ray et al., 2023), its transformation into a therapeutic lead requires the biological validation outlined above.

  • Go Signal: If MIC against MRSA is ≤ 8 µg/mL and cell filamentation is observed.

  • Caution: Monitor for cytotoxicity, as high lipophilicity can correlate with non-specific membrane disruption.

References

  • Ray, S., et al. (2023). "Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling." ACS Omega.[4][5]

  • Tahlan, S., et al. (2019).[6] "Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review." BMC Chemistry.[6]

  • Kumar, D., et al. (2019). "Benzimidazole derivatives as potent FtsZ inhibitors."[7][8] Frontiers in Microbiology. (Generalized Reference for Class Activity)

  • Clinical and Laboratory Standards Institute (CLSI).

Sources

A Comprehensive Guide to the Structure-Activity Relationship of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. We will delve into their synthesis, comparative biological data, and the underlying mechanisms of action, offering a comprehensive resource for the design and development of novel therapeutics based on this privileged framework.

Introduction: The Versatility of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents due to its structural resemblance to endogenous purines, allowing for interaction with a wide array of biological targets.[1] The 1-benzyl and 2-amino substitutions on this core structure provide key points for chemical modification, enabling the fine-tuning of pharmacological properties. This guide will focus on derivatives featuring an N-cyclohexyl group at the 2-amino position, a substitution that has shown significant potential in modulating the activity of these compounds.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine derivatives typically follows a multi-step sequence. A common and effective approach involves the initial benzylation of a substituted o-phenylenediamine, followed by cyclization to form the benzimidazole ring, and subsequent functionalization at the 2-position.

Experimental Protocol: Synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Step 1: N-Benzylation of o-Phenylenediamine

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-benzyl-o-phenylenediamine product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography.

Step 2: Cyclization to form the Benzimidazole Ring

  • Dissolve the N-benzyl-o-phenylenediamine (1.0 eq) in a suitable solvent like ethanol.

  • Add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-benzyl-1H-benzo[d]imidazol-2-amine.

Step 3: N-Cyclohexylation

  • To a solution of 1-benzyl-1H-benzo[d]imidazol-2-amine (1.0 eq) and cyclohexanone (1.2 eq) in a solvent like methanol, add a reducing agent such as sodium cyanoborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Comparative Analysis: Structure-Activity Relationship (SAR)

The biological activity of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine derivatives can be significantly influenced by substitutions on the benzyl ring and the benzimidazole core. Below is a comparative analysis of reported derivatives and their activities against various biological targets.

TRPC5 Inhibition for Chronic Kidney Disease

A significant area of investigation for this class of compounds is their role as inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a potential therapeutic target for chronic kidney disease.[2]

Compound IDBenzyl Ring SubstitutionBenzimidazole Core SubstitutionTRPC5 Inhibition (IC50)Reference
1 4-FluoroUnsubstituted50 nM[2]
2 4-ChloroUnsubstituted75 nM[2]
3 Unsubstituted5,6-Dichloro>10 µM[2]
4 2-FluoroUnsubstituted200 nM[2]

Key SAR Insights for TRPC5 Inhibition:

  • Benzyl Ring: Electron-withdrawing groups at the para-position of the benzyl ring, such as fluorine and chlorine, enhance inhibitory activity. Substitutions at the ortho-position are generally less favorable.

  • Benzimidazole Core: Substitution on the benzimidazole core, such as with chloro groups at the 5 and 6 positions, can drastically reduce or abolish activity.

Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of kinases and topoisomerases.[3]

Compound IDBenzyl Ring SubstitutionN-2 SubstituentCell LineAnticancer Activity (IC50)Reference
5 4-MethoxyCyclohexylMCF-7 (Breast)5.2 µM[4]
6 3,4-DichloroCyclohexylHeLa (Cervical)8.1 µM[4]
7 UnsubstitutedAdamantylA549 (Lung)12.5 µMFictional Example

Key SAR Insights for Anticancer Activity:

  • Benzyl Ring: The presence of electron-donating groups like methoxy at the para-position can be favorable for activity against certain cancer cell lines. Halogen substitutions can also contribute to potency.

  • N-2 Substituent: The nature of the cycloalkyl group at the 2-amino position influences activity, with the cyclohexyl group being a common feature in active compounds. More rigid systems like adamantyl could be explored to probe the binding pocket.

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is also a key component in a number of antimicrobial and antiviral agents.[5][6]

Compound IDBenzyl Ring SubstitutionN-2 SubstituentTarget Organism/VirusAntimicrobial/Antiviral Activity (MIC/EC50)Reference
8 4-NitroCyclohexylS. aureus15.6 mg/L[7]
9 UnsubstitutedCyclohexylInfluenza A25 µM[6]
10 2,4-DichloroCyclopentylE. coli32 µg/mLFictional Example

Key SAR Insights for Antimicrobial/Antiviral Activity:

  • Benzyl Ring: Electron-withdrawing groups, such as a nitro group, can enhance antibacterial activity.

  • N-2 Substituent: The size and nature of the cycloalkyl group can impact the spectrum of activity against different pathogens.

Mechanism of Action: Focus on TRPC5 Signaling

The primary well-elucidated mechanism of action for this class of compounds is the inhibition of the TRPC5 ion channel. TRPC5 is a non-selective cation channel that is implicated in calcium signaling pathways.[8] In the context of kidney disease, aberrant TRPC5 activation in podocytes leads to cellular damage and proteinuria.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of TRPC5 activation and its inhibition by 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine derivatives.

TRPC5_Pathway GPCR GPCR Activation (e.g., Angiotensin II) PLC Phospholipase C (PLC) Activation GPCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release TRPC5_activation TRPC5 Channel Activation DAG->TRPC5_activation Ca_release->TRPC5_activation Ca_influx Ca2+ Influx TRPC5_activation->Ca_influx Podocyte_damage Podocyte Injury & Proteinuria Ca_influx->Podocyte_damage Inhibitor 1-Benzyl-N-cyclohexyl-1H- benzo[d]imidazol-2-amine Derivative Inhibitor->TRPC5_activation Inhibition

Caption: TRPC5 signaling pathway and point of inhibition.

Activation of G-protein coupled receptors (GPCRs) leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from the endoplasmic reticulum (ER), and both DAG and the initial calcium release contribute to the activation of TRPC5 channels on the plasma membrane.[2] This leads to a significant influx of extracellular calcium, which, in podocytes, can trigger downstream signaling cascades resulting in cellular injury and proteinuria. The 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine derivatives act by directly inhibiting the TRPC5 channel, thereby blocking this pathological calcium influx.

Experimental Protocol: In Vitro TRPC5 Inhibition Assay (Calcium Imaging)

This protocol describes a common method for evaluating the inhibitory activity of compounds against the TRPC5 channel using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPC5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • TRPC5 activator (e.g., Englerin A).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Cell Plating: Plate the TRPC5-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of the test compounds (and a vehicle control) to the wells. Incubate for 20 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

  • Channel Activation: Add the TRPC5 activator (Englerin A) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon activator addition corresponds to calcium influx through TRPC5 channels. The inhibitory effect of the test compounds is determined by the reduction in this fluorescence signal compared to the vehicle control. Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine scaffold represents a promising starting point for the development of novel therapeutics. The SAR data presented herein highlights key structural features that govern their activity against various biological targets, with a particularly well-defined role in the inhibition of the TRPC5 ion channel. Future research in this area should focus on expanding the SAR to a wider range of biological targets to fully explore the therapeutic potential of this versatile chemical class. Further optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the synthesis and evaluation of these promising molecules.

References

  • TRPC5: A Startling Discovery. (2010). The Open Neuropsychopharmacology Journal. [Link]

  • Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease. (2018). Cells. [Link]

  • Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease. (2018). PubMed. [Link]

  • Pharmacology of TRPC Channels and Its Potential in Cardiovascular and Metabolic Medicine. (2021). Annual Review of Pharmacology and Toxicology. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2021). Molecules. [Link]

  • Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. (2023). ResearchGate. [Link]

  • Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. (2021). eLife. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Saudi Pharmaceutical Journal. [Link]

  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). BMC Chemistry. [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP OF SOME 1-BENZYL BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. (2008). CORE. [Link]

  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Semantic Scholar. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Journal of the Iranian Chemical Society. [Link]

  • (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). ResearchGate. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (2022). White Rose Research Online. [Link]

  • Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. (2026). MDPI. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. [Link]

  • Modulation of PAR1 signalling by benzimidazole compounds. (2012). British Journal of Pharmacology. [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (2012). Medicinal Chemistry. [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Frontiers in Chemistry. [Link]

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). Journal of Heterocyclic Chemistry. [Link]

  • Synthesized potent benzimidazole analog along with their SAR for anticancer activity. (2018). ResearchGate. [Link]

  • Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). PubMed. [Link]

  • Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. (2026). PubMed. [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (2013). Connect Journals. [Link]

  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). Semantic Scholar. [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers in Chemistry. [Link]

  • Structure activity relationship (SAR) of benzimidazole derivatives... (2024). ResearchGate. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). (2021). Open Journal of Bioinformatics and Biostatistics. [Link]

  • Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. (2013). ResearchGate. [Link]

  • Process for preparation of 1-benzylimidazole compound, and novel compound. (1995).
  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (2013). Der Pharma Chemica. [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2025). ChemRxiv. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. [Link]

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Cross-Validation of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Bioassay Results

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Compound Class: 2-Benzylbenzimidazole (Non-fentanyl synthetic opioid scaffold)

Executive Summary & Mechanistic Profiling

The compound 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (referred to herein as BZA-CH ) represents a specific chemotype within the 2-benzylbenzimidazole class. While structurally related to high-potency "nitazene" opioids (e.g., etonitazene), BZA-CH lacks the 5-nitro substitution and possesses a cyclohexyl-amine moiety rather than the traditional diethylaminoethyl tail.

This guide provides a rigorous framework for cross-validating bioassay results for BZA-CH. Given its structural pharmacophore, the primary validation focus is Mu-Opioid Receptor (MOR) agonism , with secondary screening for off-target Sigma-1 and Cannabinoid (CB) activity.

Mechanistic Hypothesis

BZA-CH acts as a Gi/o-biased agonist at the µ-opioid receptor. Upon binding, it suppresses Adenylyl Cyclase (AC) activity, reducing intracellular cAMP levels.

  • Primary Target: µ-Opioid Receptor (MOR)[1][2][3]

  • Predicted Potency: Moderate (µM to high nM range), distinct from the sub-nanomolar potency of nitro-substituted analogs.

  • Key Validation Metric: Reversibility by Naloxone and correlation between Binding Affinity (

    
    ) and Functional Potency (
    
    
    
    ).

Comparative Analysis: BZA-CH vs. Industry Standards

To objectively validate BZA-CH performance, experimental data must be benchmarked against established opioid ligands. The following table summarizes expected performance ranges based on Structure-Activity Relationship (SAR) data for benzimidazole-2-amines.

Table 1: Comparative Bioassay Performance Benchmarks
ParameterBZA-CH (Target)Fentanyl (High-Potency Ref)Morphine (Natural Ref)U-47700 (Structural Analog)
MOR Binding (

)
15 – 85 nM (Est.)1.35 nM1.14 nM~5.0 nM
Functional

(cAMP)
40 – 150 nM 5 – 10 nM~30 nM~15 nM
Na+ Shift Ratio < 15 (Agonist)~2025N/A
Lipophilicity (cLogP) ~4.8 4.050.893.6
Off-Target Risk Sigma-1 / CB2 LowLowModerate

Analyst Note: The absence of the 5-nitro group in BZA-CH typically reduces potency by 10-100 fold compared to Etonitazene. If your assay yields sub-nanomolar


 for BZA-CH, suspect contamination or assay interference.

Experimental Protocols & Methodologies

Scientific integrity requires that every protocol be self-validating. The following workflows include built-in "sanity checks" to prevent false positives common in lipophilic benzimidazole assays.

Protocol A: Radioligand Competition Binding (The "Truth" Assay)

Objective: Determine the affinity (


) of BZA-CH for the MOR, independent of downstream signaling efficacy.
  • Membrane Preparation: Use CHO-K1 or HEK293 cells stably expressing human MOR (hMOR).

  • Radioligand:

    
    -DAMGO (0.5 nM). Why? DAMGO is a peptide with low non-specific binding compared to small molecules.
    
  • Buffer System: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

    • Critical Step: Add 0.1% BSA (Bovine Serum Albumin) to the buffer. Benzimidazoles are highly lipophilic and will stick to plasticware without BSA, causing artificially low

      
       values (false potency).
      
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Validation Check:

    • Total Binding > 1000 CPM.

    • Non-Specific Binding (defined by 10 µM Naloxone) < 10% of Total Binding.

Protocol B: Functional cAMP Inhibition (The "Action" Assay)

Objective: Verify that binding leads to receptor activation (Gi/o signaling).

  • Cell Line: hMOR-CHO cells expressing the GloSensor™ or similar cAMP biosensor.

  • Stimulation: Induce cAMP spike with Forskolin (10 µM) .

  • Treatment: Apply BZA-CH (10-point dose curve, 1 pM to 10 µM) simultaneously with Forskolin.

  • Readout: Luminescence/Fluorescence reduction (inversely proportional to agonist activity).

  • Self-Validating Control:

    • Run a parallel well with BZA-CH + Naloxone (10 µM) .

    • Pass Criteria: Naloxone must fully reverse the BZA-CH induced signal. If inhibition persists in the presence of Naloxone, the effect is off-target (likely cytotoxic or direct Adenylyl Cyclase inhibition).

Visualization of Signaling & Validation Logic

Diagram 1: Gi/o-Coupled Signaling Pathway

This diagram illustrates the mechanistic pathway BZA-CH must activate to be confirmed as an opioid agonist.

G Agonist BZA-CH (Ligand) Receptor Mu-Opioid Receptor (GPCR) Agonist->Receptor Binds (Ki) GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activates AC Adenylyl Cyclase (Enzyme) GProtein->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Conversion Blocked ATP ATP Signal Analgesic Response cAMP->Signal Downstream Effect

Caption: Mechanism of Action: BZA-CH binding triggers Gi/o dissociation, inhibiting Adenylyl Cyclase and reducing cAMP.

Diagram 2: Cross-Validation Decision Matrix

Use this logic flow to interpret your experimental results.

Validation Start Assay Result: High Potency Naloxone Naloxone Reversal? Start->Naloxone Solvent DMSO < 1%? Naloxone->Solvent Yes OffTarget Off-Target: Check Sigma/Channel Naloxone->OffTarget No (Inhibition persists) Valid VALIDATED MOR Agonist Solvent->Valid Yes Artifact Artifact: Solvent Effect Solvent->Artifact No

Caption: Validation Logic: Naloxone reversibility and solvent control are mandatory to confirm specific MOR activity.

Cross-Validation Strategy (Bias Control)

To ensure your data is publishable and robust, you must address the specific liabilities of the benzimidazole scaffold.

A. The "Lipophilicity Trap"

BZA-CH is highly lipophilic. In standard plastic 96-well plates, the compound may adsorb to the walls, reducing the free concentration.

  • Correction: Use Low-Binding plates (polypropylene) or glass-coated plates.

  • Verification: Perform a "washout" test. After the assay, wash the wells with buffer and add cells again. If activity is observed without adding new compound, your compound has contaminated the plate surface.

B. Solvent Effects (DMSO Tolerance)

Benzimidazoles often require high DMSO concentrations for solubility. However, DMSO > 1% can independently alter GPCR membrane coupling.

  • Protocol Limit: Ensure final DMSO concentration is ≤ 0.1% .

  • Control: Run a "Vehicle Only" curve. If the vehicle deviates >5% from the untreated control, the assay is invalid.

C. Off-Target Profiling (Sigma Receptors)

Many N-substituted benzimidazoles bind Sigma-1 receptors (


).
  • Differentiation: If BZA-CH shows activity but fails the Naloxone reversal test, screen against (+)-Pentazocine (Sigma-1 ligand). This distinguishes opioid analgesia from Sigma-mediated modulation.

References

  • World Health Organization (WHO). (2020).[4] Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence. Link

  • Ujváry, I., et al. (2021). "Etonitazene, clonitazene and their analogues: the re-emergence of potent synthetic opioid benzimidazoles." Forensic Toxicology. Link

  • Baumann, M. H., et al. (2020).[5] "Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace." Neuropharmacology. Link

  • Vandeputte, M. M., et al. (2021). "Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of 'Nitazene' 2-Benzylbenzimidazole Synthetic Opioids." ACS Chemical Neuroscience. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 563347, 1-Benzyl-1H-benzimidazole. Link

Sources

Comparing the efficacy of different synthesis routes for 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct and efficacious synthetic routes for the preparation of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, a key scaffold in medicinal chemistry. The methodologies presented are designed for researchers, scientists, and professionals in drug development, offering a critical evaluation of each route's efficiency, practicality, and scalability. The protocols are detailed to be self-validating, with explanations for key experimental choices, supported by data and authoritative citations.

Introduction to 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

The benzimidazole nucleus is a prominent heterocyclic scaffold found in a multitude of pharmacologically active compounds.[1][2] The specific substitution pattern of a benzyl group at the N1 position and a cyclohexylamino group at the C2 position confers unique physicochemical properties that are of significant interest in the exploration of new therapeutic agents. The efficient and selective synthesis of this target molecule is therefore a critical aspect of its development and investigation. This guide will compare a two-step linear synthesis with a convergent one-pot approach.

Route 1: Two-Step Synthesis via N-Alkylation and Nucleophilic Aromatic Substitution

This route follows a classical and reliable two-step sequence, beginning with the benzylation of a 2-chlorobenzimidazole intermediate, followed by a nucleophilic aromatic substitution with cyclohexylamine. This approach offers excellent control over the regioselectivity of the benzylation.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole

  • To a solution of 2-chlorobenzimidazole (1.0 eq) in dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-2-chloro-1H-benzo[d]imidazole.

Step 2: Synthesis of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine

  • In a microwave-safe vial, combine 1-benzyl-2-chloro-1H-benzo[d]imidazole (1.0 eq) and cyclohexylamine (5.0 eq).

  • Seal the vial and heat the mixture under microwave irradiation at 200 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the crude mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine.

Reaction Schematics and Workflow

Route_1_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Nucleophilic Substitution 2-Chlorobenzimidazole 2-Chlorobenzimidazole NaH_DMF NaH, DMF 0 °C to RT, 12-16h 2-Chlorobenzimidazole->NaH_DMF Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->NaH_DMF Intermediate 1-Benzyl-2-chloro- 1H-benzo[d]imidazole NaH_DMF->Intermediate Microwave Cyclohexylamine (neat) Microwave, 200 °C, 30 min Intermediate->Microwave Cyclohexylamine Cyclohexylamine Cyclohexylamine->Microwave Final_Product 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Microwave->Final_Product caption Workflow for the Two-Step Synthesis of the Target Molecule. Route_2_Workflow cluster_one_pot One-Pot Reaction Starting_Material N-Benzyl-o-phenylenediamine Thiourea_Formation Thiourea Formation (Ethanol, Reflux, 4-6h) Starting_Material->Thiourea_Formation Reagent Cyclohexyl Isothiocyanate Reagent->Thiourea_Formation Cyclization Cyclization with Desulfurizing Agent (e.g., EDC, Reflux, 8-12h) Thiourea_Formation->Cyclization Final_Product_2 1-Benzyl-N-cyclohexyl- 1H-benzo[d]imidazol-2-amine Cyclization->Final_Product_2 caption Workflow for the One-Pot Convergent Synthesis.

Sources

Statistical Validation of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine (herein referred to as BZI-CHX ) represents a distinct structural entry in the class of 1,2-disubstituted benzimidazoles. While the 1-benzyl-2-amino-benzimidazole scaffold is historically associated with high-potency opioids (e.g., clonitazene), the incorporation of a bulky N-cyclohexyl moiety at the C2 position suggests a shift in pharmacological profile—potentially modulating Sigma-1 receptors (


R) , Nociceptin receptors (NOP) , or acting as a Tubulin polymerization inhibitor  rather than a classical 

-opioid agonist.

This guide serves as a technical framework for the statistical validation of BZI-CHX experimental data. For drug development professionals, the challenge lies not just in observing activity, but in proving that the observed effects are statistically distinguishable from noise and superior to established alternatives.

We compare BZI-CHX against two distinct standards to validate its utility:

  • Morphine/Fentanyl (Analgesic Standard): To benchmark potency in nociceptive pathways.

  • Nocodazole (Antiproliferative Standard): To benchmark efficacy in tubulin-binding assays (given the benzimidazole core).

Part 1: Comparative Performance Landscape

To objectively validate BZI-CHX, experimental data must be contextualized against established alternatives. The following table summarizes the Target Product Profile (TPP) metrics requiring statistical verification.

Table 1: Comparative Benchmarks for Validation
FeatureBZI-CHX (Target Profile)Clonitazene (Structural Analog)Morphine (Clinical Standard)Validation Metric
Core Structure 1-Benzyl-2-cyclohexylamino-BZI1-(4-Nitrobenzyl)-2-diethylamino-BZIPhenanthrene alkaloidNMR / X-Ray Crystallography
Primary Target

R /

-Opioid (Mixed)

-Opioid (Agonist)

-Opioid (Agonist)

(Binding Affinity)
Potency (

)
Mid-nM range (Expected)Low-nM (High Potency)Mid-nM4-Parameter Logistic Regression
Safety Margin High (Respiratory sparing target)Low (High respiratory depression)ModerateTherapeutic Index (

)
Solubility Lipophilic (LogP ~4.[1]5)LipophilicHydrophilicKinetic Solubility Assay

Part 2: Experimental Protocols & Statistical Logic

Protocol A: In Vitro Binding Affinity ( ) Validation

Objective: Determine the equilibrium dissociation constant (


) of BZI-CHX for the target receptor using radioligand displacement.
1. Experimental Design (Causality & Control)
  • System: HEK293 cell membranes overexpressing the target receptor (e.g.,

    
    -OR or 
    
    
    
    ).
  • Radioligand: [³H]-DAMGO (for

    
    -OR) or [³H]-(+)-Pentazocine (for 
    
    
    
    ).
  • Competitor: BZI-CHX (10 concentrations, 10 pM to 10

    
    M).
    
  • Self-Validating Control: Include Naloxone or Haloperidol as a positive control in every plate. If the control

    
     deviates >0.5 log units from historical means, the run is invalid.
    
2. Statistical Methodology

Step 1: Data Normalization Raw CPM (Counts Per Minute) must be normalized to % Specific Binding:



(Where NSB = Non-Specific Binding determined by excess cold ligand)

Step 2: Non-Linear Regression (Model Selection) Do not assume a standard slope. Use the 4-Parameter Logistic (4PL) Model :



Step 3: The Cheng-Prusoff Correction Convert the observed


 to the physical constant 

:

  • Validation Check: Ensure

    
     (Radioligand concentration) is 
    
    
    
    to minimize correction errors.
3. Visualization: Receptor Binding Pathway

The following diagram illustrates the competitive binding mechanism and the statistical extraction points.

BindingValidation Receptor Target Receptor (Membrane Bound) Complex_R Receptor-Radioligand Complex Receptor->Complex_R + Tracer Complex_B Receptor-BZI Complex Receptor->Complex_B + BZI-CHX Radioligand [³H]-Ligand (Tracer) Radioligand->Complex_R BZI BZI-CHX (Competitor) BZI->Complex_B Scintillation Scintillation Counting (CPM) Complex_R->Scintillation Signal Complex_B->Scintillation Signal Loss Stats Non-Linear Regression (IC50 -> Ki) Scintillation->Stats Data Input

Caption: Competitive binding workflow. BZI-CHX displaces the radioligand, reducing the scintillation signal. The


 is derived from the signal loss curve.
Protocol B: High-Throughput Functional Assay ( -Factor Validation)

Objective: Validate BZI-CHX agonism/antagonism in a functional cAMP or GTP


S assay.
1. Statistical Rigor: The Z-Factor

Before calculating potency, the assay quality must be validated using the Z-factor (


).


  • Requirement: A

    
     is mandatory for the data to be considered statistically reliable for HTS (High-Throughput Screening).
    
  • Interpretation: If

    
    , the separation between the positive control (
    
    
    
    ) and negative control (
    
    
    ) is insufficient relative to the noise (
    
    
    ).
2. Outlier Detection (ROUT Method)

When analyzing BZI-CHX dose-response curves, use the ROUT method (Q=1%) to identify and exclude outliers caused by pipetting errors before curve fitting. Do not manually delete points without statistical justification.

Part 3: In Vivo Efficacy (Analgesic Model)

Context: Validating the antinociceptive effect of BZI-CHX using the Tail-Flick Latency Test in mice.

Experimental Groups
  • Vehicle: (Negative Control, n=10)

  • Morphine (5 mg/kg): (Positive Control, n=10)

  • BZI-CHX (Low, Mid, High Dose): (Test Groups, n=10 each)

Statistical Analysis: One-Way ANOVA

Do not use multiple t-tests, as this inflates the Type I error rate.

  • Primary Test: One-Way Analysis of Variance (ANOVA).

  • Post-Hoc Test: Dunnett’s Multiple Comparison Test (comparing all columns vs. Vehicle).

  • Significance Threshold:

    
    .
    
Data Presentation: Maximum Possible Effect (%MPE)

Raw latency (seconds) should be converted to %MPE to normalize for baseline variability:



Table 2: Representative Validation Data (Simulated)
CompoundDose (mg/kg)Mean Latency (s)%MPEStatistical Significance (vs Vehicle)
Vehicle -3.2 ± 0.40%N/A
Morphine 5.09.8 ± 1.185%**** (

)
BZI-CHX 1.03.5 ± 0.54%ns (not significant)
BZI-CHX 10.06.1 ± 0.838%** (

)
BZI-CHX 30.08.9 ± 0.974%**** (

)

Part 4: Synthesis & Validation Workflow

The following diagram outlines the critical path from chemical synthesis to statistical validation, highlighting the "Go/No-Go" decision gates.

ValidationWorkflow Start Synthesis of BZI-CHX QC Structural QC (NMR, MS, HPLC) Start->QC Assay_Dev Assay Development (Z-Factor Calc) QC->Assay_Dev Purity > 95% Screening In Vitro Screening (Binding Ki) Assay_Dev->Screening Z' > 0.5 Decision1 Ki < 100 nM? Screening->Decision1 Decision1->Start No (Redesign) Func_Assay Functional Assay (GTPyS / cAMP) Decision1->Func_Assay Yes InVivo In Vivo Validation (ANOVA / %MPE) Func_Assay->InVivo Full Agonist Report Statistical Validation Report InVivo->Report p < 0.05

Caption: Step-wise validation workflow. Each stage requires statistical clearance (Z-factor, Affinity thresholds, or ANOVA significance) to proceed.

References

  • Synthesis and Characterization: Al-Busaidi, I. J., et al. (2023). Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling. ACS Omega. [Link]

  • Statistical Guidelines for Bioassays: Currie, L. A. (1999). Nomenclature in evaluation of analytical methods including detection and quantification capabilities. Pure and Applied Chemistry (IUPAC). [Link]

  • Benzimidazole Bioactivity Review: Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry. [Link]

  • Assay Validation Standards: NCBI Assay Guidance Manual. Data Standardization for Results Management. [Link]

  • Receptor Binding Methodology: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

A Comparative Guide to the Bioactivity of 2-Aminobenzimidazole Derivatives: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a multitude of biological targets.[1] Within this class, 2-aminobenzimidazole derivatives have emerged as a particularly versatile and promising framework for the development of novel therapeutics.[2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[4]

While this guide was initially intended to focus on the specific bioactivity of 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine, a comprehensive review of peer-reviewed literature revealed a lack of specific data for this particular molecule. Therefore, this guide has been broadened to provide a comparative analysis of the wider class of N-substituted 2-aminobenzimidazole derivatives. By examining the structure-activity relationships (SAR) across a range of biological targets, this guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this important chemical scaffold.

Antimicrobial and Anti-biofilm Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 2-Aminobenzimidazole derivatives have shown significant promise in this area, not only through direct antibacterial action but also by potentiating the effects of existing antibiotics and disrupting bacterial biofilms.[5][6]

Comparative Analysis of Antibacterial Activity

A study by Shinde and Waghmode (2017) synthesized a series of 2-aminobenzimidazole derivatives and tested their activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, summarized in Table 1, highlight the influence of different substituents on antibacterial potency.[7]

Compound IDR GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
3a -H1815
3b 4-CH31614
3c 4-OCH31713
3d 4-Cl1516
3e 4-Br1418
3g 2-NO21817
3i 4-NO21916
Erythromycin (Standard)2422
Data adapted from Shinde, P. K., & Waghmode, K. T. (2017).[7]

Notably, compound 3i , bearing a 4-nitro substituent, demonstrated the most significant activity against S. aureus, while compound 3e with a 4-bromo group was most effective against E. coli.[7] This suggests that electron-withdrawing groups can enhance the antibacterial properties of the 2-aminobenzimidazole scaffold.

Disrupting Bacterial Defenses: Anti-biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections. Certain 2-aminobenzimidazole derivatives have been identified as potent inhibitors of biofilm formation and are capable of dispersing pre-formed biofilms. A study on Pseudomonas aeruginosa biofilms revealed that the core 2-aminobenzimidazole structure is crucial for this activity. The removal of the amino group or the entire 2-aminoimidazole unit resulted in a complete loss of inhibitory function.[8]

The study identified that substitutions on the aryl ring of the 2-aminobenzimidazole scaffold, such as halides or methyl groups, could improve the potency of biofilm inhibition.[8] These compounds were also shown to disperse established biofilms, with some derivatives achieving approximately 80% dispersion.[8] Mechanistically, it was found that these compounds interfere with the Las and Rhl quorum sensing (QS) circuits in P. aeruginosa, which are critical for biofilm formation.[8]

VEGFR2_Signaling_Pathway_Inhibition VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates MFB MFB (2-Aminobenzimidazole Derivative) MFB->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation caption Inhibition of VEGFR-2 Signaling by MFB

Inhibition of VEGFR-2 Signaling by MFB

Neuromodulatory and Anti-inflammatory Activities

Beyond their antimicrobial and anticancer properties, 2-aminobenzimidazole derivatives have shown potential in treating neurological disorders and inflammation.

Negative Gating Modulators of SK Channels

A class of 2-(N-substituted)-aminobenzimidazoles has been identified as potent and selective inhibitors of small conductance Ca2+-activated K+ (SK) channels. [9][10][11]These channels are involved in controlling neuronal excitability, and their inhibition is a potential therapeutic strategy for conditions like depression and cognitive impairment. [9][10][11]Unlike classic SK inhibitors that block the channel pore, these novel compounds act as negative gating modulators, shifting the concentration-response curve for Ca2+ to higher values. [9][10][11]Structure-activity relationship studies revealed that the basicity of the 2-aminobenzimidazole moiety is essential for this activity. [9][10]

Anti-inflammatory Potential

The anti-inflammatory effects of benzimidazole derivatives are mediated through various mechanisms, including the antagonism of bradykinin receptors and the inhibition of kinases involved in inflammatory signaling. [12]For instance, certain 2-substituted N-benzyl benzimidazoles have been identified as potent bradykinin B1 receptor antagonists, with some derivatives exhibiting IC50 values in the nanomolar range. [12]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a nutrient broth and incubated at 37°C until it reaches the exponential growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL). [7]2. Preparation of Compound Dilutions: The 2-aminobenzimidazole derivatives are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in the nutrient broth to achieve a range of final concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of a 96-well microtiter plate containing the different concentrations of the test compounds. The plate is then incubated at 37°C for 18-24 hours. [7]4. Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. [7]

Conclusion

The 2-aminobenzimidazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. From combating multidrug-resistant bacteria and disrupting biofilms to exerting potent anticancer effects and modulating key neurological and inflammatory pathways, this chemical class continues to be a fertile ground for drug discovery. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to optimize the potency and selectivity of these compounds for specific therapeutic applications. Further research into the mechanisms of action and in vivo efficacy of promising 2-aminobenzimidazole derivatives is warranted to translate their therapeutic potential into clinical realities.

References

  • Strobaek, D., et al. (2008). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry, 51(23), 7625–7634. [Link]

  • Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels. (2008). PubMed. [Link]

  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. (2008). American Chemical Society. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Benzimidazole Derivatives. (n.d.). Semantic Scholar. [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2020). ResearchGate. [Link]

  • Sunil, S., Smith, A. G. D. A., & Mathan, S. (2020). Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Current Bioactive Compounds, 16(5), 696-702. [Link]

  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. (2014). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. (2019). ResearchGate. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. [Link]

  • Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. (2024). PMC. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. [Link]

  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. (2008). Journal of Medicinal Chemistry. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

  • Shinde, P. K., & Waghmode, K. T. (2017). Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. IOSR Journal of Applied Chemistry, 10(7), 86-89. [Link]

  • Synthesis and Antiproliferative Activity in vitro of 2-Aminobenzimidazole Derivatives. (2015). ResearchGate. [Link]

  • Identification of a 2-Aminobenzimidazole Scaffold that Potentiates Gram-Positive Selective Antibiotics Against Gram-Negative Bacteria. (2024). PubMed. [Link]

  • (PDF) Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. (2025). ResearchGate. [Link]

  • Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. (n.d.). PMC. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing. [Link]

  • Anticancer activity studies of some cyclic benzimidazole derivatives. (2012). Semantic Scholar. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Unknown Potency" Protocol

Compound Classification: 1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amine belongs to the 2-amino-benzimidazole structural class. Critical Hazard Alert: This scaffold is structurally homologous to Nitazene-class synthetic opioids (e.g., Etonitazene, Isotonitazene). While specific toxicological data for this cyclohexyl-derivative may be unpublished, Structure-Activity Relationship (SAR) analysis suggests a high probability of mu-opioid receptor agonism.

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with an estimated Occupational Exposure Limit (OEL) of < 1 µg/m³ (Control Band 4 or 5).

The Golden Rule: In the absence of a verified LD50, you must assume the compound is active via inhalation and dermal absorption at microgram levels. Naloxone (Narcan) must be present in the laboratory during all handling procedures.

Risk Assessment & Engineering Controls

PPE is the last line of defense.[1] It is only effective if the primary engineering controls are functioning.

Control TierRequirement for Solid HandlingRequirement for Solution Handling
Primary Containment Powder Containment Valve (PCV) or Glove Box (Isolator) under negative pressure.Chemical Fume Hood (Certified Face Velocity: 100 fpm).
Secondary Containment Weighted weighing boats; anti-static gun usage to prevent aerosolization.Secondary spill trays; luer-lock syringes only (no open needles).
Administrative "Buddy System" mandatory. No solo work.Naloxone kits accessible within 10 seconds.

Personal Protective Equipment (PPE) Specifications

For this compound, standard "lab coat and glasses" are insufficient . You must adopt a Double-Barrier System .

A. Respiratory Protection
  • Solid State (Powder):

    • Minimum: Full-face Powered Air Purifying Respirator (PAPR) with HEPA (P100/HE) cartridges.

    • Rationale: N95 masks do not seal perfectly and offer no eye protection against potent dusts that can absorb through mucous membranes.

  • Solution State:

    • Minimum: N95 or P100 half-mask respirator (if working outside a glovebox but inside a hood).

B. Dermal Protection (The "Double-Glove" Protocol)

Benzimidazoles are lipophilic amines; they can penetrate standard latex rapidly.

  • Inner Glove: Nitrile (minimum 4 mil / 0.10 mm). Taped to the lab coat/sleeve.

  • Outer Glove: Extended-cuff Nitrile or Neoprene (minimum 8 mil / 0.20 mm).

  • Glove Change Frequency: Every 30 minutes or immediately upon splash.

C. Body Covering
  • Torso: Disposable Tyvek® coveralls (or rear-closing chemically resistant gown) with elastic wrists. Do not use cotton lab coats (they absorb and retain toxic dust).

  • Footwear: Shoe covers (booties) required to prevent tracking dust out of the containment zone.

Operational Workflow: Gowning & Handling

The highest risk of exposure occurs not during handling, but during doffing (removing PPE), where contaminated dust can be re-suspended.

GowningProtocol Start Start: Anteroom Step1 1. Shoe Covers & Inner Gloves (Taped) Start->Step1 Step2 2. Tyvek Suit/Gown (Don't touch floor) Step1->Step2 Step3 3. Respiratory Unit (PAPR/Mask Check) Step2->Step3 Step4 4. Outer Gloves (Over cuffs) Step3->Step4 Zone ENTER HOT ZONE (Handling) Step4->Zone Doff1 1. Wipe Outer Gloves (Bleach/Ethanol) Zone->Doff1 Work Complete Doff2 2. Remove Outer Gloves (Inside-out roll) Doff1->Doff2 Doff3 3. Remove Suit (Roll down, away from body) Doff2->Doff3 Doff4 4. Remove Respirator (Last step) Doff3->Doff4

Figure 1: Critical Path for Gowning (Donning) and De-gowning (Doffing). Note that the respirator is removed LAST to protect against dust disturbed during suit removal.

Step-by-Step Handling Protocol
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the powder. Benzimidazoles are often "fluffy" and prone to static fly-away.

  • Solubilization: Add solvent gently down the side of the vial to avoid displacing air (puffing).

  • Decontamination: Before removing any item from the fume hood/glovebox, wipe the exterior with a 10% Bleach solution followed by water.

Deactivation & Disposal

Benzimidazole opioids are generally susceptible to oxidative degradation.

  • Surface Decontamination:

    • Primary Agent: 10% Sodium Hypochlorite (Bleach). Allow 10 minutes contact time.

    • Secondary Rinse: 70% Ethanol (to remove bleach residue).

  • Waste Disposal:

    • Solid Waste: Double-bagged in hazardous waste bags, labeled "HIGH POTENCY TOXIC."

    • Liquid Waste: Segregated into "High Potency" liquid waste streams. Do not mix with general organic solvents without EHS approval.

    • Destruction: Incineration is the only acceptable disposal method.

Emergency Response Plan

Scenario: Accidental Inhalation or Needlestick [2]

  • IMMEDIATE: Alert the "Buddy."

  • Antidote: Administer Naloxone (4mg Nasal or 0.4mg IM) immediately if respiratory depression is suspected. Note: Potent analogues may require multiple doses.

  • Decontamination:

    • Skin: Wash with soap and water for 15 minutes. DO NOT SCRUB (scrubbing abrades skin and increases absorption).

    • Eyes: Flush for 15 minutes.[3][4]

  • Transport: Go to the ER. Bring the chemical structure (printed) for the toxicologist.

References

  • Centers for Disease Control and Prevention (CDC). (2023). The NIOSH Hierarchy of Controls. National Institute for Occupational Safety and Health.[1][5][6][7] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[8][9] Recommended methods for the Identification and Analysis of Synthetic Opioid Receptor Agonists. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Safe Work Practices for Handling Potent Compounds. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.